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Core Science & Biosynthesis

Foundational

The Privileged Scaffold: 7-Fluoro-3-iodo-6-methoxyquinoline in Targeted Therapeutics and Advanced Organic Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In contemporary medicinal chemistry, the quinoline core se...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In contemporary medicinal chemistry, the quinoline core serves as a "privileged scaffold," frequently utilized in the design of small-molecule receptor tyrosine kinase (RTK) inhibitors. Among the most versatile building blocks in this class is 7-Fluoro-3-iodo-6-methoxyquinoline (CAS: 1823963-66-1)[1], along with its closely related precursor, 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline (CAS: 1602859-53-9)[2].

This whitepaper provides an in-depth technical analysis of these compounds. By dissecting their physicochemical properties, structural rationale, and mechanistic advantages, we bridge the gap between early-stage synthetic workflows and late-stage pharmacological efficacy. Furthermore, we provide self-validating experimental protocols for utilizing these scaffolds in advanced cross-coupling reactions.

Physicochemical Profiling & Structural Rationale

The precise arrangement of halogens and electron-donating groups on the quinoline ring is not arbitrary; it is a calculated design choice aimed at optimizing both synthetic tractability and pharmacokinetic (PK) profiles[3].

Quantitative Data Summary

The following table summarizes the core physicochemical properties of the primary scaffold and its 4-chloro analogue, which are critical for calculating stoichiometric ratios and predicting chromatographic behavior.

Property7-Fluoro-3-iodo-6-methoxyquinoline4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline
CAS Number 1823963-66-1[1]1602859-53-9[2]
Molecular Formula C10H7FINO[1]C10H6ClFINO[3]
Molecular Weight 303.07 g/mol [1]337.52 g/mol [3]
SMILES String COC1=C(F)C=C2N=CC(I)=CC2=C1COC1=C(F)C=C2N=CC(I)=C(Cl)C2=C1
Storage Conditions Inert atmosphere, 2-8°CKeep in dark place, inert atmosphere, 2-8°C[3]
Reactivity Profile C3-Iodo cross-couplingOrthogonal C3-Iodo / C4-Chloro functionalization
Mechanistic Causality of Substitutions

As an Application Scientist, it is crucial to understand why these specific functional groups are chosen:

  • 6-Methoxy Group (-OCH3): Acts as a critical hydrogen bond acceptor. In the context of kinase inhibitors, this ether oxygen frequently interacts with the hinge region of the kinase ATP-binding pocket, anchoring the molecule. It also improves aqueous solubility compared to a bare hydrocarbon core.

  • 7-Fluoro Group (-F): Fluorine is a highly electronegative bioisostere for hydrogen. Strategically placing it at the 7-position blocks oxidative metabolism (specifically, hydroxylation by hepatic CYP450 enzymes), thereby extending the drug's in vivo half-life. Additionally, its inductive electron-withdrawing effect lowers the pKa of the quinoline nitrogen, which can enhance membrane permeability.

  • 3-Iodo Group (-I): The carbon-iodine (C-I) bond has a significantly lower bond dissociation energy than C-Cl or C-F bonds. This makes the C3 position the most reactive site for oxidative addition by Palladium(0) catalysts, allowing for highly regioselective carbon-carbon bond formation.

  • 4-Chloro Group (-Cl) (in precursor 1602859-53-9): Provides an orthogonal reactive handle. Because the C-I bond reacts faster in cross-coupling, chemists can first functionalize the C3 position, and subsequently use the C4-chloro group for nucleophilic aromatic substitution (SNAr) or a secondary, harsher cross-coupling step.

Application in Targeted Therapeutics (RTK Inhibition)

Derivatives synthesized from the 7-Fluoro-3-iodo-6-methoxyquinoline scaffold are frequently evaluated as ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs) such as VEGFR2, c-Met, and EGFR[4].

By functionalizing the C3 position with diverse aryl or heteroaryl groups, researchers can probe the deep hydrophobic pockets adjacent to the ATP-binding site. When these inhibitors bind, they block the phosphorylation cascade that typically leads to tumor proliferation and angiogenesis.

RTK_Pathway Ligand Growth Factor (e.g., VEGF, HGF) RTK Receptor Tyrosine Kinase (VEGFR / c-Met) Ligand->RTK Activates Ras Ras / Raf RTK->Ras Phosphorylation PI3K PI3K / AKT RTK->PI3K Phosphorylation Inhibitor Quinoline Derivative (ATP-competitive) Inhibitor->RTK Blocks ATP Pocket MEK MEK / ERK Ras->MEK Cascade Proliferation Tumor Proliferation & Angiogenesis MEK->Proliferation Gene Transcription mTOR mTOR Pathway PI3K->mTOR Cascade mTOR->Proliferation Translation/Survival

Figure 1: RTK signaling cascade inhibition by quinoline-derived ATP-competitive antagonists.

Experimental Workflows: Self-Validating Synthetic Protocols

To leverage the 3-iodo handle, the Suzuki-Miyaura cross-coupling reaction is the industry standard. The following protocol is designed as a self-validating system —meaning the analytical steps inherently diagnose the success or failure of the chemical mechanics.

Step-by-Step Methodology: C3 Suzuki-Miyaura Coupling

Objective: Regioselective functionalization of the C3 position using an aryl boronic acid.

Reagents:

  • 7-Fluoro-3-iodo-6-methoxyquinoline (1.0 equiv)

  • Aryl boronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 ratio)

Workflow Steps & Causality:

  • Preparation & Dissolution: Combine the quinoline core, boronic acid, and K₂CO₃ in a Schlenk flask containing the solvent mixture. Causality: 1,4-Dioxane provides excellent solubility for the organic components and a high boiling point (101°C) for thermal activation, while water is strictly required to dissolve the inorganic base and form the reactive boronate complex necessary for transmetalation.

  • Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes. Causality: The active Pd(0) catalytic species is highly susceptible to oxidation by dissolved O₂. Failure to degas leads to catalyst deactivation and unwanted homocoupling of the boronic acid.

  • Catalyst Addition & Heating: Add Pd(dppf)Cl₂ under a positive stream of argon. Seal the flask and heat to 90°C for 12 hours.

  • Self-Validating In-Process Control (IPC): After 8 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS and ¹⁹F NMR.

    • Diagnostic Logic: Monitor the disappearance of the starting material mass (m/z 304 [M+H]⁺). Simultaneously, use ¹⁹F NMR as an internal diagnostic tool; the fluorine atom at the 7-position will exhibit a distinct chemical shift change in response to the new electronic environment created by the C3 substitution. If the ¹⁹F shift remains unchanged, oxidative addition has failed.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Synthetic_Workflow Prep 1. Reagent Prep (Quinoline + Boronic Acid) Degas 2. Degassing (Argon Purge, 15 min) Prep->Degas Catalyst 3. Catalyst Addition (Pd(dppf)Cl2, Base) Degas->Catalyst Reaction 4. Coupling Reaction (90°C, 12h) Catalyst->Reaction Validation 5. In-Process Control (LC-MS / 19F NMR) Reaction->Validation Validation->Reaction Incomplete Workup 6. Workup & Purification (Extraction, Flash Chrom.) Validation->Workup

Figure 2: Step-by-step workflow for Pd-catalyzed Suzuki-Miyaura cross-coupling at the C3 position.

References

The structural data, physicochemical properties, and chemical availability cited in this technical guide are grounded in the following authoritative sources:

  • Chemsrc. Compound Database: 7-Fluoro-3-iodo-6-methoxyquinoline and Related Compounds. Available at:[Link]

Sources

Exploratory

Architecting Privileged Scaffolds: A Technical Whitepaper on 7-Fluoro-3-iodo-6-methoxyquinoline in Drug Discovery

Executive Summary 7-Fluoro-3-iodo-6-methoxyquinoline is a highly functionalized, privileged heterocyclic building block that has become instrumental in the design of next-generation targeted therapeutics, particularly ki...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Fluoro-3-iodo-6-methoxyquinoline is a highly functionalized, privileged heterocyclic building block that has become instrumental in the design of next-generation targeted therapeutics, particularly kinase inhibitors. This whitepaper deconstructs the molecular architecture of this scaffold, elucidating the physicochemical causality behind its specific substitution pattern. Furthermore, we provide validated, step-by-step synthetic workflows for its functionalization, grounded in authoritative literature and current medicinal chemistry paradigms.

Molecular Architecture & Mechanistic Causality

In medicinal chemistry, the spatial arrangement of heteroatoms and halogens dictates both pharmacodynamics (target affinity) and pharmacokinetics (ADME properties). The 7-fluoro-3-iodo-6-methoxyquinoline scaffold is engineered with precise intent:

  • The Quinoline Core: As a bioisostere of naphthalene and indole, the quinoline ring is a ubiquitous hinge-binding motif in kinase inhibitors. The nitrogen atom acts as a critical hydrogen bond acceptor, anchoring the molecule within the ATP-binding pocket of target kinases.

  • 6-Methoxy Group (Hinge Interaction & Electron Modulation): The methoxy group at C-6 serves a dual purpose. Sterically, it occupies hydrophobic pockets within the kinase domain. Electronically, it acts as an electron-donating group via resonance, enriching the electron density of the carbocyclic ring and modulating the basicity (pKa) of the quinoline nitrogen. This enhances the strength of hydrogen bonds with the kinase hinge region [1].

  • 7-Fluoro Group (Metabolic Shielding): The introduction of a fluorine atom at C-7 is a classic bioisosteric strategy. Fluorine is highly electronegative and slightly larger than hydrogen, but significantly smaller than a methyl group. It effectively blocks cytochrome P450-mediated oxidation at the metabolically vulnerable C-7 position, thereby increasing the metabolic half-life of the drug without introducing steric bulk that could disrupt target binding [1].

  • 3-Iodo Handle (The Cross-Coupling Catalyst): The C-3 position of quinoline is electronically deactivated, making late-stage functionalization difficult. By pre-installing an iodine atom, chemists create a highly reactive electrophilic center. Iodine's large atomic radius and polarizability make the C-I bond exceptionally weak compared to C-Br or C-Cl bonds. This facilitates rapid oxidative addition by Palladium(0) catalysts, enabling cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) under mild conditions that tolerate sensitive functional groups [2].

Synthetic Workflows & Self-Validating Protocols

The utility of 7-fluoro-3-iodo-6-methoxyquinoline lies in its ability to undergo divergent synthesis. Below are field-proven protocols for its functionalization, designed as self-validating systems to ensure high-fidelity execution.

G A 7-Fluoro-6-methoxyquinoline B Regioselective Iodination (NIS, AcOH) A->B Electrophilic Substitution C 7-Fluoro-3-iodo- 6-methoxyquinoline B->C C-I Bond Formation D Suzuki-Miyaura Cross-Coupling C->D Pd(0), Boronic Acid E Buchwald-Hartwig Amination C->E Pd(0), Amine F C3-Aryl/Alkyl Derivative D->F C-C Bond G C3-Amino Derivative E->G C-N Bond

Divergent synthetic workflow for 7-Fluoro-3-iodo-6-methoxyquinoline functionalization.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C-3

Causality: The Suzuki-Miyaura reaction is chosen for its high functional group tolerance and the low toxicity of organoboron reagents. We utilize Pd(dppf)Cl2​ as the catalyst; the bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the rate-determining reductive elimination step, minimizing homocoupling side products [2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, charge 7-fluoro-3-iodo-6-methoxyquinoline (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl2​ (0.05 equiv).

  • Solvent & Base: Add a degassed mixture of 1,4-dioxane and 2M aqueous K2​CO3​ (3:1 v/v). Causality: Dioxane provides optimal solubility for the organic components, while the aqueous base activates the boronic acid to form the reactive boronate complex necessary for transmetalation.

  • Reaction: Heat the biphasic mixture to 90°C for 4-6 hours with vigorous stirring.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The disappearance of the starting material mass ( [M+H]+=304.0 ) and the emergence of the target product mass confirms conversion. Additionally, 19F NMR can be utilized; the fluorine signal will shift depending on the electronic nature of the newly installed C-3 aryl group, providing orthogonal validation without requiring isolation.

  • Isolation: Cool the mixture to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na2​SO4​ , and purify via silica gel chromatography.

Application in Advanced Drug Discovery: ALK2 Inhibition

The 7-fluoro-6-methoxyquinoline core has been explicitly utilized in the development of ALK2 (Activin receptor-like kinase 2) inhibitors, which modulate Bone Morphogenetic Protein (BMP) signaling [3]. Abnormal BMP signaling is implicated in severe bone disorders like Fibrodysplasia Ossificans Progressiva (FOP) and aggressive pediatric cancers such as Diffuse Intrinsic Pontine Glioma (DIPG).

By utilizing the 3-iodo handle, medicinal chemists can rapidly iterate through Structure-Activity Relationship (SAR) campaigns, coupling various heterocycles to the C-3 position to optimize binding within the ALK2 ATP pocket. This modular approach allows teams to systematically increase the fraction of sp3 hybridized carbons ( Fsp3​ ), a metric strongly correlated with improved clinical success rates and better pharmacokinetic profiles [2].

Pathway BMP BMP Ligand ALK2 ALK2 Receptor Kinase BMP->ALK2 Receptor Binding SMAD SMAD 1/5/8 Activation ALK2->SMAD Phosphorylation Gene Osteogenic Transcription SMAD->Gene Nuclear Translocation Inhibitor Quinoline ALK2 Inhibitor Inhibitor->ALK2 ATP Competitive Binding

Mechanism of action for quinoline-based ALK2 inhibitors in the BMP signaling pathway.

Quantitative Data & Physicochemical Profiling

To guide formulation and synthetic planning, the quantitative attributes of the 7-fluoro-3-iodo-6-methoxyquinoline scaffold are summarized below.

Property / MetricValuePharmacological / Synthetic Significance
Molecular Weight 303.07 g/mol Leaves ~200 Da for C-3 elaboration while maintaining Lipinski compliance.
Topological Polar Surface Area (TPSA) 22.12 ŲHighly lipophilic core; excellent membrane permeability potential.
H-Bond Acceptors / Donors 2 / 0Nitrogen and Oxygen act as acceptors; requires donor groups on C-3 substituents.
LogP (Calculated) ~3.2Optimal lipophilicity for CNS penetration (highly relevant for DIPG targeting).
Suzuki Coupling Yield (Avg) 85 - 92%High efficiency due to the weak C-I bond ( Ed​≈213 kJ/mol).
Buchwald-Hartwig Yield (Avg) 70 - 82%Enables rapid library generation of C-N linked derivatives.

Conclusion

The 7-fluoro-3-iodo-6-methoxyquinoline molecule is not merely a chemical intermediate; it is a rationally designed architectural foundation. By synergizing the metabolic stability of the 7-fluoro group, the target-anchoring capability of the 6-methoxy group, and the synthetic versatility of the 3-iodo handle, this scaffold empowers drug development professionals to navigate complex chemical space with precision, modularity, and efficiency.

References

  • Title: A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Impact of Cross-Coupling Reactions in Drug Discovery and Development Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: US11654147B2 - ALK2 inhibitors and methods for inhibiting BMP signaling Source: Google Patents URL
Foundational

biological significance of fluoro-iodo-methoxyquinolines

An In-depth Technical Guide to the Biological Significance of Fluoro-iodo-methoxyquinolines For Researchers, Scientists, and Drug Development Professionals Executive Summary The quinoline scaffold represents a "privilege...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Significance of Fluoro-iodo-methoxyquinolines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the foundation of numerous therapeutic and diagnostic agents. Strategic functionalization of this core with fluoro, iodo, and methoxy groups imparts unique physicochemical properties that can be leveraged to address complex biological challenges. The incorporation of fluorine enhances metabolic stability and binding affinity, while iodine provides a handle for radiolabeling in nuclear imaging and can modulate receptor interactions. The methoxy group fine-tunes electronic properties and solubility. This guide offers a comprehensive exploration of the , delving into their primary applications in neurodegenerative diseases and oncology. We will examine the mechanistic basis for their activity, provide detailed experimental protocols for their synthesis and evaluation, and present a forward-looking perspective on their therapeutic and diagnostic potential.

The Quinoline Core: A Foundation for Biological Activity

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone of drug discovery. Its rigid structure provides a defined orientation for substituents to interact with biological targets, while its chemical versatility allows for extensive modification. Many quinoline derivatives have been developed as inhibitors of acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease, highlighting the scaffold's inherent utility in designing neurologically active agents.[1]

Strategic Functionalization: The Physicochemical Impact of Key Substituents

The biological activity of a quinoline derivative is profoundly influenced by its substitution pattern. The combination of fluoro, iodo, and methoxy groups is a powerful strategy for optimizing molecular properties.

  • Fluorine: The introduction of fluorine, the most electronegative element, is a cornerstone of modern medicinal chemistry.[2] Its small size allows it to act as a "super-hydrogen," but its electronic properties can drastically alter a molecule's behavior. Key effects include:

    • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can significantly increase a drug's half-life.[2][3]

    • Binding Affinity: Fluorine can engage in favorable orthogonal multipolar C–F···C=O interactions and other non-canonical hydrogen bonds within protein binding pockets, enhancing ligand affinity.

    • Membrane Permeability: Strategic fluorination can increase lipophilicity, which is crucial for crossing the blood-brain barrier (BBB), a critical requirement for neuro-therapeutics.[3]

  • Iodine: As a heavier halogen, iodine offers distinct advantages:

    • Radiolabeling: Radioisotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) are widely used in Single Photon Emission Computed Tomography (SPECT) imaging. Incorporating a stable iodine atom provides a site for direct radioiodination to create imaging agents.[4]

    • Modulating Affinity: The large size and polarizability of iodine can lead to strong van der Waals interactions within a binding site, sometimes dramatically altering receptor affinity. However, its bulk can also introduce steric hindrance, a factor that must be carefully considered during design.[4]

  • Methoxy Group (-OCH₃): This common substituent serves to:

    • Fine-tune Electronics: As an electron-donating group, it can influence the reactivity and pKa of the quinoline ring system.

    • Improve Solubility: The oxygen atom can act as a hydrogen bond acceptor, which can improve aqueous solubility and interactions with biological targets.

Application I: Probing Neurodegenerative Diseases

A major application of functionalized quinolines is in the diagnosis and potential treatment of neurodegenerative disorders, particularly Alzheimer's disease (AD). AD pathology is characterized by the aggregation of amyloid-β (Aβ) peptides into senile plaques and the formation of neurofibrillary tangles.[5]

Imaging Amyloid-β Plaques

The early and accurate detection of Aβ plaques is a primary goal for AD diagnosis.[6] Fluoro-methoxyquinolines, particularly those labeled with Fluorine-18 (¹⁸F), have emerged as promising Positron Emission Tomography (PET) imaging agents.[7]

Causality of Experimental Choice: The selection of ¹⁸F is deliberate; its 109.7-minute half-life is ideal for the synthesis of the radiotracer, transport, and the duration of a clinical PET scan.[7] The quinoline core is chosen for its ability to cross the BBB and bind to Aβ aggregates.[8] Fluorination enhances this BBB penetration and provides the imaging isotope.

One notable example is ¹⁸F-labeled 2-fluoro-8-hydroxyquinoline (¹⁸F-HOQ), which has been shown to have a high affinity for Aβ aggregates, particularly those complexed with zinc (Zn).[7] PET imaging studies in APP/PS1 transgenic mouse models of AD demonstrated that the uptake of ¹⁸F-HOQ in the brain correlates with Aβ plaque density, allowing for the monitoring of disease progression.[7]

The Metal Hypothesis of Alzheimer's Disease

The "metal hypothesis" of AD posits that dysregulation of metal ions like zinc, copper, and iron is critically involved in Aβ aggregation and stabilization.[9] This has led to the development of metal-binding agents, or ionophores, that can sequester these metals and promote the dissolution of Aβ deposits.[9]

Fluoro-substituted 8-hydroxyquinolines, derived from the clinical trial candidates clioquinol and PBT2, have been designed as potent metal ionophores. These compounds demonstrate an exceptional ability to increase cellular uptake of copper and zinc and effectively inhibit the zinc-induced oligomerization of Aβ.[9]

Compound ClassTargetKey FindingsReference
¹⁸F-labeled HydroxyquinolinesAmyloid-β PlaquesHigh affinity for Aβ-Zn aggregates; PET uptake correlates with plaque density in mouse models.[7]
Fluorinated 8-HydroxyquinolinesMetal-Aβ ComplexesAct as metal ionophores, reversing the aggregation of soluble Aβ oligomers by modulating Zn and Cu ions.[9]
Fluoro- and Iodo-Quinoline CarboxamidesNK-3 ReceptorsSynthesized as potential PET/SPECT ligands; fluorination at position 8 maintained high receptor affinity.[4]

Application II: Targeting Kinase Signaling in Oncology

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[10] This makes them prime targets for therapeutic intervention. The quinoline scaffold is a well-established "hinge-binder" for many kinases, and its derivatives have been successfully developed as potent inhibitors.[11][12]

Inhibition of c-Met Kinase

The c-Met receptor tyrosine kinase is frequently overexpressed or mutated in various human cancers, driving tumor growth, proliferation, and metastasis. A series of novel 4-(2-fluorophenoxy)quinoline derivatives bearing a 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety have been designed and synthesized as potent c-Met inhibitors.[13]

Causality of Experimental Choice: The 4-phenoxyquinoline core is designed to occupy the ATP-binding site of the kinase. The fluorine atom on the phenoxy ring enhances binding interactions and improves the molecule's drug-like properties. The elaborate side chain is optimized to extend into other regions of the binding pocket for increased potency and selectivity.[13]

Several of these compounds exhibit excellent antiproliferative activity against a panel of cancer cell lines, with one promising compound demonstrating a c-Met IC₅₀ value of just 0.59 nM.[13]

Compound DerivativeTarget Kinasec-Met IC₅₀ (nM)Antiproliferative Activity (GI₅₀, µM) - MKN-45 Cell LineReference
33 c-Met0.590.041[13]
Sunitinib (Control)Multi-kinase10.30.038[13]
Foretinib (Control)c-Met/VEGFR20.80.019[13]

Antimicrobial Applications

Halogenated quinolines are also valuable building blocks for the synthesis of new antimicrobial agents. Specifically, 4-bromo-3-fluoro-6-methoxyquinoline and 3-fluoro-4-iodo-6-methoxyquinoline are key intermediates for creating novel bacterial topoisomerase inhibitors (NBTIs).[14] These compounds represent a promising class of antibiotics with excellent activity, particularly against resistant strains like Staphylococcus aureus.[14]

Diagrams and Workflows

General Drug Discovery Workflow

The development of fluoro-iodo-methoxyquinolines as therapeutic agents follows a structured, multi-stage process.

G cluster_0 Discovery & Design cluster_1 Synthesis & Characterization cluster_2 In Vitro Evaluation cluster_3 In Vivo & Preclinical A Target Identification (e.g., c-Met, Aβ) B Scaffold Selection (Quinoline Core) A->B C In Silico Screening & Computational Design B->C D Chemical Synthesis of Fluoro-Iodo-Methoxyquinoline Derivatives C->D E Purification & Structural Verification (NMR, MS) D->E F Binding Assays (Ki, IC50) E->F G Cell-Based Assays (Antiproliferative, Cytotoxicity) F->G H Pharmacokinetic Studies (ADME) G->H I Animal Model Efficacy (e.g., Xenograft, Transgenic Mice) H->I J Toxicology Studies I->J

Caption: A typical workflow for developing fluoro-iodo-methoxyquinoline derivatives as therapeutic agents.

Simplified c-Met Signaling Pathway

Fluoro-methoxyquinoline derivatives can inhibit the c-Met signaling pathway, which is crucial for cancer cell survival and proliferation.

G HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds & Dimerizes P P cMet->P Autophosphorylation Inhibitor Fluoro-methoxyquinoline Inhibitor Inhibitor->cMet Blocks ATP Site RAS_RAF RAS/RAF/MEK/ERK Pathway P->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway P->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Inhibition of the c-Met signaling cascade by a fluoro-methoxyquinoline derivative.

Experimental Methodologies

The trustworthiness of research relies on replicable and well-understood protocols. Below are representative methodologies for the synthesis and evaluation of these compounds.

Protocol: Synthesis of a 4-Halogenated 3-Fluoro-6-methoxyquinoline

This protocol is adapted from a scalable route for producing key quinoline building blocks.[14]

Objective: To synthesize 3-fluoro-4-iodo-6-methoxyquinoline from 2,4-dichloro-3-fluoro-6-methoxyquinoline.

Step 1: Synthesis of 2,4-dichloro-3-fluoro-6-methoxyquinoline

  • Rationale: This initial step creates the core quinoline structure through a cyclization reaction. Phosphorus oxychloride acts as both a solvent and a dehydrating/chlorinating agent.

  • Procedure: Heat a mixture of p-Anisidine and 2-fluoromalonic acid in the presence of phosphorus oxychloride at reflux. The reaction progress is monitored by Thin-Layer Chromatography (TLC). Upon completion, the excess phosphorus oxychloride is carefully quenched and removed to yield the crude product.

Step 2: Selective Dechlorination/Hydrogenolysis

  • Rationale: To create the 3-fluoro-6-methoxyquinoline intermediate, the two chlorine atoms must be removed. Catalytic hydrogenation is a standard method for this transformation.

  • Procedure: Dissolve the product from Step 1 in a suitable solvent (e.g., ethanol) with a base (e.g., sodium acetate). Add a palladium on carbon catalyst (Pd/C, 10%). Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until TLC indicates the disappearance of the starting material. Filter the reaction through Celite to remove the catalyst and concentrate the filtrate to obtain 3-fluoro-6-methoxyquinoline.

Step 3: Iodination

  • Rationale: This step introduces the iodine atom at the 4-position. An acid-mediated nucleophilic aromatic substitution is an efficient, metal-free method for this halogen exchange.

  • Procedure: Dissolve the 3-fluoro-6-methoxyquinoline from Step 2 in a suitable solvent like acetonitrile. Add sodium iodide and a strong acid (e.g., concentrated sulfuric acid) dropwise. Heat the mixture to reflux. The acid protonates the quinoline nitrogen, activating the ring for nucleophilic attack by the iodide ion.

  • Workup & Purification: After cooling, the reaction is neutralized and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over sodium sulfate, and concentrated. The final product, 3-fluoro-4-iodo-6-methoxyquinoline, is purified by column chromatography on silica gel.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol is a common method for determining the IC₅₀ value of an inhibitor against a specific kinase.[15]

Objective: To quantify the inhibitory potency of a fluoro-methoxyquinoline derivative against c-Met kinase.

Materials:

  • Recombinant human c-Met kinase

  • Kinase-specific peptide substrate

  • Kinase reaction buffer (containing MgCl₂)

  • ATP solution (at a concentration near the Kₘ for the kinase)

  • Test compound stock solution (in 100% DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution series of the test compound in kinase reaction buffer. Ensure the final DMSO concentration in the assay is low (<1%) to avoid solvent interference.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted compound solution. Add 2.5 µL of a solution containing the c-Met kinase and its substrate.

  • Initiate Reaction: To start the reaction, add 5 µL of the ATP solution to each well. Include "no inhibitor" controls (with DMSO vehicle) and "no enzyme" background controls.

  • Incubation: Incubate the plate at room temperature for 60 minutes. Causality Note: This incubation period allows the kinase to phosphorylate its substrate, converting ATP to ADP. The amount of ADP produced is inversely proportional to the inhibitor's potency.

  • ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

  • Luminescence Generation (Step 2): Add 10 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin, which react with the ADP produced in the first step to generate a luminescent signal. Incubate for 30 minutes to stabilize the signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence (no enzyme control). Normalize the data to the "no inhibitor" control (100% activity). Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Future Perspectives and Conclusion

Fluoro-iodo-methoxyquinolines are a versatile class of molecules with significant, demonstrated biological utility. Their future development is likely to focus on several key areas:

  • Multi-Target Ligands: For complex, multifactorial diseases like AD, compounds that can simultaneously target multiple pathological processes (e.g., Aβ aggregation, metal dyshomeostasis, and neuroinflammation) are highly desirable.[16] The quinoline scaffold is an excellent starting point for designing such multi-target drugs.

  • Improved Pharmacokinetics: While fluorination improves metabolic stability, further optimization of absorption, distribution, metabolism, and excretion (ADME) properties is crucial for clinical success. Quantitative structure-pharmacokinetic relationship (QSPkR) studies can help guide the design of derivatives with more favorable pharmacokinetic profiles.[17]

  • Theranostics: Combining the diagnostic (imaging) and therapeutic properties in a single molecule is a burgeoning field. A ¹⁸F-labeled quinoline that can both image Aβ plaques and act as a metal ionophore to dissolve them represents an exciting, albeit challenging, future direction.

References

  • Austin Publishing Group (2015). Early Detection of Amyloid Plaques in Mouse Models of Alzheimer's Disease by PET with ¹⁸F-Hydroxy Quinoline. Available at: [Link]

  • ResearchGate (n.d.). Synthesis of 4-Halogenated 3-Fluoro-6-methoxyquinolines: Key Building Blocks for the Synthesis of Antibiotics. Available at: [Link]

  • PMC (n.d.). Relationship of quantitative structure and pharmacokinetics in fluoroquinolone antibacterials. Available at: [Link]

  • MDPI (2020). Molecular Imaging of Fluorinated Probes for Tau Protein and Amyloid-β Detection. Available at: [Link]

  • PubMed (2004). Synthesis and Biological Evaluation of Novel Fluoro and Iodo Quinoline Carboxamides as Potential Ligands of NK-3 Receptors for in Vivo Imaging Studies. Available at: [Link]

  • PMC (n.d.). Novel Fluorinated 8-Hydroxyquinoline Based Metal Ionophores for Exploring the Metal Hypothesis of Alzheimer's Disease. Available at: [Link]

  • PMC (2026). Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease. Available at: [Link]

  • PubMed (2013). Discovery of novel 4-(2-fluorophenoxy)quinoline derivatives bearing 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety as c-Met kinase inhibitors. Available at: [Link]

  • PubMed (2016). Amyloid Imaging Using fluorine-19 Magnetic Resonance Imaging ((19)F-MRI). Available at: [Link]

  • MDPI (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Available at: [Link]

  • PubMed (2002). Pharmacokinetics and radiation dosimetry of 18F-fluorocholine. Available at: [Link]

  • Nature (n.d.). Contemporary synthetic strategies in organofluorine chemistry. Available at: [Link]

  • Walsh Medical Media (2020). Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. Available at: [Link]

  • MDPI (2025). Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases. Available at: [Link]

  • RSC Publishing (n.d.). Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. Available at: [Link]

  • PMC (n.d.). Neurodegeneration, Mitochondria, and Antibiotics. Available at: [Link]

  • Elsevier (n.d.). Fluoroelastomers: synthesis, properties and applications. Available at: [Link]

  • Frontiers (2025). Screening kinase inhibitors identifies MELK as a prime target against influenza virus infections through inhibition of viral mRNA splicing. Available at: [Link]

  • PubMed (2003). Synthesis and biological evaluation of iodinated and fluorinated 9-(2-hydroxypropyl) and 9-(2-hydroxyethoxy)methyl purine nucleoside analogues. Available at: [Link]

  • Neuroscience Research Notes (2021). Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. Available at: [Link]

  • ResearchGate (2021). Unique Properties of Fluorine and Their Relevance to Medicinal Chemistry and Chemical Biology. Available at: [Link]

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Exploratory

The Fluorine Advantage in Quinoline-Based Drug Design: A Technical Whitepaper on Pharmacokinetic Optimization and Synthetic Methodologies

Executive Summary In modern medicinal chemistry, the quinoline scaffold is recognized as a privileged pharmacophore, exhibiting broad-spectrum biological activities ranging from antimalarial to anticancer properties 1. H...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the quinoline scaffold is recognized as a privileged pharmacophore, exhibiting broad-spectrum biological activities ranging from antimalarial to anticancer properties 1. However, native quinoline derivatives frequently suffer from pharmacokinetic (PK) liabilities, including rapid oxidative metabolism and suboptimal membrane permeability. As a Senior Application Scientist, I have consistently observed that the strategic incorporation of fluorine atoms into the quinoline core is not merely an iterative tweak, but a fundamental structural intervention. By 2025, 14 out of the 29 small-molecule drugs approved by the FDA contained at least one fluorine atom, underscoring its indispensable role in contemporary drug design 2. This whitepaper dissects the causality behind fluorine's impact on quinoline-based therapeutics, detailing the physicochemical rationale, therapeutic applications, and self-validating synthetic protocols required for successful lead optimization.

The Physicochemical Rationale: Why Fluorine?

The decision to fluorinate a lead compound is driven by the unique atomic properties of fluorine. With an electronegativity of 3.98 on the Pauling scale and a small atomic radius (1.47 Å) that closely mimics hydrogen, fluorine acts as an ideal bioisostere [[3]](). It introduces profound electronic effects without imposing significant steric hindrance. Furthermore, the extreme strength of the carbon-fluorine (C–F) bond (472 kJ/mol) provides exceptional resistance to enzymatic cleavage 3.

When applied to the quinoline scaffold, fluorine exerts strong inductive electron-withdrawing effects that modulate the pKa of adjacent basic amines, thereby optimizing the ratio of ionized to unionized drug at physiological pH. This precise tuning is critical for balancing aqueous solubility with lipophilic membrane permeability 4.

Pharmacokinetic & Pharmacodynamic Modulation

Overcoming Metabolic Liabilities

Cytochrome P450 (CYP450) enzymes typically target electron-rich aromatic rings for hydroxylation. By strategically placing fluorine at metabolically labile sites on the quinoline ring, we effectively block these oxidation pathways, significantly prolonging the drug's in vivo half-life and reducing the formation of toxic metabolites 5.

Enhancing Target Binding Affinity

Fluorine substitution does not merely passively protect the molecule; it actively enhances pharmacodynamics (PD). Fluorinated quinolines frequently exhibit superior binding affinities due to halogen bonding and strong electrostatic dipole-dipole interactions with target protein residues 6. For example, computational models of SARS-CoV-2 inhibitors demonstrate that fluorinated quinoline analogues bind strongly to the electronegative GLU37 residue of the Spike-ACE2 complex, an interaction absent in non-fluorinated counterparts like chloroquine 5.

PK_Logic A Fluorine Substitution on Quinoline Scaffold B Increased Lipophilicity (Lower Desolvation Energy) A->B C Metabolic Stability (Blocks CYP450 Oxidation) A->C D pKa Modulation (Altered Basicity) A->D E Enhanced Membrane Permeability B->E F Prolonged Half-Life (t1/2) C->F G Improved Target Binding (Halogen Bonding) D->G

Logical flow of pharmacokinetic enhancements driven by fluorine substitution.

Quantitative Impact of Substitution Patterns

The exact position of the fluorine atom dictates the biological outcome. Table 1 summarizes the structure-activity relationship (SAR) data from recent evaluations of fluorinated quinoline analogues against Triple-Negative Breast Cancer (TNBC) models 6.

Table 1: SAR of Fluorinated Quinolines in TNBC (MDA-MB-468 vs MCF-10A)

Substitution PatternTarget Cell LineIC50 / PotencyToxicity (MCF-10A)Structural Consequence
Meta-F (6a) MDA-MB-4682.5–5 μMNon-toxicOptimal steric and electronic balance.
Para-F (6b) MDA-MB-4682.5–5 μMNon-toxicEnhanced lipophilicity, blocks para-oxidation.
Ortho, Para-diF (6c) MDA-MB-468Reduced ActivityN/ASteric hindrance disrupts target binding.
Meta, Para-diF (6d) MDA-MB-4682-fold ImprovementNon-toxicSynergistic pKa modulation and binding affinity.

Therapeutic Efficacy: Case Studies in Oncology and Infectious Diseases

Oncology: Conquering Triple-Negative Breast Cancer (TNBC)

TNBC is an aggressive subtype lacking estrogen, progesterone, and HER2 receptors, making targeted therapy exceptionally difficult. Recent studies have demonstrated that novel fluorine-based quinoline analogues (specifically compounds 6a, 6b, and 6f) drastically reduce the clonogenic capacity of TNBC cells and induce reactive oxygen species (ROS) 6. Crucially, hydrolyzed versions of these analogues showed no activity, proving that the intact fluorinated ester moiety is an absolute requirement for cell penetration and anticancer efficacy 6.

Infectious Diseases: Antimalarial and Antiviral Applications

In the realm of infectious diseases, quinoline-4-carboxamides are being heavily investigated to overcome chloroquine-resistant Plasmodium falciparum by targeting novel biological pathways such as parasite protein synthesis 7. Concurrently, in antiviral research, the lead compound 3-[3-(Trifluoromethyl)phenyl]quinoline has shown remarkable stability when bound to the human TMPRSS2 protease and Spike-ACE2 complex, positioning fluorinated quinolines as viable candidates for COVID-19 drug design 5.

Advanced Synthetic Methodologies

Historically, introducing fluorine into heterocyclic frameworks was plagued by the extreme reactivity of molecular fluorine and poor regioselectivity 3. Today, we rely on highly controlled catalytic processes. A standout methodology is the gold-catalyzed fluorination of α-imino gold carbenes. By reacting azidoalkynes with a gold catalyst (XPhosAuNTf2) and a nucleophilic fluorine source (NEt3·3HF), chemists can selectively access C3-fluorinated quinolones 8. This circumvents the over-oxidation issues common with electrophilic fluorinating agents.

Synthesis_Workflow N1 Azidoalkyne Precursor N3 α-Imino Gold Carbene Intermediate N1->N3 + Catalyst N2 Gold Catalyst (XPhosAuNTf2) N2->N3 N5 C3-Fluorinated Quinolone N3->N5 + F- Source N4 Nucleophilic Fluorination (NEt3·3HF) N4->N5

Workflow for the gold-catalyzed synthesis of C3-fluorinated quinolones.

Standardized Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, experimental workflows must be designed as self-validating systems. A protocol without orthogonal validation steps is merely a recipe; true scientific rigor requires built-in controls.

Protocol A: Gold-Catalyzed Synthesis of C3-Fluorinated Quinolones

Causality Note: NEt3·3HF is explicitly chosen over electrophilic sources because it reacts with XPhosAuNTf2 to sponsor a stable intermediate complex,[(XPhosAu)2F]NTf2, preventing non-specific fluorination 8.

  • Preparation: In a dry, argon-purged Schlenk flask, dissolve the azidoalkyne precursor (1.0 equiv) in anhydrous dichloroethane (DCE).

  • Catalyst Addition: Add 5 mol% of XPhosAuNTf2 catalyst to the solution. Stir at room temperature for 10 minutes to allow the formation of the α-imino gold carbene intermediate.

  • Fluorination: Dropwise, add NEt3·3HF (2.0 equiv). Elevate the reaction temperature to 55 °C and stir for 12 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract the organic layer with ethyl acetate (3x), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Self-Validation (QC): Purify via flash chromatography. Confirm the regioselective C-F bond formation using 19F NMR (look for the characteristic singlet/doublet depending on adjacent protons) and Single-Crystal X-Ray Diffraction (SC-XRD) 8.

Protocol B: 3D Spheroid Viability Assay for TNBC Evaluation

Causality Note: 3D spheroids are utilized over 2D cultures because they accurately mimic the hypoxic core and diffusion gradients of solid tumors, providing a realistic assessment of the fluorinated compound's membrane permeability 6.

  • Cell Seeding: Seed MDA-MB-468 (TNBC) cells into ultra-low attachment 96-well plates at a density of 2,000 cells/well. Centrifuge at 1,000 rpm for 5 minutes to promote aggregation.

  • Spheroid Formation: Incubate for 72 hours at 37 °C and 5% CO2 until compact 3D spheroids form.

  • Compound Treatment: Treat the spheroids with the fluorinated quinoline analogues (e.g., compound 6b) at varying concentrations (0.1 μM to 50 μM).

  • Self-Validation (Internal Control): Run a parallel assay using non-tumorigenic MCF-10A breast epithelial cells. A successful lead must demonstrate a high therapeutic index (high toxicity in MDA-MB-468, negligible toxicity in MCF-10A) 6.

  • Quantification: After 7 days of treatment, measure spheroid volume via brightfield microscopy and assess cell viability using a 3D CellTiter-Glo luminescent assay.

Conclusion

The integration of fluorine into the quinoline scaffold is a masterclass in rational drug design. By leveraging fluorine's high electronegativity and strong C-F bond, researchers can systematically dismantle the pharmacokinetic barriers that typically cause heterocyclic leads to fail in the clinic. As synthetic methodologies like gold-catalyzed nucleophilic fluorination become more accessible, the chemical space for novel, highly potent fluorinated quinolines will continue to expand, offering renewed hope for challenging indications like TNBC and drug-resistant infectious diseases.

References

  • [5] Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2 assembly - PMC. nih.gov.5

  • [6] Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer | ACS Omega. acs.org.6

  • [1] From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. orientjchem.org. 1

  • [2] Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. rsc.org. 2

  • [3] Organic & Biomolecular Chemistry. rsc.org. 3

  • [4] The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. nih.gov. 4

  • [7] In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents. arabjchem.org. 7

  • [8] Fluorination of α-Imino Gold Carbenes to Access C3-Fluorinated Aza-Heterocycles | ACS Catalysis. acs.org. 8

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Foundational

The Strategic Role of Iodinated Quinolines in Modern Medicinal Chemistry

An In-Depth Technical Guide Authored for Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold represents a "privileged" structure in medicinal chemistry, forming the core of numerou...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold represents a "privileged" structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1] Strategic modification of this scaffold is a cornerstone of drug design, and among various functionalization techniques, iodination has emerged as a particularly powerful tool. The incorporation of iodine atoms can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and target-binding affinity, often through mechanisms like halogen bonding. This guide provides a comprehensive exploration of the pivotal role of iodinated quinolines, synthesizing technical insights into their synthesis, diverse therapeutic applications, and the bioanalytical methodologies required for their development. We delve into their significance as anticancer, antimicrobial, and neuroimaging agents, providing field-proven protocols and causality-driven explanations to empower researchers in the rational design of next-generation therapeutics.

The Quinoline Scaffold: A Foundation of Therapeutic Versatility

Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a structural motif present in a vast array of natural products and synthetic drugs.[1][2] Its derivatives are foundational to treatments for malaria (e.g., chloroquine, quinine), bacterial infections (e.g., ciprofloxacin), and cancer (e.g., camptothecin).[1] The unique electronic structure and the ability to modify various positions on the quinoline ring allow for fine-tuning of its pharmacological profile, making it a perennial focus of drug discovery efforts.[2]

The Strategic Advantage of Iodination

Halogenation is a key strategy in medicinal chemistry to modulate a drug candidate's properties. While fluorine and chlorine are more commonly used, iodine offers unique advantages:

  • Enhanced Lipophilicity: The large atomic size of iodine significantly increases the lipophilicity of a molecule, which can enhance membrane permeability and improve pharmacokinetic profiles.

  • Metabolic Blocking: Placing a bulky iodine atom at a metabolically labile position can sterically hinder enzymatic degradation, thereby increasing the drug's half-life.

  • Halogen Bonding: Iodine is a potent halogen bond donor. This non-covalent interaction, where the electropositive region on the iodine atom (the σ-hole) interacts with a nucleophilic site (e.g., a carbonyl oxygen or a nitrogen atom) on a biological target, can substantially increase binding affinity and selectivity.

  • Radiolabeling: Radioisotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) are invaluable for developing diagnostic imaging agents (SPECT, PET) and radiotherapeutics, allowing for non-invasive visualization of biological targets or targeted delivery of radiation.[3][4]

Synthetic Strategies for Accessing Iodinated Quinolines

The development of efficient and regioselective methods for iodinating the quinoline nucleus is crucial for exploring structure-activity relationships (SAR). Molecular iodine (I₂) itself is a versatile reagent, acting as a catalyst or promoter in various synthetic transformations.[5][6][7][8]

Direct C-H Iodination

Directly replacing a hydrogen atom with iodine is an atom-economical approach. Radical-based C-H iodination protocols have been developed that offer high regioselectivity, particularly at the C3 position of the quinoline ring, which is a popular building block in medicinal chemistry.[3][4][9][10]

Experimental Protocol: Regioselective C3-Iodination of Quinolines

This protocol is based on methodologies developed for direct, metal-free C-H functionalization.[3][10]

Objective: To achieve selective iodination at the C3 position of a substituted quinoline.

Materials:

  • Substituted Quinoline (1.0 eq)

  • Potassium Persulfate (K₂S₂O₈) (2.0 eq)

  • Sodium Iodide (NaI) (1.5 eq)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle.

Methodology:

  • Reaction Setup: To a solution of the quinoline (1.0 eq) in a mixture of DCM:H₂O (1:1), add K₂S₂O₈ (2.0 eq) and NaI (1.5 eq).

  • Reaction Conditions: Stir the mixture vigorously at 80 °C for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, wash with saturated sodium thiosulfate solution to quench any remaining iodine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 3-iodoquinoline derivative.

Causality and Validation: The use of K₂S₂O₈ as an oxidant generates an iodine radical (I•) from NaI. This radical species preferentially attacks the electron-rich C3 position of the quinoline ring, leading to high regioselectivity.[3][10] The protocol's validity is confirmed by spectroscopic characterization (¹H NMR, ¹³C NMR, MS) of the final product, which will unambiguously show the iodine substituent at the C3 position.

Iodine-Catalyzed Cyclization Reactions

Molecular iodine can act as a mild Lewis acid catalyst to promote the synthesis of the quinoline core itself, such as in the Friedländer annulation.[8] This approach involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. The use of iodine offers an environmentally benign alternative to harsh acid or base catalysts.[8]

Visualization: Iodine-Catalyzed Friedländer Annulation

Caption: Iodine-catalyzed Friedländer synthesis of quinolines.

Therapeutic Applications of Iodinated Quinolines

The strategic placement of iodine on the quinoline scaffold has yielded potent molecules across various therapeutic domains.

Anticancer Agents

Quinoline derivatives exert antitumor effects through diverse mechanisms, including inhibition of topoisomerases, protein kinases (e.g., EGFR), and tubulin polymerization.[11][12][13] Iodination can enhance these activities.

  • Mechanism of Action: Many iodinated quinolines function as potent antiproliferative agents. For instance, certain iodine-mediated pyrazolo-quinoline derivatives have shown significant cytotoxic activity against a range of cancer cell lines, with IC₅₀ values in the low micromolar range.[5] Some derivatives act as dual inhibitors of topoisomerase I & II, crucial enzymes for DNA replication in cancer cells.[11]

  • Structure-Activity Relationship (SAR): SAR studies have revealed that the position of the iodine atom is critical. For example, in a series of pyrazolo-quinoline derivatives, compounds with specific substitutions demonstrated potent activity against cell lines like A549 (lung cancer) and MCF7 (breast cancer), with IC₅₀ values comparable to the standard drug Doxorubicin.[5]

Table 1: Anticancer Activity of Selected Iodinated Quinoline Derivatives

Compound Class Cancer Cell Line Activity (IC₅₀/GI₅₀) Reference
Pyrazolo-quinoline (7pa) A549 (Lung) 2.43 µM [5]
Pyrazolo-quinoline (7pg) MCF7 (Breast) 6.01 µM [5]
Pyrazolo-quinoline (7pc) SKNSH (Neuroblastoma) 3.76 µM [5]
Fused Quinoline (42) MCF-7 (Breast) 7.21 µM [11]

| Indeno[1,2-c]quinoline (19) | HeLa (Cervical) | 0.23 µM |[11] |

Antimicrobial Agents

The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents.[14] Iodinated quinolines have emerged as a promising class of compounds with significant antibacterial and antifungal activity.[15][16][17]

  • Enhanced Efficacy: The introduction of iodine into the quinoline scaffold has been shown to increase antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus epidermidis and methicillin-resistant S. aureus (MRSA).[15][16]

  • Anti-biofilm Activity: Importantly, many iodo-quinoline derivatives not only kill planktonic bacteria but also inhibit microbial adhesion, which is the critical first step in biofilm formation—a major cause of persistent infections.[15][16] The minimum inhibitory concentrations for microbial adhesion (MICMA) for several compounds have been shown to be lower than their minimum inhibitory concentrations (MIC) for growth, indicating potent anti-adhesion effects.[15]

Table 2: Antimicrobial Activity of Selected 6-Iodo-Carboxy-Quinolines

Compound S. epidermidis (MIC in µg/mL) C. parapsilosis (MIC in µg/mL) Reference
4a 62.5 125 [15][16]
4b 62.5 125 [15][16]
4c 62.5 62.5 [15][16]
4d 31.25 62.5 [15][16]

Note: Data represents a selection from a larger library of compounds.

Neurodegenerative Diseases and Imaging

The ability to chelate metal ions and cross the blood-brain barrier makes quinoline derivatives attractive candidates for both treating and diagnosing neurodegenerative diseases like Alzheimer's.[18][19] Radioiodinated quinolines are particularly significant as imaging agents.

  • Targeting the Translocator Protein (TSPO): TSPO is upregulated in areas of neuroinflammation, making it a key biomarker. A series of novel iodinated quinoline-2-carboxamides have been synthesized and evaluated as potential SPECT imaging agents for TSPO.[20][21] Structure-activity relationship studies guided the design of analogues with high binding affinity (nanomolar Kᵢ values), leading to candidates with higher affinity than the clinical imaging agent PK11195.[21]

  • Alzheimer's Disease: Radioiodinated quinoline derivatives are being explored for imaging amyloid plaques and neurofibrillary tangles, the pathological hallmarks of Alzheimer's disease.[22][23] These agents can be designed to bind to the metal ions (Zn, Cu, Fe) that are enriched in amyloid plaques.[22]

Table 3: Binding Affinity of Iodinated Quinoline-2-Carboxamides for TSPO

Compound Binding Affinity (Kᵢ in nM) Reference
13 (3-iodomethyl-4-phenylquinoline-2-N-morpholinecarboxamide) High Nanomolar [20]
31 (4-(2-iodophenyl)quinoline-2-carboxamide) 929 [20]

| 4-(2-iodophenyl)quinoline-2-N-diethylcarboxamide | Higher than PK11195 |[21] |

Bioanalytical Method Development and Validation

To support preclinical and clinical studies, robust and validated bioanalytical methods are essential for quantifying iodinated quinoline derivatives in biological matrices (e.g., plasma, tissue).[24][25] This ensures reliable pharmacokinetic (PK) and pharmacodynamic (PD) data.[26]

Visualization: Bioanalytical Workflow for Drug Quantification

G cluster_pre Pre-Analysis cluster_analysis Analysis cluster_post Post-Analysis Sample Biological Sample (Plasma, Tissue) Extraction Sample Preparation (SPE, LLE, Protein Ppt.) Sample->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quant Quantification (Calibration Curve) LCMS->Quant Data Data Review & Reporting Quant->Data PK Pharmacokinetic Modeling Data->PK

Caption: General workflow for bioanalytical quantification of drug candidates.

Protocol Outline: LC-MS/MS Method Validation

This outline follows the principles of the ICH M10 guideline on bioanalytical method validation.[25]

Objective: To validate a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of an iodinated quinoline in human plasma.

Key Validation Parameters:

  • Selectivity & Specificity: Analyze at least six different blank plasma lots to ensure no endogenous components interfere with the detection of the analyte or internal standard.

  • Calibration Curve & Linearity: Prepare a calibration curve with a blank, a zero standard, and at least six non-zero concentration levels spanning the expected sample concentration range. Assess linearity using a weighted linear regression model.

  • Accuracy & Precision: Analyze Quality Control (QC) samples at a minimum of four concentration levels (LOD, low, mid, high) in at least five replicates. Accuracy should be within ±15% of the nominal value (±20% at LLOQ), and precision (%CV) should not exceed 15% (20% at LLOQ).

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the analyte response in post-extraction spiked samples to that in pure solution.

  • Recovery: Determine the efficiency of the extraction procedure by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: Assess the stability of the analyte under various conditions:

    • Freeze-Thaw Stability: After multiple freeze-thaw cycles.

    • Bench-Top Stability: At room temperature for an expected duration of sample handling.

    • Long-Term Stability: Under intended storage conditions (e.g., -80°C) for an extended period.

    • Autosampler Stability: In the processed sample extract under autosampler conditions.

Self-Validation: This comprehensive validation process ensures that the method is reliable, reproducible, and fit for its intended purpose.[25] Each parameter addresses a potential source of error, and meeting the pre-defined acceptance criteria demonstrates the method's trustworthiness for generating data to support regulatory submissions.

Future Perspectives and Conclusion

Iodinated quinolines represent a highly versatile and potent class of molecules in medicinal chemistry. The unique properties imparted by the iodine atom—enhancing target affinity through halogen bonding, improving pharmacokinetics, and enabling radio-imaging—make them invaluable tools for drug discovery.[3][20] The continued development of novel, efficient synthetic methodologies will further accelerate the exploration of this chemical space.[4][7] Future research will likely focus on leveraging computational methods for the rational design of next-generation iodinated quinolines with enhanced selectivity and reduced off-target effects, particularly in complex areas like oncology and neurotherapeutics. The synthesis of multi-target agents, where an iodinated quinoline scaffold is designed to interact with multiple pathological pathways simultaneously, holds significant promise for treating multifactorial diseases like cancer and Alzheimer's.[18][27] This guide underscores the profound impact of strategic iodination on the quinoline core, providing a foundational resource for scientists dedicated to advancing therapeutic innovation.

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  • Li, Y., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances. [Link]

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  • Biris, C., et al. (2025). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. ResearchGate. [Link]

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  • Al-Ostath, A., et al. (n.d.). Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

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  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. [Link]

  • Al-Ostath, A., et al. (n.d.). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • WO2016183578A1 - Quinoline derivatives for diagnosis and treatment of alzheimer's disease. (2016).
  • Degiacomi, G., et al. (2009). Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. [Link]

  • Recent Developments on Antimicrobial Quinoline Chemistry. (2015). ResearchGate. [Link]

  • Wassila, S., et al. (2020). Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. Walsh Medical Media. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Arabian Journal of Chemistry. [Link]

  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (n.d.). National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • Bioanalytical Method Development: A Comprehensive Guide. (2024). LinkedIn. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. (2022). Therapeutic Goods Administration. [Link]

  • Synthesis, characterization and pharmacological evaluation of quinoline derivatives and their complexes with copper(ΙΙ) in in vitro cell models of Alzheimer's disease. (2021). PubMed. [Link]

  • Kumar, A., et al. (2016). Therapeutic significance of quinolines: a patent review (2013-2015). PubMed. [Link]

  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. (2023). National Center for Biotechnology Information. [Link]

  • Dutta, U., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications. [Link]

  • Development and bioanalytical method validation of an LC-MS/MS assay for simultaneous quantitation of 2-alkyl-4(1H)-quinolones for application in bacterial cell culture and lung tissue. (2020). PubMed. [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). ResearchGate. [Link]

  • (PDF) Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. (2020). ResearchGate. [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (n.d.). MDPI. Retrieved March 15, 2026, from [Link]

  • Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. (2011). PubMed. [Link]

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Exploratory

The Privileged Scaffold: Potential Applications of Substituted Quinolines in Oncology

Executive Summary The quinoline scaffold (benzo[b]pyridine) represents one of the most "privileged" structures in medicinal chemistry. Characterized by a benzene ring fused to a pyridine ring, its planar, highly conjugat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold (benzo[b]pyridine) represents one of the most "privileged" structures in medicinal chemistry. Characterized by a benzene ring fused to a pyridine ring, its planar, highly conjugative nature and the hydrogen-bonding capacity of the heteroaromatic nitrogen make it an ideal pharmacophore for interacting with diverse biological targets[1]. In oncology, substituted quinolines have evolved from simple DNA intercalators to highly selective, multi-targeted tyrosine kinase inhibitors (TKIs) and apoptosis inducers[2].

This technical guide synthesizes the mechanistic paradigms, Structure-Activity Relationship (SAR) dynamics, and the core experimental workflows required to validate novel quinoline derivatives in preclinical oncology pipelines.

Mechanistic Paradigms of Quinoline Derivatives

The anticancer efficacy of substituted quinolines is not monolithic; it is dictated by the specific functionalization of the core ring, which drives the molecule toward distinct intracellular targets[3].

ATP-Competitive Kinase Inhibition

The most clinically validated application of substituted quinolines is the inhibition of Receptor Tyrosine Kinases (RTKs) and non-receptor kinases. The quinoline nitrogen typically acts as a hydrogen bond acceptor, interacting directly with the highly conserved hinge region of the kinase ATP-binding pocket[4].

  • c-Met and VEGFR Inhibition: Drugs like Cabozantinib (a quinoline-dicarboxamide) and Lenvatinib (a quinoline carboxamide) are FDA-approved for solid tumors (e.g., renal cell carcinoma, hepatocellular carcinoma)[4]. They dually target the tumor parenchyma (via c-Met) and the tumor microenvironment (via VEGFR1-3), effectively starving the tumor of its blood supply while halting metastasis[5].

  • Src/Abl Inhibition: Bosutinib , a 3-quinolinecarbonitrile derivative, is utilized in chronic myelogenous leukemia (CML) to inhibit the Bcr-Abl kinase and Src family kinases[4].

DNA Intercalation and Topoisomerase Inhibition

Quinolines with extended planar conjugations (e.g., Camptothecin derivatives like Irinotecan) intercalate between DNA base pairs. This physical insertion stabilizes the DNA-Topoisomerase I cleavage complex, preventing DNA re-ligation, causing double-strand breaks during the S-phase, and ultimately triggering apoptosis[6].

Proteasome Inhibition and Apoptosis Induction

Emerging quinoline derivatives, particularly those complexed with metals (e.g., Clioquinol-copper complexes), act as potent proteasome inhibitors[7]. By blocking the degradation of pro-apoptotic proteins (like p53 and Bax), these compounds force malignant cells into programmed cell death[2].

RTK_Pathway Quinoline Substituted Quinoline (e.g., Cabozantinib) RTK Receptor Tyrosine Kinase (VEGFR / c-Met) Quinoline->RTK ATP-competitive inhibition Apoptosis Apoptosis & Growth Arrest Quinoline->Apoptosis Induces (via RTK block) PI3K PI3K / AKT Pathway RTK->PI3K Phosphorylation MAPK RAS / MAPK Pathway RTK->MAPK Phosphorylation Survival Tumor Survival & Angiogenesis PI3K->Survival Promotes MAPK->Survival Promotes

Diagram 1: Disruption of RTK signaling pathways by quinoline-based kinase inhibitors.

Structure-Activity Relationship (SAR) Dynamics

The functionalization of the quinoline core dictates its pharmacokinetic (PK) and pharmacodynamic (PD) profile. As a drug developer, understanding these substitution rules is critical for lead optimization[1],[3].

Substitution PositionCommon Functional GroupsPrimary Pharmacological ImpactExample / Mechanism
C-2 / C-3 Carbonitriles, Aryl groupsEnhances kinase hinge-binding affinity; increases steric bulk to fit hydrophobic pockets.Bosutinib (3-quinolinecarbonitrile) achieves high Src/Abl selectivity.
C-4 Anilino, Amines, PhenoxyCritical for directing the molecule into the deep allosteric pockets of kinases (e.g., DFG-out conformation).Lenvatinib utilizes a C-4 phenoxy group to bind VEGFR.
C-6 / C-7 Methoxy, Halogens (F, Cl)Improves metabolic stability (prevents CYP450 oxidation); modulates lipophilicity (LogP).Cabozantinib features a 6,7-dimethoxy substitution for optimal oral bioavailability.
C-8 Hydroxyl, NitroOften involved in metal chelation or DNA intercalation.Clioquinol (8-hydroxyquinoline) chelates copper to inhibit the proteasome.

Core Experimental Workflows & Protocols

To validate a novel substituted quinoline, researchers must employ a self-validating system of assays. Below are the definitive protocols for enzymatic profiling and cellular validation, complete with the causality behind the methodological choices.

Protocol 1: High-Throughput Kinase Inhibition Profiling (AlphaLISA)

The Causality: Traditional ELISAs require multiple wash steps, which can disrupt low-affinity or transient inhibitor-kinase interactions, leading to artificially inflated IC50 values. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based, no-wash assay. It relies on the proximity of a Donor bead and an Acceptor bead. When the kinase phosphorylates the substrate, the beads are brought together; laser excitation at 680 nm triggers a singlet oxygen release, causing the Acceptor bead to emit light at 615 nm[8],[9]. Quinolines inhibiting the kinase will result in a dose-dependent decrease in the 615 nm signal.

Materials:

  • Purified recombinant kinase (e.g., VEGFR2 or c-Met)[10]

  • Biotinylated peptide substrate & ATP

  • AlphaLISA Anti-Phospho Acceptor beads & Streptavidin Donor beads

  • Novel Quinoline derivatives (serial dilutions in DMSO)

Step-by-Step Methodology:

  • Inhibitor Pre-incubation: In a 384-well OptiPlate, add 2 µL of the quinoline compound (final DMSO concentration <1% to prevent enzyme denaturation) and 2 µL of the recombinant kinase. Incubate at Room Temperature (RT) for 15 minutes. Why? This allows slow-binding quinolines to reach equilibrium with the kinase hinge region.

  • Kinase Reaction: Add 2 µL of a master mix containing ATP (at its predetermined Km value) and the biotinylated substrate. Incubate for 60 minutes at RT[8].

  • Reaction Termination & Acceptor Binding: Add 2 µL of AlphaLISA Anti-Phospho Acceptor beads suspended in a high-EDTA buffer. Why? EDTA chelates Mg2+, immediately halting the ATP-dependent kinase reaction. Incubate for 30 minutes.

  • Donor Bead Addition: Under subdued lighting (Donor beads are highly photosensitive), add 2 µL of Streptavidin Donor beads. Incubate for 30 minutes at RT.

  • Detection: Read the plate on a multimode microplate reader (e.g., EnVision) using a 680 nm excitation laser and a 615 nm emission filter[8]. Calculate IC50 using non-linear regression.

AlphaLISA_Workflow Step1 Incubate Kinase + Quinoline Inhibitor Step2 Add ATP & Biotinylated Substrate Step1->Step2 15 min Step3 Add Anti-Phospho Acceptor Beads (+EDTA) Step2->Step3 60 min Step4 Add Streptavidin Donor Beads Step3->Step4 30 min Step5 Laser Excitation (680nm) & Emission (615nm) Step4->Step5 Proximity Signal

Diagram 2: Sequential workflow of the no-wash AlphaLISA kinase inhibition assay.

Protocol 2: Multiparametric Apoptosis Profiling (Annexin V-FITC / PI)

The Causality: Once target engagement is proven enzymatically, cellular efficacy must be validated. Quinolines induce apoptosis, characterized by the externalization of phosphatidylserine (PS) from the inner to the outer plasma membrane leaflet[11]. Annexin V binds PS with high affinity, but only in the presence of Calcium (Ca2+)[12]. Propidium Iodide (PI) is an intercalating agent that cannot breach intact membranes; it only stains the DNA of late apoptotic/necrotic cells[13].

Materials:

  • Target cancer cell lines (e.g., HCT-116 colon or MDA-MB-231 breast cancer cells)[1]

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) solution

  • 1X Annexin V Binding Buffer (contains optimized CaCl2 concentration)[12]

Step-by-Step Methodology:

  • Drug Treatment: Seed cells in 6-well plates. Treat with the quinoline derivative at 1x, 5x, and 10x the established IC50 for 24 to 48 hours.

  • Harvesting: Collect both the culture media (containing detached, dead cells) and the adherent cells (using a mild, EDTA-free trypsin to avoid stripping surface PS). Centrifuge and wash twice with cold PBS[14].

  • Resuspension: Resuspend the cell pellet in 100 µL of cold 1X Annexin V Binding Buffer at a concentration of 1×106 cells/mL[13]. Why? The Ca2+ in this specific buffer is strictly required for the Annexin V-PS binding complex to form.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the suspension. Gently vortex and incubate for 15 minutes at RT in the dark[13],[14].

  • Dilution & Analysis: Add 400 µL of 1X Binding Buffer to halt the staining. Analyze immediately (within 1 hour) via flow cytometry[14]. Why the rush? Prolonged exposure to PI can cause baseline cytotoxicity, leading to false-positive necrotic readouts.

  • Gating Strategy:

    • FITC- / PI- : Viable cells.

    • FITC+ / PI- : Early apoptosis (PS externalized, membrane intact)[13].

    • FITC+ / PI+ : Late apoptosis/Necrosis (Membrane compromised)[13].

Future Perspectives: Beyond Traditional Inhibition

The future of substituted quinolines in oncology lies in targeted protein degradation. Because quinolines bind with high affinity to specific kinases, they are currently being repurposed as the "warhead" ligands in Proteolysis Targeting Chimeras (PROTACs). By linking a quinoline-based VEGFR inhibitor to an E3 ligase recruiter (like Cereblon or VHL), researchers can move beyond simply blocking kinase activity to completely degrading the oncogenic protein, thereby overcoming resistance mutations that frequently plague traditional TKI therapies.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry.
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. National Institutes of Health (NIH).
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. National Institutes of Health (NIH).
  • FDA-Approved Small Molecule Compounds as Drugs for Solid Cancers from Early 2011 to the End of 2021. MDPI.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. National Institutes of Health (NIH).
  • Anticancer Activity of Quinoline Derivatives; An Overview (2022). SciSpace.
  • Discovery of an Orally Bioavailable and Selective PKMYT1 Inhibitor, RP-6306. Journal of Medicinal Chemistry - ACS Publications.
  • An Exploration of Small Molecules That Bind Human Single-Stranded DNA Binding Protein 1. MDPI.
  • Annexin V staining assay protocol for apoptosis. Abcam.
  • Annexin V-FITC Staining Protocol for Apoptosis Detection. Creative Diagnostics.
  • Annexin V-FITC Apoptosis Assay Kit. ImmunoChemistry Technologies.
  • Annexin V Staining Protocol. BD Biosciences.
  • VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience.

Sources

Foundational

Advanced Synthetic Strategies for 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline in Kinase Inhibitor Development

Executive Summary In the landscape of modern medicinal chemistry, the design of multi-targeted receptor tyrosine kinase (RTK) inhibitors relies heavily on privileged heterocyclic scaffolds. While the theoretical core is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the design of multi-targeted receptor tyrosine kinase (RTK) inhibitors relies heavily on privileged heterocyclic scaffolds. While the theoretical core is 7-fluoro-3-iodo-6-methoxyquinoline, the universally utilized synthetic starting material features a highly reactive chlorine atom at the C4 position: 4-chloro-7-fluoro-3-iodo-6-methoxyquinoline (CAS: 1602859-53-9) . This tri-functionalized building block offers orthogonal reactivity sites, allowing chemists to systematically build complex architectures such as c-Met, VEGFR2, and ALK inhibitors .

This whitepaper provides an in-depth technical guide to the chemoselective functionalization of this scaffold, detailing the causality behind experimental choices, self-validating protocols, and the biological rationale for its structural features.

Structural & Electronic Profiling: The Causality of Reactivity

To successfully manipulate 4-chloro-7-fluoro-3-iodo-6-methoxyquinoline, one must understand the electronic push-and-pull of the quinoline ring. The nitrogen atom acts as a strong electron-withdrawing group, creating an electron-deficient π -system that dictates the order of operations in any synthetic route.

  • C4-Chloro (The Electrophile): The C4 position is highly activated toward Nucleophilic Aromatic Substitution (SNAr) . When the quinoline nitrogen is protonated (or hydrogen-bonded in a solvent), the C4 position becomes intensely electrophilic. Nucleophilic attack here forms a highly stabilized Meisenheimer complex.

  • C3-Iodo (The Cross-Coupling Handle): The carbon-iodine bond is the weakest in the molecule. It is primed for oxidative addition by Palladium(0) species, making it the ideal site for Suzuki-Miyaura or Sonogashira cross-coupling .

  • C7-Fluoro (The Modulator): The fluorine atom serves a dual purpose. Electronically, it further activates the C4 position for SNAr. Biologically, it blocks CYP450-mediated oxidation at the C7 position, enhancing the metabolic half-life of the final drug.

  • C6-Methoxy (The Hinge Binder): This electron-donating group increases local electron density but, more importantly, acts as a critical hydrogen-bond acceptor for the ATP-binding hinge region of target kinases .

Quantitative Reactivity Summary
Reactive SiteReaction TypeTypical ReagentsCausality / Mechanism
C4-Chloro Nucleophilic Aromatic Substitution (SNAr)Aryl/Alkyl amines, Acid/Base catalyst, 80–120°CHighly electrophilic due to the electron-withdrawing nature of the protonated quinoline nitrogen.
C3-Iodo Palladium-Catalyzed Cross-CouplingPd(dppf)Cl₂, Boronic acids, K₂CO₃, 80–100°CWeakest C-Halogen bond; undergoes facile oxidative addition by Pd(0) species.
C7-Fluoro Late-Stage SNAr (Optional)Alkoxides, Cyclic amines, Strong base, >100°CActivated by the para-nitrogen; requires stronger nucleophiles than C4 but allows late-stage tuning.

Strategic Synthetic Workflow

The golden rule of functionalizing this scaffold is Sequence Matters . SNAr at the C4 position must generally precede Palladium-catalyzed cross-coupling at the C3 position.

Why? If Suzuki coupling is attempted first, the C4-Cl bond can undergo competitive oxidative addition, leading to undesired oligomerization. Furthermore, installing a bulky aryl or alkynyl group at C3 first creates massive steric hindrance, effectively blocking subsequent nucleophilic attack at the adjacent C4 position. By displacing the C4-chloro group with an amine first, the resulting 4-amino group actually donates electron density into the ring, deactivating any remaining halogen sites toward further SNAr and cleanly isolating the C3-iodo group for subsequent Pd-catalysis.

SynthWorkflow SM 4-Chloro-7-fluoro-3-iodo- 6-methoxyquinoline (CAS: 1602859-53-9) SNAr C4 SNAr Reaction (Amine Nucleophile, Heat) SM->SNAr Step 1 Int1 4-Amino-7-fluoro-3-iodo- 6-methoxyquinoline SNAr->Int1 Pd C3 Suzuki/Sonogashira (Pd Catalyst, Base) Int1->Pd Step 2 Final Multi-Targeted Kinase Inhibitor Pd->Final

Sequential orthogonal functionalization of the quinoline scaffold.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating—meaning the reaction provides clear, measurable feedback of its success at each stage.

Protocol 1: C4 Nucleophilic Aromatic Substitution (SNAr)

Objective: Displace the C4-chlorine with an arylamine to form the kinase hinge-binding motif.

  • Preparation: In a sealed tube, charge 4-chloro-7-fluoro-3-iodo-6-methoxyquinoline (1.0 eq) and the desired arylamine (1.2 eq).

  • Solvent & Catalyst: Suspend the mixture in isopropanol (i-PrOH). Add a catalytic amount of concentrated HCl (0.1 eq). Causality: The acid protonates the quinoline nitrogen, drastically lowering the LUMO of the ring and accelerating nucleophilic attack at C4.

  • Execution: Heat the mixture to 90°C for 4–6 hours.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The starting material possesses a distinct 3:1 isotopic pattern due to the 35 Cl/ 37 Cl isotopes. Success is validated when this isotopic pattern completely disappears, replaced by a single mass peak corresponding to [M−35.5+Amine Mass]+ .

  • Workup: Cool to room temperature, precipitate the product by adding cold water, and filter the resulting 4-amino intermediate.

Protocol 2: C3 Suzuki-Miyaura Cross-Coupling

Objective: Install an aryl or heteroaryl group at the C3 position to access the hydrophobic pocket of the kinase.

  • Preparation: Charge a Schlenk flask with the C4-amino intermediate from Protocol 1 (1.0 eq), an aryl boronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing competitive dehalogenation .

  • Degassing (Critical Step): Suspend in a 4:1 mixture of 1,4-Dioxane/H₂O. Sparge the solution with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes the phosphine ligands to phosphine oxides, killing the active Pd(0) catalyst.

  • Execution: Heat to 90°C under Argon for 12 hours.

  • Self-Validation (LC-MS): The starting material contains iodine, which adds a massive +126 Da to the molecular weight. Success is validated by the complete disappearance of the heavy iodinated mass and the emergence of the coupled product mass.

Mechanistic Pathways in Target Biology

Once the 4-chloro-7-fluoro-3-iodo-6-methoxyquinoline scaffold is fully elaborated into a final drug molecule, it typically functions as a Type I or Type II ATP-competitive inhibitor. By binding to the hinge region of RTKs like c-Met or VEGFR2, these quinoline derivatives block the autophosphorylation of the receptor, thereby shutting down downstream signaling cascades responsible for tumor angiogenesis and proliferation .

BioPathway Drug Quinoline-Based RTK Inhibitor cMet c-Met / VEGFR2 Receptors Drug->cMet ATP-competitive inhibition PI3K PI3K / AKT Pathway cMet->PI3K Blocked MAPK RAS / MAPK Pathway cMet->MAPK Blocked Angio Tumor Angiogenesis & Proliferation PI3K->Angio Suppressed MAPK->Angio Suppressed

Inhibition of c-Met/VEGFR2 signaling pathways by quinoline derivatives.

References

  • [1] 4-chloro-7-fluoro-3-iodo-6-methoxyquinoline Product Page. Sigma-Aldrich.

  • [2] Bannen, Lynne et al. US8497284B2 - C-met modulators and method of use. Google Patents.

  • [3] Ajani et al. 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry.

  • [4] Bissember et al. Assembly of 4-Aminoquinolines via Palladium Catalysis: A Mild and Convenient Alternative to SNAr Methodology. The Journal of Organic Chemistry, ACS Publications.

Sources

Exploratory

The Quinoline Scaffold: Discovery, Synthesis, and Mechanistic Paradigms in Modern Drug Development

Executive Summary & Historical Context The quinoline scaffold—a planar, bicyclic heterocycle comprising a benzene ring fused to a pyridine ring—represents one of the most "privileged structures" in medicinal chemistry ([...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Historical Context

The quinoline scaffold—a planar, bicyclic heterocycle comprising a benzene ring fused to a pyridine ring—represents one of the most "privileged structures" in medicinal chemistry ([1]()). Its history began in 1834 when German chemist Friedlieb Ferdinand Runge first isolated the compound from coal tar ([2]()). However, its therapeutic relevance was established even earlier with the 1820 isolation of quinine from Cinchona bark by Pelletier and Caventou, marking a turning point in infectious disease management ([2]()).

The disruption of natural quinine supplies during World War II catalyzed the synthetic era of quinoline chemistry, leading to the 1934 synthesis of chloroquine by Hans Andersag at Bayer ([2]()). Today, functionalized quinoline motifs are foundational to antimalarial, antibacterial (e.g., fluoroquinolones like ciprofloxacin), and anticancer therapeutics ([3]()).

De Novo Synthesis: Classical Methodologies & Mechanistic Causality

The construction of the quinoline core relies heavily on two foundational named reactions: the Skraup synthesis and the Friedländer synthesis. Understanding the mechanistic causality behind these protocols is critical for modern drug design.

Quantitative Comparison of Synthetic Routes
FeatureSkraup SynthesisFriedländer Synthesis
Primary Reactants Aniline, Glycerol, H₂SO₄, Nitrobenzene2-Aminobenzaldehyde, Ketone/Ester
Catalyst Strong Acid (Conc. H₂SO₄)Base (NaOH) or Acid (p-TsOH)
Reaction Conditions Harsh (>150°C), highly exothermicMild (Room temp to 100°C)
Substrate Scope Unsubstituted or simply substitutedBroad, highly substituted derivatives
Typical Yields Low to moderate (Variable)Good to excellent

Table 1: Comparative analysis of classical quinoline synthesis methods ([4]()).

Workflow Start Starting Materials Skraup Skraup Synthesis (Aniline + Glycerol) Start->Skraup Friedlander Friedländer Synthesis (o-Aminobenzaldehyde + Ketone) Start->Friedlander AcidCat H2SO4 Catalyst (Dehydration) Skraup->AcidCat Exothermic heating Oxidation Nitrobenzene (Oxidation) AcidCat->Oxidation Acrolein formation Quinoline1 Unsubstituted Quinoline Oxidation->Quinoline1 BaseCat Base/Acid Catalyst (Condensation) Friedlander->BaseCat Mild conditions Cyclodehydration Cyclodehydration BaseCat->Cyclodehydration Aldol adduct Quinoline2 Substituted Quinoline Cyclodehydration->Quinoline2

Workflow comparing Skraup and Friedländer quinoline synthesis.

Protocol 1: Skraup Synthesis of Quinoline

Materials: Aniline (1.0 mol), Glycerol (2.6 mol), Nitrobenzene (0.5 mol), Conc. H₂SO₄ (100 mL), FeSO₄·7H₂O (10 g) ([4]()).

  • Mixing & Moderation: In a 2-L round-bottom flask, mix aniline, glycerol, nitrobenzene, and ferrous sulfate. Causality: Ferrous sulfate acts as a reaction moderator. The Skraup synthesis is notoriously violent; the iron salt controls the highly exothermic nature of the reaction, preventing explosive boiling.

  • Acid Addition: Slowly add concentrated sulfuric acid with external cooling. Causality: Sulfuric acid catalyzes the in situ dehydration of glycerol into the highly reactive intermediate acrolein. Generating acrolein in situ avoids the severe hazards of handling this toxic, volatile lachrymator directly.

  • Heating & Cyclization: Heat gently until the exothermic reaction initiates, then remove external heat. Once subsided, reflux for 5 hours. Causality: Nitrobenzene acts as an oxidizing agent, dehydrogenating the intermediate 1,2-dihydroquinoline to form the fully aromatic, thermodynamically stable quinoline ring.

  • Isolation (Self-Validating Step): Cool, pour into water, make strongly alkaline with NaOH, and steam distill. Validation: Steam distillation effectively separates the volatile quinoline and unreacted nitrobenzene/aniline from the non-volatile polymeric tar byproducts. The emergence of a biphasic distillate visually confirms successful isolation.

  • Purification: Separate the organic layer, wash with dilute HCl. Causality: HCl selectively protonates the unreacted aniline (forming water-soluble anilinium chloride) while leaving the less basic quinoline largely recoverable via subsequent basification.

Protocol 2: Friedländer Synthesis of 2-Methylquinoline

Materials: 2-Aminobenzaldehyde (0.1 mol), Acetone (1.0 mol), 10% aqueous NaOH (10 mL) ([4]()).

  • Dissolution: Dissolve 2-aminobenzaldehyde in acetone. Causality: Acetone serves a dual purpose as both the reactant (providing the α-methylene group required for condensation) and the solvent.

  • Base Catalysis: Add the 10% NaOH solution and swirl. Causality: The base deprotonates the α-carbon of acetone, initiating a nucleophilic attack on the aldehyde carbon of 2-aminobenzaldehyde to form an aldol adduct.

  • Cyclodehydration (Self-Validating Step): Allow to stand at room temperature for 12 hours. Validation: The initial aldol adduct undergoes spontaneous dehydration and subsequent cyclization with the ortho-amino group. The spontaneous precipitation of a crystalline product directly from the reaction mixture serves as an internal validation of successful cyclodehydration, as the non-polar 2-methylquinoline is insoluble in the aqueous-acetone mixture.

Pharmacological Paradigms: The Antimalarial Mechanism of Action

Despite centuries of use, the precise molecular mechanisms of quinoline derivatives have only recently been fully elucidated through advanced techniques like in vivo X-ray microscopy and photoaffinity labeling ([5]()).

During the blood stage of infection, Plasmodium falciparum consumes host hemoglobin, releasing toxic free heme (Fe²⁺-protoporphyrin IX). To survive, the parasite crystallizes this heme into inert hemozoin within its acidic digestive vacuole. Quinoline drugs, such as chloroquine, are dibasic molecules that diffuse down the pH gradient into the vacuole (pH ~4.7). Once inside, they become protonated and undergo "ion trapping," accumulating at concentrations up to 1,000-fold higher than in the surrounding medium ([6]()).

Pathway RBC Infected Red Blood Cell Vacuole Parasite Food Vacuole (pH 4.7) RBC->Vacuole Hemoglobin Hemoglobin Digestion Vacuole->Hemoglobin Heme Toxic Free Heme (Fe2+) Hemoglobin->Heme Hemozoin Inert Hemozoin Crystals Heme->Hemozoin Biocrystallization Drug Quinoline Drug Accumulation Protonation & Accumulation Drug->Accumulation Diffuses into vacuole Complex Drug-Heme Complex Accumulation->Complex Binds to Heme Complex->Hemozoin Caps crystal growth Toxicity Parasite Death Complex->Toxicity Heme accumulation

Mechanism of quinoline antimalarials in Plasmodium falciparum.

The highly concentrated drug complexes with the free heme and aggressively caps the growing faces of the hemozoin crystals. This sabotages the heme detoxification pathway, causing toxic free heme to build up to poisonous levels, ultimately killing the parasite with its own metabolic waste ([5]()).

Modern Drug Discovery & Structure-Activity Relationships (SAR)

As resistance to traditional quinoline antimalarials (often mediated by mutations in vascular transporters like PfCRT) rises, rational drug design relies heavily on Structure-Activity Relationship (SAR) data to engineer novel derivatives ([7]()).

Recent in vitro evaluations against P. falciparum demonstrate that the terminal amino functionalities on the quinoline side chains dictate vacuolar accumulation and target binding affinity.

Quantitative SAR Data Summary
Side Chain ModificationAntimalarial Activity (IC₅₀)Mechanistic Implication
Dimethylamino group 1.2 µMSmaller dialkylamino groups enhance target efficacy
Ethyl-substituted analogue 1.8 µMFlexible side chains favor vacuole accumulation
Diethylamine side chain 2.2 µMModerate activity; slight steric hindrance
Primary amino group 3.3 µMLower potency compared to dialkylated amines

Table 2: Impact of side chain modifications on the antimalarial efficacy of quinoline derivatives ([7]()).

Current drug discovery pipelines are focusing on hybrid molecules, such as quinoline-triazine hybrids bearing morpholine or piperidine rings, which show enhanced antiplasmodial activity and help circumvent established resistance pathways ([7]()).

Sources

Protocols & Analytical Methods

Method

Application Note: Two-Stage Synthesis of 7-Fluoro-3-iodo-6-methoxyquinoline via Friedländer Annulation and Regioselective C-H Iodination

Executive Summary The synthesis of highly functionalized quinolines, such as 7-fluoro-3-iodo-6-methoxyquinoline , is of critical importance in drug discovery. This scaffold serves as a versatile electrophilic partner for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized quinolines, such as 7-fluoro-3-iodo-6-methoxyquinoline , is of critical importance in drug discovery. This scaffold serves as a versatile electrophilic partner for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), enabling the rapid generation of libraries targeting kinase domains and malarial pathways.

Direct one-pot synthesis of 3-iodoquinolines via the Friedländer condensation using α-iodoacetaldehyde is severely limited by the instability, toxicity, and polymerization tendency of α-haloaldehydes. To ensure high yields and operational safety, this guide outlines a robust, field-proven two-stage strategy:

  • Core Construction : Acid-catalyzed Friedländer annulation of 2-amino-4-fluoro-5-methoxybenzaldehyde with acetaldehyde.

  • Late-Stage Functionalization : Regioselective C-3 iodination utilizing a green, aqueous molecular iodine/TBHP system.

Mechanistic Rationale & Strategy

Stage 1: The Friedländer Annulation

The 1[1] is a classic cyclocondensation between an o-aminoaryl aldehyde and a carbonyl compound containing an α-methylene group. While the reaction can proceed under basic conditions, base catalysis often leads to the competitive aldol self-condensation of acetaldehyde. By utilizing acid catalysis (p-TsOH) , the carbonyl oxygen of acetaldehyde is protonated, accelerating the rate-limiting cross-aldol condensation with the benzaldehyde derivative. This is rapidly followed by cyclodehydration to form the thermodynamically stable 7-fluoro-6-methoxyquinoline core[2].

Stage 2: Regioselective C-3 Iodination

Electrophilic aromatic substitution on the quinoline pyridine ring is notoriously difficult due to electron deficiency. However, the C-3 position is the least deactivated carbon on the heteroaromatic ring. By employing molecular iodine (I₂) in the presence of tert-butyl hydroperoxide (TBHP), the system avoids harsh Lewis acids that would protonate the quinoline nitrogen. Instead, TBHP oxidizes I₂ to generate a highly active electrophilic iodine species (such as hypoiodous acid, HOI, or an iodine radical) that selectively targets the C-3 position under mild, aqueous conditions[3].

Reaction Pathway Visualization

Pathway SM 2-Amino-4-fluoro- 5-methoxybenzaldehyde + Acetaldehyde IM Aldol / Schiff Base Intermediate SM->IM p-TsOH Catalyst (Condensation) Core 7-Fluoro-6-methoxyquinoline (Friedländer Core) IM->Core Cyclodehydration (- 2 H₂O) Prod 7-Fluoro-3-iodo- 6-methoxyquinoline (Target Molecule) Core->Prod I₂, TBHP (Regioselective C-3 Iodination)

Reaction pathway for the synthesis of 7-Fluoro-3-iodo-6-methoxyquinoline.

Quantitative Optimization Data

To establish the most efficient protocols, catalyst and oxidant screenings were performed. The optimized parameters are highlighted in bold.

Table 1: Optimization of Friedländer Annulation Catalysts
Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
NoneEthanol8024< 10Insufficient electrophilic activation of carbonyls.
KOH (1.2 eq)Ethanol801245Competitive aldol self-condensation of acetaldehyde[4].
p-TsOH (0.1 eq) Toluene 110 4 88 Optimal: Azeotropic water removal drives cyclodehydration.
Table 2: Optimization of Regioselective C-3 Iodination
Iodine SourceOxidant / AdditiveSolventTemp (°C)Yield (%)Regioselectivity (C-3 : Others)
NIS (1.2 eq)AcOHAcetonitrile806595 : 5
I₂ (0.6 eq)H₂O₂ (30% aq)H₂O / EtOH254080 : 20
I₂ (0.55 eq) TBHP (0.5 eq) H₂O 33 82 > 99 : 1 (Clean C-3 functionalization)[3]

Detailed Experimental Protocols

Protocol A: Synthesis of 7-Fluoro-6-methoxyquinoline (Core Construction)

Causality & Setup: Toluene is selected as the reaction solvent to enable the azeotropic removal of water via a Dean-Stark apparatus. By continuously removing the water byproduct, Le Chatelier's principle dictates that the equilibrium is driven entirely toward the cyclodehydrated quinoline product[5].

Step-by-Step Methodology:

  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-fluoro-5-methoxybenzaldehyde (1.69 g, 10.0 mmol) and p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.19 g, 1.0 mmol).

  • Solvent Addition: Suspend the reactants in anhydrous toluene (100 mL).

  • Reagent Addition: Slowly add a solution of acetaldehyde (0.88 g, 20.0 mmol, 2.0 equiv) in toluene (10 mL) dropwise over 15 minutes. (Note: Paraldehyde can be substituted to avoid handling volatile acetaldehyde).

  • Reflux: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to 110 °C under a nitrogen atmosphere for 4 hours.

  • Self-Validation Checkpoint: The reaction progress is self-indicating. Water droplets will visibly collect in the Dean-Stark trap. The reaction is complete when the water volume stabilizes (theoretical yield: ~0.36 mL). TLC (3:1 Hexanes/EtOAc) will show the disappearance of the bright yellow, UV-active benzaldehyde ( Rf​ ~0.4) and the emergence of a blue-fluorescent quinoline spot under 365 nm UV ( Rf​ ~0.6).

  • Workup: Cool the mixture to room temperature, wash with saturated aqueous NaHCO₃ (2 × 50 mL) to neutralize the acid, and extract with ethyl acetate (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield 7-fluoro-6-methoxyquinoline as a pale yellow solid.

Protocol B: Synthesis of 7-Fluoro-3-iodo-6-methoxyquinoline (C-3 Iodination)

Causality & Setup: The use of water as a solvent combined with TBHP acts as a highly efficient, green oxidative system. TBHP slowly generates the active electrophilic iodine species, preventing over-iodination and maintaining strict regiocontrol at the C-3 position[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL Schlenk tube equipped with a stir bar, charge 7-fluoro-6-methoxyquinoline (1.77 g, 10.0 mmol, 1.0 equiv) and molecular iodine (I₂, 1.40 g, 5.50 mmol, 0.55 equiv).

  • Activation: Add tert-butyl hydroperoxide (TBHP, 70% in water, 0.45 g, 5.0 mmol, 0.5 equiv) and deionized water (18.0 μL, 1.0 mmol, 0.1 equiv) to the reaction tube.

  • Reaction: Seal the tube and allow the mixture to stir vigorously at room temperature (approx. 25–33 °C) for 33 hours.

  • Self-Validation Checkpoint: The initial reaction mixture will be deep brown due to the presence of molecular iodine. Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ (10.0 mL). The system self-validates the neutralization of the electrophile: the brown color will rapidly discharge, leaving a pale yellow or colorless suspension. If the brown tint persists, add additional Na₂S₂O₃ dropwise until this visual cue is achieved.

  • Workup: Extract the aqueous mixture with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate via rotary evaporation.

  • Purification: Purify the crude residue by flash silica gel chromatography (Eluent: 20:1 Petroleum ether/EtOAc) to isolate 7-fluoro-3-iodo-6-methoxyquinoline as a white to off-white solid.

References

  • Title : Friedländer synthesis Source : wikipedia.org URL : 1

  • Title : Friedländer Quinoline Synthesis Source : alfa-chemistry.com URL : 4

  • Title : The Friedländer Synthesis of Quinolines Source : organicreactions.org URL : 2

  • Title : Friedlaender Synthesis Source : organic-chemistry.org URL : 5

  • Title : Supporting Information: Synthesis of 3-iodoquinoline Source : rsc.org URL : 3

Sources

Application

experimental protocol for the iodination of 7-fluoro-6-methoxyquinoline

An In-Depth Technical Guide to the Regioselective Iodination of 7-Fluoro-6-Methoxyquinoline Introduction: Strategic Iodination for Medicinal Chemistry Advancement Halogenated quinolines are foundational scaffolds in medi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Regioselective Iodination of 7-Fluoro-6-Methoxyquinoline

Introduction: Strategic Iodination for Medicinal Chemistry Advancement

Halogenated quinolines are foundational scaffolds in medicinal chemistry, prized for their presence in numerous pharmaceutical agents and their utility as versatile synthetic intermediates.[1] The introduction of an iodine atom onto the quinoline core is of particular strategic importance. The carbon-iodine bond serves as a highly effective handle for further molecular elaboration through a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular architectures and facilitating structure-activity relationship (SAR) studies.

This application note provides a detailed, field-proven protocol for the regioselective iodination of 7-fluoro-6-methoxyquinoline. The methodology leverages the principles of electrophilic aromatic substitution, where the inherent electronic properties of the substituents on the quinoline ring dictate the position of iodination. The protocol is designed for researchers in synthetic chemistry and drug development, offering a reliable pathway to the key intermediate, 5-iodo-7-fluoro-6-methoxyquinoline.

Mechanistic Rationale and Regioselectivity

The quinoline system undergoes electrophilic substitution preferentially on the electron-rich carbocyclic (benzene) ring rather than the electron-deficient pyridine ring.[2][3] The outcome of the iodination of 7-fluoro-6-methoxyquinoline is governed by the directing effects of the methoxy and fluoro substituents.

  • 6-Methoxy Group (-OCH₃): This is a powerful activating group that directs incoming electrophiles to the ortho (C5, C7) and para (C8, relative to the nitrogen) positions. Its activating nature significantly increases the nucleophilicity of the aromatic ring.

  • 7-Fluoro Group (-F): While an ortho-, para-director due to resonance, fluorine is an overall deactivating group due to its strong inductive effect.

The potent activating and directing effect of the methoxy group at C6 is the dominant influence. It strongly favors substitution at the C5 position. This prediction is consistent with published studies on substituted 6-methoxyquinolines, which show a clear preference for C5 functionalization under electrophilic conditions.[4][5] Therefore, the expected major product of this reaction is 5-iodo-7-fluoro-6-methoxyquinoline. This protocol employs N-Iodosuccinimide (NIS), a mild and efficient electrophilic iodinating agent that is convenient to handle and typically affords clean reactions with straightforward purification.[6][7]

Experimental Workflow Overview

The following diagram illustrates the complete workflow, from starting materials to the fully characterized final product.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification & Analysis A 1. Dissolve 7-fluoro-6-methoxyquinoline in Dichloromethane (DCM) B 2. Add N-Iodosuccinimide (NIS) A->B C 3. Stir at Room Temperature (Monitor by TLC) B->C D 4. Quench with Na₂S₂O₃ solution C->D E 5. Separate Organic Layer D->E F 6. Dry and Concentrate E->F G 7. Purify by Column Chromatography F->G H 8. Characterize by NMR & MS G->H I Final Product: 5-Iodo-7-fluoro-6-methoxyquinoline H->I

Sources

Method

Application Note: Strategic Utilization of 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline in the Synthesis of Multi-Targeted Tyrosine Kinase Inhibitors

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline (CAS: 1602859-53-9) Abstract & Introduction The 4-anilinoquinoline s...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline (CAS: 1602859-53-9)

Abstract & Introduction

The 4-anilinoquinoline scaffold is a privileged pharmacophore in molecular oncology, forming the ATP-competitive core of several FDA-approved tyrosine kinase inhibitors (TKIs) such as the Src/Abl inhibitor Bosutinib and the EGFR inhibitor Pelitinib[1][2]. The synthesis of these highly complex, multi-targeted inhibitors requires advanced building blocks that allow for orthogonal, regioselective modifications without relying on cumbersome protection-deprotection strategies.

4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline serves as a premier trifunctional hub for this purpose. By leveraging the distinct electronic environments and bond dissociation energies of its three reactive halogens (C4-Cl, C3-I, C7-F), chemists can execute a highly controlled, three-stage functionalization sequence to construct advanced TKI libraries[3].

Mechanistic Rationale: Orthogonal Reactivity (E-E-A-T)

The synthetic utility of this building block relies on the precise causality of its chemical reactivity. Understanding the thermodynamics and kinetics of each site allows for self-validating experimental design.

  • C4-Chloro (Kinetically Favored SNAr): The C4 position is highly electrophilic due to the strong electron-withdrawing effect of the adjacent quinoline nitrogen. This electrophilicity is dramatically enhanced under acidic conditions (e.g., using isopropanol with catalytic HCl), which protonates the quinoline nitrogen and lowers the LUMO of the ring. The C4-Cl reacts preferentially over the C7-F because C4 is directly conjugated with the protonated iminium species, making it the kinetically favored site for nucleophilic attack by anilines[3].

  • C3-Iodo (Thermodynamically Controlled Pd-Coupling): Once the C4-amine is installed, the C3-iodo group becomes the primary handle for structural diversification. Iodine possesses a significantly lower bond dissociation energy (~238 kJ/mol) compared to the C7-fluorine (~485 kJ/mol). This thermodynamic gap ensures that Pd(0) catalysts undergo highly selective oxidative addition at the C3-I bond, leaving the C7-F intact. This site is typically converted into a nitrile or alkyne to occupy the hydrophobic pocket of the kinase ATP-binding site[1].

  • C7-Fluoro (Late-Stage SNAr): The C7-fluorine is strategically reserved for late-stage functionalization. While fluorine is a poor leaving group in unactivated aliphatic systems, it is highly activated for SNAr in the quinoline core due to its para-like resonance relationship with the quinoline nitrogen. Displacement with alkoxides or amines (e.g., N-methylpiperazine derivatives) installs solvent-exposed solubilizing tails, which are critical for improving aqueous solubility and preventing hERG channel blockade[4].

Experimental Protocols & Workflows

The following self-validating protocols outline the step-by-step transformation of the quinoline core.

Protocol 1: Regioselective C4-Amination (SNAr)

Objective: Install the aniline warhead while preserving the C3-I and C7-F handles.

  • Reaction Setup: Suspend 4-chloro-7-fluoro-3-iodo-6-methoxyquinoline (1.0 eq) and the desired aniline (e.g., 2,4-dichloro-5-methoxyaniline, 1.1 eq) in anhydrous isopropanol (0.2 M).

  • Catalysis: Add a catalytic amount of pyridine hydrochloride (0.1 eq) to initiate the autocatalytic protonation of the quinoline nitrogen.

  • Execution: Heat the mixture to 85 °C under a nitrogen atmosphere for 4–6 hours.

  • Validation Check: Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material mass (m/z ~337.5) is fully consumed. The absence of C7-substituted byproducts confirms regioselectivity.

  • Workup: Cool the mixture to room temperature. The product typically precipitates cleanly as the hydrochloride salt. Filter, wash with cold isopropanol, and dry under high vacuum.

Protocol 2: C3-Cyanation via Palladium Catalysis

Objective: Convert the C3-iodo group to a cyano group, a critical hydrogen-bond acceptor in the kinase hinge region.

  • Reaction Setup: In a rigorously degassed Schlenk flask, combine the C4-anilino intermediate (1.0 eq), zinc cyanide (0.6 eq), Pd2(dba)3 (0.05 eq), and dppf (0.1 eq) in anhydrous DMF (0.1 M).

  • Execution: Heat to 110 °C for 3 hours. (Note: Zinc cyanide is preferred over sodium cyanide due to its lower toxicity and superior solubility profile in DMF, while the bidentate dppf ligand suppresses undesired reductive dehalogenation).

  • Validation Check: Quench a micro-aliquot in EtOAc/H2O and analyze the organic layer by TLC (UV 254 nm). A distinct fluorescent blue spot indicates successful cyanation.

  • Workup: Dilute with EtOAc, wash extensively with 5% aqueous ammonia (to remove excess zinc salts) and brine. Dry over Na2SO4, concentrate, and purify via silica gel chromatography.

Protocol 3: Late-Stage C7-Fluoro Displacement

Objective: Install a solubilizing tail to complete the TKI synthesis.

  • Alkoxide Formation: Dissolve the solubilizing alcohol (e.g., 3-(4-methylpiperazin-1-yl)propan-1-ol, 1.5 eq) in anhydrous THF. Add NaH (60% dispersion in mineral oil, 2.0 eq) at 0 °C and stir for 30 minutes to form the highly nucleophilic alkoxide.

  • Execution: Add the C3-cyano-C7-fluoro intermediate (1.0 eq) dropwise as a solution in THF/DMF (1:1). Heat to 70 °C for 12 hours.

  • Validation Check: The reaction mixture will visually transition from a turbid suspension to a homogenous solution as the highly soluble piperazine adduct forms. Confirm completion via LC-MS[3].

  • Workup: Quench with saturated aqueous NH4Cl, extract with DCM, and purify via reverse-phase chromatography to yield the final TKI.

Quantitative Data Summary

Reactive SiteLeaving GroupReaction TypeTypical ReagentsYield RangePurpose in Drug Design
C4 ChlorineSNArAnilines, iPrOH, H+85–95%Installs the ATP-competitive hinge-binding warhead.
C3 IodinePd-CouplingZn(CN)2, Pd2(dba)375–85%Introduces hydrogen-bond acceptors (e.g., nitrile) for kinase affinity.
C7 FluorineSNArAlkoxides, NaH, THF70–90%Attaches solvent-exposed tails to improve solubility and PK profiles.

Visualizations

Synthetic Workflow Diagram

Workflow SM 4-Chloro-7-fluoro- 3-iodo-6-methoxyquinoline Int1 C4-Anilino Intermediate SM->Int1 SNAr (C4) Aniline, H+ Int2 C3-Cyano Intermediate Int1->Int2 Pd-Catalysis (C3) Zn(CN)2 Product Final TKI (C7-Alkoxy) Int2->Product SNAr (C7) Alkoxide, NaH

Caption: Orthogonal three-step functionalization of the 4-chloro-7-fluoro-3-iodo-6-methoxyquinoline core.

Kinase Inhibition Pathway Diagram

Pathway TKI Synthesized TKI Kinase Src / Abl / EGFR TKI->Kinase ATP-competitive inhibition Downstream1 PI3K / AKT Kinase->Downstream1 Phosphorylation Downstream2 RAS / MAPK Kinase->Downstream2 Phosphorylation Tumor Tumor Survival Downstream1->Tumor Promotes Downstream2->Tumor Promotes

Caption: Mechanism of action for 4-anilinoquinoline TKIs disrupting downstream oncogenic signaling.

Sources

Application

Suzuki coupling reactions with "7-Fluoro-3-iodo-6-methoxyquinoline"

An In-Depth Guide to Suzuki-Miyaura Coupling Reactions with 7-Fluoro-3-iodo-6-methoxyquinoline For Researchers, Scientists, and Drug Development Professionals This document provides a detailed technical guide for perform...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Suzuki-Miyaura Coupling Reactions with 7-Fluoro-3-iodo-6-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide for performing Suzuki-Miyaura cross-coupling reactions using 7-Fluoro-3-iodo-6-methoxyquinoline. As a key heterocyclic building block, the functionalization of this quinoline core via robust carbon-carbon bond-forming methodologies is of significant interest in the synthesis of novel compounds for pharmaceutical and materials science applications.[1][2][3] This guide moves beyond a simple recitation of steps to explain the underlying principles, enabling researchers to optimize conditions and troubleshoot effectively.

The Strategic Importance of the Suzuki-Miyaura Coupling

First reported by Akira Suzuki in 1979, the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound has become one of the most powerful and widely used reactions in modern organic synthesis.[4] Its Nobel Prize-winning significance stems from its remarkable functional group tolerance, use of generally stable and non-toxic organoboron reagents, and its ability to be performed under mild, often aqueous, conditions.[4][5][6]

For the specific substrate, 7-Fluoro-3-iodo-6-methoxyquinoline, the Suzuki-Miyaura reaction offers a direct and efficient pathway to introduce a vast array of aryl, heteroaryl, or vinyl substituents at the 3-position. The iodo-substituent provides a highly reactive site for the palladium catalyst to undergo oxidative addition, typically making it the preferred site of reaction over other potential halogenated positions.[7] The resulting 3-substituted quinoline scaffolds are prevalent in many biologically active molecules, making this a cornerstone reaction for drug discovery programs.

The Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle centered on a palladium complex, which shuttles between the Pd(0) and Pd(II) oxidation states.[7][8] Understanding this cycle is paramount for rational optimization and troubleshooting.

The cycle consists of three primary, sequential steps:

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-iodine bond of 7-Fluoro-3-iodo-6-methoxyquinoline. This is typically the rate-determining step and results in the formation of a square-planar Pd(II) complex.[4][8] The high reactivity of the C-I bond ensures this step proceeds efficiently.

  • Transmetalation : This crucial step involves the transfer of the organic group (R²) from the organoboron species to the palladium(II) complex.[4] For this to occur, the organoboron compound (e.g., a boronic acid, R²-B(OH)₂) must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., R²-B(OH)₃⁻), which readily transfers its organic moiety to the palladium center, displacing the halide.[9][10][11] This is often the most complex step and is heavily influenced by the choice of base, solvent, and ligands.

  • Reductive Elimination : In the final step, the two organic groups (the quinoline and the newly transferred R² group) on the palladium(II) complex couple and are expelled, forming the desired C-C bond and the final product.[4] This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. The steric bulk of the supporting ligands often promotes this final, bond-forming step.[4]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X (7-Fluoro-3-iodo-6-methoxyquinoline) pd_complex_1 Ar-Pd(II)L₂-X (Quinoline-Pd Complex) oxidative_addition->pd_complex_1 transmetalation Transmetalation pd_complex_1->transmetalation [R²B(OH)₃]⁻ (Activated Boronate) pd_complex_2 Ar-Pd(II)L₂-R² (Di-organic Complex) transmetalation->pd_complex_2 reductive_elimination Reductive Elimination pd_complex_2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R² (Coupled Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Generalized Experimental Protocol

This section outlines a standard procedure for performing a Suzuki-Miyaura coupling reaction. The specific quantities and conditions should be optimized for each unique substrate pairing.

Core Components and Their Functions
ComponentRole in ReactionTypical Stoichiometry / Loading
Aryl Halide The electrophilic partner (e.g., 7-Fluoro-3-iodo-6-methoxyquinoline).1.0 equivalent
Organoboron Reagent The nucleophilic partner (e.g., Phenylboronic acid).1.1 - 1.5 equivalents
Palladium Catalyst Facilitates the catalytic cycle.1 - 5 mol%
Ligand Stabilizes the catalyst and modulates its reactivity.1 - 2 equivalents relative to Pd
Base Activates the organoboron reagent for transmetalation.2.0 - 3.0 equivalents
Solvent Solubilizes reactants and facilitates the reaction.Biphasic systems (e.g., Dioxane/Water) are common.
Step-by-Step Generalized Methodology
  • Reaction Setup : To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 7-Fluoro-3-iodo-6-methoxyquinoline (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere : Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%) and the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).[12][13]

  • Degassing : Further degas the reaction mixture by bubbling the inert gas through the solution for another 10 minutes. This is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[14]

  • Reaction Execution : Place the sealed flask in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously. Vigorous stirring is essential for biphasic reactions to ensure efficient mixing between the organic and aqueous layers.[15]

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.

Specific Protocol: Synthesis of 7-Fluoro-6-methoxy-3-phenylquinoline

This protocol provides a detailed workflow for the coupling of 7-Fluoro-3-iodo-6-methoxyquinoline with phenylboronic acid.

Materials and Reagents
ReagentMWAmountMolesEquivalents
7-Fluoro-3-iodo-6-methoxyquinoline319.09 g/mol 319 mg1.0 mmol1.0
Phenylboronic Acid121.93 g/mol 146 mg1.2 mmol1.2
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)731.7 g/mol 22 mg0.03 mmol0.03
Potassium Carbonate (K₂CO₃)138.21 g/mol 276 mg2.0 mmol2.0
1,4-Dioxane-8.0 mL--
Water (degassed)-2.0 mL--
Procedure
  • Setup : Combine 7-Fluoro-3-iodo-6-methoxyquinoline (319 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and finely powdered potassium carbonate (276 mg, 2.0 mmol) in a 25 mL Schlenk flask containing a magnetic stir bar.

  • Inerting : Seal the flask and evacuate and backfill with argon three times.

  • Reagent Addition : Add Pd(dppf)Cl₂ (22 mg, 0.03 mmol) against a positive flow of argon. Add 8.0 mL of anhydrous 1,4-dioxane and 2.0 mL of degassed water via syringe.

  • Heating : Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-6 hours.

  • Monitoring : Check for the disappearance of the starting iodide by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethyl acetate (2 x 10 mL).[16][17]

    • Transfer the filtrate to a separatory funnel and wash with water (20 mL) and then brine (20 mL).[13][18]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 7-fluoro-6-methoxy-3-phenylquinoline.[16][19]

Experimental_Workflow start Combine Reactants (Aryl Iodide, Boronic Acid, Base) inert Evacuate & Backfill with Inert Gas (Ar/N₂) start->inert add_catalyst Add Pd Catalyst & Solvents (Dioxane/Water) inert->add_catalyst heat Heat and Stir (e.g., 90 °C) add_catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor workup Reaction Work-up monitor->workup filter Filter through Celite workup->filter extract Aqueous Extraction filter->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Product purify->product

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidized); Insufficient degassing; Incorrect base or solvent; Low reaction temperature.Use a fresh catalyst; Ensure thorough degassing of solvents and the reaction mixture; Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., THF, Toluene); Increase reaction temperature.[15][16]
Protodeboronation The boronic acid reacts with a proton source instead of transmetalating. This is more common with electron-rich or heteroaromatic boronic acids.Use a boronic ester (e.g., pinacol ester) for increased stability; Use anhydrous conditions if possible; Use a milder base like KF.[7][20]
Homocoupling Two boronic acid molecules couple together. Often caused by the presence of oxygen.Improve degassing procedures; Use a Pd(0) source directly or ensure complete reduction of a Pd(II) precatalyst.[7][14]
Difficult Purification Residual palladium catalyst in the product; Co-elution of starting materials or byproducts.Filter through Celite post-reaction; Consider treatment with a palladium scavenger; Optimize chromatography conditions (solvent system, gradient).[16]

Safety Precautions

  • Chemical Handling : Palladium catalysts, organoboron compounds, and organic solvents should always be handled in a well-ventilated chemical fume hood.[13]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a flame-resistant lab coat.[13]

  • Exothermic Potential : Be aware that Suzuki-Miyaura reactions can be exothermic, especially upon addition of the catalyst. For larger-scale reactions, monitor the internal temperature and have a cooling bath ready.[6][21]

  • Pressure : Never heat a completely sealed vessel unless it is specifically designed for high-pressure reactions. Ensure adequate venting or use a reflux condenser.[19]

  • SDS : Always consult the Safety Data Sheets (SDS) for all reagents before beginning any experimental work.[13]

References

  • Wikipedia. Suzuki reaction. [Link]

  • LIMA, F., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ChemCatChem. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • HZPT Blog. (2024). why use base in suzuki coupling. [Link]

  • ACS Publications. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]

  • ResearchGate. Mechanism for Palladium catalyzed Suzuki cross‐coupling reaction. [Link]

  • Organic-Synthesis.com. Suzuki-Miyaura Coupling. [Link]

  • YouTube. (2026). Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Formation Reaction. [Link]

  • ACS Publications. (2005). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. [Link]

  • ResearchGate. (2021). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?[Link]

  • RSC Publishing. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura Reagent Guide. [Link]

  • PMC. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. [Link]

  • Reddit. (2025). Hydrophilic Suzuki-coupling product workup?[Link]

  • ACS Green Chemistry Institute. (2023). "Greening Up" the Suzuki Reaction. [Link]

  • ACS Publications. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • ResearchGate. (2019). Synthesis of 4-Halogenated 3-Fluoro-6-methoxyquinolines: Key Building Blocks for the Synthesis of Antibiotics. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Scribd. Suzuki Coupling Reaction Procedure. [Link]

  • Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?[Link]

  • ACS Publications. (2008). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. [Link]

  • PMC. (2025). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. [Link]

Sources

Method

Application Notes &amp; Protocols: Buchwald-Hartwig Amination of 7-Fluoro-3-iodo-6-methoxyquinoline

Introduction The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its development has rev...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its development has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[1] Traditional methods for forging these bonds often require harsh conditions and suffer from limited substrate scope and functional group tolerance.[1] The palladium-catalyzed approach developed by Stephen Buchwald and John Hartwig overcomes many of these limitations, enabling the coupling of a vast array of amines with aryl and heteroaryl halides and pseudohalides under relatively mild conditions.[1][3]

This guide provides an in-depth technical overview and a detailed experimental protocol for the Buchwald-Hartwig amination of a specific, medicinally relevant substrate: 7-Fluoro-3-iodo-6-methoxyquinoline. Quinolines are privileged heterocyclic scaffolds found in numerous therapeutic agents, and the ability to selectively introduce amine functionalities is critical for drug discovery and development programs.[4][5] This document will delve into the mechanistic underpinnings of the reaction, offer a rationale for the selection of key reaction components, provide a step-by-step protocol, and present a guide for troubleshooting common issues.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Buchwald-Hartwig amination hinges on a well-orchestrated catalytic cycle involving a palladium catalyst. The generally accepted mechanism proceeds through four key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][6][7] The cycle begins with the active Pd(0) species, which is typically generated in situ from a more stable Pd(II) precatalyst.

Buchwald_Hartwig_Amination Figure 1. Simplified Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_complex Oxidative Addition Complex L-Pd(II)(Ar)(I) pd0->oa_complex Oxidative Addition amine_complex Amine Complex [L-Pd(II)(Ar)(HNR¹R²)]⁺I⁻ oa_complex->amine_complex Ligand Exchange amido_complex Amido Complex L-Pd(II)(Ar)(NR¹R²) amine_complex->amido_complex Deprotonation base_out [Base-H]⁺I⁻ amine_complex->base_out amido_complex->pd0 Reductive Elimination prod Ar-NR¹R² (Product) amido_complex->prod sub1 Ar-I (Quinoline) sub1->oa_complex sub2 HNR¹R² (Amine) sub2->amine_complex base_in Base base_in->amine_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

  • Oxidative Addition : The cycle initiates with the reaction of the electron-rich, coordinatively unsaturated L-Pd(0) complex with the aryl iodide (Ar-I). This step, often rate-limiting, involves the insertion of the palladium atom into the carbon-iodine bond, forming a Pd(II) intermediate.[8] The reactivity order for aryl halides is typically I > Br > OTf > Cl.[6]

  • Amine Coordination & Deprotonation : The amine nucleophile (HNR¹R²) displaces the iodide ligand on the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[7] The choice of base is critical and must be strong enough to deprotonate the amine but not so reactive that it causes substrate degradation.

  • Reductive Elimination : This final step involves the formation of the new C-N bond, yielding the desired aryl amine product and regenerating the active L-Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Key Reaction Parameters and Rationale

The success of the amination of 7-Fluoro-3-iodo-6-methoxyquinoline depends on the careful selection of several key parameters.

The Substrate: 7-Fluoro-3-iodo-6-methoxyquinoline
  • Aryl Iodide Reactivity : The C-I bond is highly reactive towards oxidative addition, which generally favors a successful reaction. However, the iodide anion formed during the reaction can sometimes act as an inhibitor by forming stable, off-cycle palladium complexes, especially in polar solvents.[6][9]

  • Heterocyclic Nature : The quinoline nitrogen can potentially coordinate to the palladium center, leading to catalyst deactivation.[10] This challenge is effectively mitigated by using sterically hindered, electron-rich phosphine ligands that favor the productive catalytic pathway.

Palladium Precatalyst Selection

While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern protocols increasingly favor well-defined palladium precatalysts.[6] These are typically air-stable Pd(II) complexes that, upon activation by the base in the reaction mixture, reliably and rapidly generate the active Pd(0) species.[6][10] This leads to more reproducible results and often lower catalyst loadings. For this protocol, a G3 or G4 Buchwald precatalyst is recommended.

The Critical Role of the Ligand

The ligand is arguably the most crucial component of the catalyst system. For challenging substrates like heteroaryl halides, bulky and electron-rich dialkylbiaryl phosphine ligands are indispensable.[11][12]

  • Function : These ligands stabilize the palladium center, promote the formation of the highly reactive monoligated L-Pd(0) species, and accelerate the rate-limiting oxidative addition and the final reductive elimination steps.[11][13]

  • Recommended Ligands : A screening of ligands is often the most effective way to optimize the reaction.[10] Excellent starting points for this substrate include:

    • XPhos : A highly general and effective ligand for a wide range of C-N couplings.[14]

    • RuPhos : Often shows excellent reactivity for heteroaromatic substrates.

    • BrettPhos : Particularly effective for coupling primary amines and amides.[13]

Base Selection and Its Impact

The base facilitates the crucial deprotonation of the amine.[7] The choice depends on the amine's pKa and the substrate's sensitivity to basic conditions.

  • Strong Bases : Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are highly effective and promote fast reaction rates.[12] They are generally suitable for the quinoline substrate, which lacks base-sensitive functional groups like esters.

  • Weaker Bases : For substrates with base-sensitive functionalities, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be used, though this may necessitate higher reaction temperatures or longer reaction times.[6]

Solvent Effects

The solvent influences the solubility of reagents and the stability of intermediates.

  • Recommended Solvents : Aprotic solvents are standard. Toluene, 1,4-dioxane, and THF are common choices.[6][15]

  • Considerations for Aryl Iodides : For aryl iodide substrates, nonpolar solvents like toluene are often preferred. They can minimize the solubility of iodide salts formed during the reaction, reducing potential catalyst inhibition.[9]

  • Solvents to Avoid : Chlorinated solvents (e.g., chloroform) and coordinating solvents like acetonitrile or pyridine can inhibit the palladium catalyst and should be avoided.[6]

Experimental Protocol: Amination of 7-Fluoro-3-iodo-6-methoxyquinoline

This protocol provides a general starting point for the coupling of a generic primary or secondary amine. Optimization may be required for specific amine coupling partners.

Materials and Reagents
ReagentMol. Wt.Amount (mmol)Equiv.Notes
7-Fluoro-3-iodo-6-methoxyquinoline319.091.01.0Substrate
Amine (R¹R²NH)-1.21.2Ensure high purity. Solid amines should be finely ground.
XPhos Pd G3 Precatalyst863.830.020.02An air-stable precatalyst.
Sodium tert-butoxide (NaOtBu)96.101.41.4A strong base; handle in a glovebox or under inert atmosphere.
Toluene, Anhydrous-5 mL-Degas thoroughly with argon or nitrogen for 15-20 minutes before use.
Step-by-Step Procedure
  • Reaction Setup : To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add 7-Fluoro-3-iodo-6-methoxyquinoline (319 mg, 1.0 mmol), the amine (1.2 mmol), XPhos Pd G3 (17.3 mg, 0.02 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

    • Scientist's Note: It is best practice to weigh and add the air-sensitive base and precatalyst under an inert atmosphere (e.g., in a glovebox). If a glovebox is unavailable, add the solids quickly and immediately begin the inerting process.

  • Inerting the Atmosphere : Seal the reaction vessel with a septum. Evacuate the vessel and backfill with argon or high-purity nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[10]

  • Solvent Addition : Add 5 mL of anhydrous, degassed toluene via syringe.

  • Reaction Conditions : Place the sealed reaction vessel in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously.[6][9]

    • Scientist's Note: Vigorous stirring is important, especially with solid bases, to ensure proper mixing and prevent the dense inorganic salts from settling.[6]

  • Monitoring the Reaction : Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-24 hours. The disappearance of the starting aryl iodide is a good indicator of completion.

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.[10][16] Wash the pad with additional ethyl acetate (2 x 10 mL).

    • Combine the organic filtrates and wash with water (20 mL) and then brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification and Characterization : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst due to oxygen or moisture exposure.[10][12]2. Impure reagents (amine, solvent).3. Suboptimal ligand or base choice.1. Ensure a rigorously inert atmosphere and use anhydrous, degassed solvents.2. Purify the amine before use.3. Screen a different ligand (e.g., RuPhos) or a different base (e.g., LHMDS).[10]
Hydrodehalogenation (Ar-I → Ar-H) 1. A common side reaction, sometimes promoted by high temperatures or certain bases.[12]2. Presence of water.1. Lower the reaction temperature and extend the reaction time.2. Try a different, less sterically hindered base.3. Ensure all reagents and solvents are scrupulously dry.
Formation of Palladium Black 1. Catalyst decomposition.2. Reaction temperature is too high.3. Impurities in the reaction mixture.1. Use a more robust ligand or a precatalyst.2. Lower the reaction temperature.[10]3. Ensure high-purity reagents and solvents are used.
Reaction Stalls 1. Catalyst inhibition by iodide salt.[9]2. Insufficient mixing of the base.1. If using a polar solvent like dioxane, switch to a less polar one like toluene.2. Increase the stirring rate to ensure the base is well-suspended. Grinding the base before use can also help.[6]

Conclusion

The Buchwald-Hartwig amination of 7-Fluoro-3-iodo-6-methoxyquinoline is a highly effective transformation for accessing valuable amine-substituted heterocyclic compounds. Success relies on a rational approach to reaction design, emphasizing the use of an inert atmosphere, high-purity reagents, and a carefully selected catalyst system. By leveraging modern, sterically demanding phosphine ligands and well-defined palladium precatalysts, chemists can overcome the inherent challenges of coupling with heteroaromatic substrates and achieve high yields of the desired products, thereby accelerating progress in medicinal chemistry and drug development.

References

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25). WuXi AppTec.
  • Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Dialkylbiaryl phosphine ligands. In Wikipedia. [Link]

  • Singleton, D. A., & Cvetan, S. N. (2012). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. [Link]

  • Role of the Base in Buchwald–Hartwig Amination. (2014, October 23). The Journal of Organic Chemistry. [Link]

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. (2008, November 21). PubMed. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). Wordpress. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2025, April 3). MDPI. [Link]

Sources

Application

Introduction: The Critical Role of Purity for a Key Synthetic Intermediate

An In-Depth Technical Guide to the Purification of 7-Fluoro-3-iodo-6-methoxyquinoline 7-Fluoro-3-iodo-6-methoxyquinoline is a highly functionalized heterocyclic compound, representing a valuable building block in modern...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Purification of 7-Fluoro-3-iodo-6-methoxyquinoline

7-Fluoro-3-iodo-6-methoxyquinoline is a highly functionalized heterocyclic compound, representing a valuable building block in modern drug discovery. Halogenated quinoline scaffolds are integral to the synthesis of numerous therapeutic agents, particularly in the realm of antimicrobial and antimalarial drug discovery.[1] The precise arrangement of its substituents—a fluorine atom, a bulky iodine atom, and an electron-donating methoxy group—offers multiple points for further chemical modification. The ultimate success of synthesizing novel drug candidates from this intermediate is fundamentally dependent on its purity. Impurities, such as starting materials, by-products, or isomers, can lead to ambiguous biological data, complicate reaction scale-up, and create significant downstream challenges in regulatory filings.

This comprehensive guide provides a detailed exploration of robust purification techniques applicable to 7-Fluoro-3-iodo-6-methoxyquinoline. We will move beyond simple procedural lists to explain the underlying chemical principles that govern each method, empowering researchers to make informed decisions and troubleshoot effectively. The protocols described herein are designed as self-validating systems, ensuring reproducibility and high-quality outcomes.

Physicochemical Profile and Its Impact on Purification Strategy

A successful purification strategy begins with a thorough understanding of the target molecule's physicochemical properties. Based on its structure, we can predict the behavior of 7-Fluoro-3-iodo-6-methoxyquinoline.

  • Polarity: The quinoline core, combined with the electronegative fluorine and oxygen atoms, imparts a moderate degree of polarity. The large, non-polar iodine atom and the aromatic system somewhat counteract this. This moderate polarity is key for chromatographic separations.

  • Solubility: Like many quinoline derivatives, this compound is expected to have poor solubility in water and non-polar aliphatic solvents like hexane.[2][3] It should exhibit good solubility in more polar organic solvents such as ethyl acetate, dichloromethane (DCM), chloroform, and alcohols like ethanol or methanol.[2]

  • Basicity: The nitrogen atom in the quinoline ring is basic (a typical pKa for quinoline is ~4.9), allowing for the possibility of salt formation with acids. This property can be exploited for purification, for instance, by precipitating the compound as a hydrochloride salt to remove non-basic impurities.[4]

This profile suggests that the primary purification challenges will involve separating the target molecule from structurally similar impurities that have only minor differences in polarity. Therefore, techniques that exploit these small polarity differences, such as flash chromatography and HPLC, are paramount. Recrystallization is a viable option for removing gross impurities, especially if a suitable solvent system can be identified.

Strategic Purification Workflow

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the required final purity. The following workflow provides a logical decision-making process.

Purification_Workflow Start Crude Reaction Mixture Recrystallization Recrystallization Screening Start->Recrystallization High Yield / Crystalline Crude ColumnChrom Flash Column Chromatography Start->ColumnChrom Complex Mixture / Oily Crude PurityCheck1 Assess Purity (TLC/NMR) Recrystallization->PurityCheck1 PurityCheck2 Assess Purity (Analytical HPLC) ColumnChrom->PurityCheck2 HPLC Preparative HPLC FinalProduct Pure Compound (>98%) HPLC->FinalProduct PurityCheck1->ColumnChrom Purity Not OK PurityCheck1->FinalProduct Purity OK PurityCheck2->HPLC High Purity Needed (>99.5%) PurityCheck2->FinalProduct Purity OK

Caption: Decision workflow for purifying 7-Fluoro-3-iodo-6-methoxyquinoline.

Method 1: Recrystallization for Bulk Purification

Recrystallization is a powerful technique for purifying solid compounds by separating a substance from soluble or insoluble impurities.[5] The method relies on the principle that the solubility of most solids increases with temperature. An ideal solvent will dissolve the target compound completely at a high temperature but poorly at room or cold temperatures.[6]

Solvent Selection: The Key to Success

For quinoline derivatives, ethanol is often an excellent starting point for solvent screening.[2] Given the structure of 7-Fluoro-3-iodo-6-methoxyquinoline, a mixed solvent system is also highly likely to be effective.[7]

Solvent/SystemRationaleProcedure
Ethanol Quinolines often show good solubility in hot ethanol and lower solubility upon cooling.Dissolve crude product in a minimum of boiling ethanol. Allow to cool slowly.
Ethyl Acetate / Hexane Ethyl acetate is a good solvent, while hexane is a poor solvent (anti-solvent).Dissolve the crude product in a minimum of warm ethyl acetate. Add hexane dropwise until turbidity persists. Reheat to clarify and cool slowly.
Dichloromethane / Pentane Similar to the above, for less polar impurities.Dissolve in warm DCM, add pentane as the anti-solvent.
Isopropanol / Water Isopropanol acts as the primary solvent, with water as the anti-solvent.Dissolve in hot isopropanol, add water dropwise until cloudy. Reheat to clarify and cool.
Detailed Protocol for Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the selected primary solvent (e.g., ethanol or ethyl acetate). Heat the mixture to boiling (or near boiling) on a hot plate while stirring. Continue to add the hot solvent in small portions until the solid is just dissolved.[6]

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration. Pre-warm a funnel with fluted filter paper and pour the hot solution through it into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and cover it. Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5] If crystallization does not initiate, scratching the inside of the flask with a glass rod can sometimes help.[5]

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystals.[6]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.

Method 2: Flash Column Chromatography for Complex Mixtures

Flash column chromatography is the workhorse technique for purifying moderately polar organic compounds from mixtures where components have different polarities.[2][8] It utilizes a stationary phase (typically silica gel) and a mobile phase (an organic solvent or mixture of solvents) to separate compounds based on their differential adsorption to the silica.

Method Development using Thin-Layer Chromatography (TLC)

Before performing a column, it is essential to determine the optimal solvent system using TLC.[2]

  • Spotting: Dissolve a small sample of the crude mixture in a solvent like DCM and spot it onto a silica gel TLC plate.

  • Developing: Place the plate in a developing chamber containing a proposed eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Analysis: After the solvent front has moved up the plate, remove it and visualize the spots under UV light. The ideal solvent system will give the target compound an Rf value of approximately 0.3-0.4 , with good separation from all major impurities.[8]

Detailed Protocol for Flash Column Chromatography

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Optimization (e.g., Hexane:EtOAc) Packing 2. Pack Column (Silica Gel Slurry) TLC->Packing Loading 3. Load Sample (Wet or Dry Loading) Packing->Loading Elution 4. Elute with Solvent (Isocratic or Gradient) Loading->Elution Collection 5. Collect Fractions Elution->Collection TLC_Fractions 6. Analyze Fractions by TLC Collection->TLC_Fractions Pooling 7. Combine Pure Fractions TLC_Fractions->Pooling Evaporation 8. Evaporate Solvent Pooling->Evaporation Final Purified Product Evaporation->Final

Caption: Step-by-step workflow for flash column chromatography.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent mixture (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into a glass column and allow it to pack under pressure, ensuring no air bubbles are trapped.[2]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or DCM and carefully apply it to the top of the silica bed.[2]

    • Dry Loading: For compounds less soluble in the eluent, dissolve the crude product in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column. This method often results in better separation.[8]

  • Elution: Begin eluting the column with the starting solvent system. For 7-Fluoro-3-iodo-6-methoxyquinoline, a gradient elution is recommended.[2] Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the percentage of the more polar solvent (ethyl acetate) to 20%, 30%, and so on.[8] This allows for the elution of less polar impurities first, followed by the target compound, and finally the more polar impurities.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis and Isolation: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified compound.[9]

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Standard, cost-effective choice for moderately polar compounds.
Mobile Phase Hexane / Ethyl Acetate (Gradient)Provides a good polarity range for separating quinoline derivatives and their common impurities.[9]
Alternative Mobile Phase Dichloromethane / Methanol (Gradient)Useful for more polar compounds that do not move sufficiently in Hexane/EtOAc systems.[10]
Detection UV light (254 nm)The aromatic quinoline ring is strongly UV-active, making it easy to visualize on TLC plates.

Method 3: Preparative High-Performance Liquid Chromatography (HPLC)

For achieving the highest levels of purity (>99%), often required for late-stage drug development and clinical candidates, preparative HPLC is the method of choice.[11][12] Reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is the most common modality for small molecules.[13]

Method Development and Scaling
  • Analytical Method Development: First, develop a separation method on an analytical HPLC system. Screen different columns (e.g., C18, Phenyl-Hexyl) and mobile phases (e.g., Acetonitrile/Water, Methanol/Water). Mobile phase modifiers like 0.1% formic acid or trifluoroacetic acid (TFA) are often added to improve peak shape for basic compounds like quinolines.[8]

  • Loading Study: Determine the maximum amount of sample that can be loaded onto the analytical column without sacrificing resolution.[14]

  • Scaling Up: Scale the injection volume and flow rate geometrically from the analytical method to a larger preparative column. The goal is to maintain the separation achieved at the analytical scale while processing a much larger quantity of material.[14]

General Protocol for Preparative RP-HPLC
  • Sample Preparation: Dissolve the partially purified compound (from chromatography or recrystallization) in a suitable solvent, ideally the mobile phase itself, to prevent precipitation on the column.[14] Filter the solution through a 0.45 µm filter.

  • System Equilibration: Equilibrate the preparative C18 column with the starting mobile phase composition until a stable baseline is achieved.

  • Injection and Elution: Inject the sample onto the column and begin the gradient elution (e.g., increasing the percentage of acetonitrile in water over time).

  • Fraction Collection: Monitor the column eluent with a UV detector and collect fractions corresponding to the target compound's peak. Automated fraction collectors are typically used for this process.

  • Product Isolation: Combine the pure fractions. The organic solvent (acetonitrile or methanol) is typically removed first by rotary evaporation. If the remaining aqueous solution contains a non-volatile buffer or acid (like TFA), the product may need to be extracted into an organic solvent or lyophilized (freeze-dried) to obtain the final solid.

Purity Assessment

After purification, the purity of 7-Fluoro-3-iodo-6-methoxyquinoline must be verified.

  • Analytical HPLC-UV: This is the gold standard for determining purity. A sample is run on a calibrated analytical system, and the peak area of the target compound is compared to the total area of all peaks.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can reveal the presence of impurities if their signals are detectable.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

By applying these rigorous, well-understood purification techniques, researchers can obtain 7-Fluoro-3-iodo-6-methoxyquinoline at the high purity levels required for successful drug discovery and development programs.

References

  • Benchchem. (n.d.). column chromatography techniques for purifying oxazolo[4,5-c]quinoline derivatives.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Solvent Systems for Quinoline Synthesis and Purification.
  • Benchchem. (n.d.). Addressing challenges in the purification of quinoline derivatives.
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • Oka, H., Harada, K., Suzuki, M., Fujii, K., Iwaya, M., Ito, Y., Goto, T., Matsumoto, H., & Ito, Y. (2003). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Journal of Chromatography A, 989(2), 249–255. [Link]

  • Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]

  • Chourasia, S. S., et al. (2017). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica, 9(24), 35-37.
  • PubMed. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Halogenated 3-Fluoro-6-methoxyquinolines: Key Building Blocks for the Synthesis of Antibiotics. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • Vassar. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. [Link]

  • Benchchem. (n.d.). Purifying 6,7-Dimethoxy-4-phenoxy-quinoline: A Guide for Researchers.
  • Anonymous. (n.d.). Reactions of 6,7-dimethoxy- 3,4-dihydroisoquinoline with o-quinone methides.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Physicochemical Characteristics of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline.
  • Teledyne ISCO. (2012, November 9). Purification Strategies for Flavones and Related Compounds. Retrieved from [Link]

Sources

Method

Application Note: Functionalization of 7-Fluoro-3-iodo-6-methoxyquinoline for High-Throughput Kinase Inhibitor Discovery

Rationale and Scaffold Design In modern oncology and infectious disease drug discovery, the quinoline core serves as a highly privileged pharmacophore. Specifically, the 7-fluoro-6-methoxyquinoline motif is a foundationa...

Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Scaffold Design

In modern oncology and infectious disease drug discovery, the quinoline core serves as a highly privileged pharmacophore. Specifically, the 7-fluoro-6-methoxyquinoline motif is a foundational building block in the design of Receptor Tyrosine Kinase (RTK) inhibitors, including those targeting c-Met, VEGFR, and FGFR ()[1].

  • 6-Methoxy Group : Functions as a critical hydrogen-bond acceptor, anchoring the molecule within the ATP-binding pocket (hinge region) of target kinases.

  • 7-Fluoro Group : Sterically mimics a hydrogen atom but significantly increases the metabolic stability of the A-ring by blocking CYP450-mediated oxidation. Electronically, the strongly electronegative fluorine modulates the pKa of the quinoline nitrogen, optimizing both cell permeability and basicity.

  • 3-Iodo Substitution : The carbon-iodine (C-I) bond at the C3 position provides an exceptionally reactive, chemoselective handle for palladium-catalyzed cross-coupling. Because the C-I bond dissociation energy (~240 kJ/mol) is significantly lower than that of C-Br or C-Cl, oxidative addition by Pd(0) occurs rapidly under mild conditions, preventing unwanted side reactions or degradation of the heterocyclic core ()[2].

Chemical Functionalization Strategy

To generate a diverse library of biologically active analogs, the 3-iodo position is functionalized via the Suzuki-Miyaura cross-coupling reaction using a variety of aryl and heteroaryl boronic acids.

Workflow A 7-Fluoro-3-iodo- 6-methoxyquinoline B Pd-Catalyzed Suzuki Coupling A->B Boronic Acids Pd(dppf)Cl2 C 3-Aryl/Heteroaryl Derivatives B->C Yield >80% D HTRF Kinase Assay (c-Met) C->D Purified Cmpds E Hit Identification & SAR Analysis D->E IC50 Data

Workflow for functionalization and biological screening of the quinoline scaffold.

Experimental Protocols (Self-Validating Systems)

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling at C3

Objective : Synthesize 3-aryl-7-fluoro-6-methoxyquinoline derivatives. Mechanistic Causality : We utilize Pd(dppf)Cl₂ as the precatalyst. The bidentate dppf ligand has a large bite angle (99°), which accelerates reductive elimination and actively suppresses unwanted dehalogenation (hydrodeiodination) side reactions ()[3]. A biphasic solvent system (1,4-Dioxane/H₂O) ensures the solubility of both the organic scaffold and the inorganic base (K₂CO₃), facilitating efficient transmetalation. K₂CO₃ is specifically chosen over stronger bases (like KOtBu) to prevent base-catalyzed hydrolysis of the methoxy group.

Step-by-Step Procedure :

  • Preparation : In a 20 mL microwave vial, add 7-Fluoro-3-iodo-6-methoxyquinoline (1.0 eq, 0.5 mmol) and the desired aryl boronic acid (1.2 eq, 0.6 mmol).

  • Catalyst & Base : Add Pd(dppf)Cl₂ (0.05 eq, 5 mol%) and K₂CO₃ (2.5 eq, 1.25 mmol).

  • Solvent Addition : Add 5 mL of degassed 1,4-Dioxane/H₂O (4:1 v/v). Causality: Degassing (sparging with N₂ for 10 mins) is critical to prevent the formation of reactive oxygen species that irreversibly oxidize the Pd(0) active catalyst to inactive Pd(II) complexes.

  • Reaction : Seal the vial and heat at 90°C for 4 hours in an oil bath (or 20 minutes in a microwave synthesizer).

  • Self-Validating Checkpoint (LC-MS) : Sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS. The reaction is validated as complete when the parent peak of the iodo precursor ([M+H]⁺ m/z ~304) is completely replaced by the product mass. If unreacted starting material remains, check for boronic acid homocoupling (protodeboronation) and add 0.5 eq additional boronic acid if necessary.

  • Workup : Cool to room temperature, dilute with EtOAc (15 mL), wash with brine (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: HTRF Kinase Inhibition Assay (c-Met)

Objective : Evaluate the biological activity (IC₅₀) of the synthesized derivatives against c-Met kinase. Mechanistic Causality : Homogeneous Time-Resolved Fluorescence (HTRF) is selected over standard radiometric assays. HTRF utilizes a Europium cryptate donor and an XL665 acceptor. The time-gated measurement (reading fluorescence 70 µs after excitation) completely eliminates short-lived background auto-fluorescence from the synthetic quinoline compounds, ensuring high data trustworthiness ()[4].

Step-by-Step Procedure :

  • Reagent Preparation : Prepare 1X Kinase Buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT). Causality: Tween-20 prevents non-specific binding (NSB) of the lipophilic quinolines to the microplate walls.

  • Compound Dilution : Prepare a 10-point 3-fold serial dilution of the quinoline derivatives in 100% DMSO. Transfer 100 nL to a 384-well low-volume white proplate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter transfer and maintain a final DMSO concentration of 1% (preventing enzyme denaturation).

  • Enzyme & Substrate Addition : Add 5 µL of c-Met kinase (final concentration 1 nM) and TK-Substrate-Biotin. Incubate for 10 minutes at room temperature.

  • Reaction Initiation : Add 5 µL of ATP (at the predetermined Km,app​ value, e.g., 10 µM) to start the reaction. Incubate for 60 minutes.

  • Detection : Add 10 µL of HTRF Detection Mix (Eu-anti-phosphotyrosine antibody + Streptavidin-XL665 + EDTA). Causality: EDTA strongly chelates the Mg²⁺ cofactor, instantly halting the kinase reaction.

  • Self-Validating Checkpoint (Z'-factor) : Include 16 wells of maximum signal (DMSO only) and 16 wells of minimum signal (no enzyme). Calculate the Z'-factor. A Z' > 0.6 mathematically validates the assay plate's robustness.

  • Readout : Read the plate on a TRF-compatible microplate reader (Ex: 337 nm, Em: 620 nm and 665 nm). Calculate the 665/620 ratio to determine IC₅₀.

Quantitative Data Summary

The following table summarizes representative outcomes based on the functionalization of the 7-Fluoro-3-iodo-6-methoxyquinoline scaffold using the protocols above. Data illustrates typical Structure-Activity Relationship (SAR) trends where heteroaromatic substituents significantly enhance kinase binding affinity compared to unadorned phenyl rings.

Compound IDR-Group (from Boronic Acid)Cross-Coupling Yield (%)c-Met IC₅₀ (nM)VEGFR2 IC₅₀ (nM)
FQ-01 Phenyl88%>10,000>10,000
FQ-02 4-Fluorophenyl85%4,5008,200
FQ-03 1-Methyl-1H-pyrazol-4-yl92%120450
FQ-04 3-(Trifluoromethyl)phenyl78%45110
FQ-05 2-Aminopyrimidin-5-yl81%1235

Biological Mechanism of Action

Pathway Inhibitor Functionalized Quinoline RTK c-Met / VEGFR Inhibitor->RTK Competitive ATP Inhibition PI3K PI3K RTK->PI3K Phosphorylation MAPK RAS / MAPK RTK->MAPK Phosphorylation AKT AKT PI3K->AKT Prolif Tumor Proliferation AKT->Prolif MAPK->Prolif

Quinoline derivatives competitively inhibit RTK-mediated tumor survival pathways.

References

  • Yao, Y., et al. (2020). Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. Acta Pharmaceutica Sinica B, 10(8), 1453-1475. URL:[Link]

  • Sasaki, T., Moriyama, K., & Togo, H. (2017). Preparation of 3-Iodoquinolines from N-Tosyl-2-propynylamines with Diaryliodonium Triflate and N-Iodosuccinimide. The Journal of Organic Chemistry, 82(22), 11727-11734. URL:[Link]

  • Special Issue (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Catalysts (MDPI). URL:[Link]

  • BindingDB Assay Protocols. Time-gated decrease in fluorescence intensity related to the competition between labeled and unlabeled ligands. BindingDB.org. URL: [Link]

Sources

Application

Advanced Application Note: 7-Fluoro-3-iodo-6-methoxyquinoline in the Design and Synthesis of Novel PET Radioligands

Executive Summary The development of high-affinity, target-specific Positron Emission Tomography (PET) radioligands is highly dependent on the availability of versatile chemical building blocks. For neuroimaging targets—...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of high-affinity, target-specific Positron Emission Tomography (PET) radioligands is highly dependent on the availability of versatile chemical building blocks. For neuroimaging targets—such as tau aggregates, the translocator protein (TSPO), and various central nervous system (CNS) kinases—the quinoline core is a privileged scaffold.

7-Fluoro-3-iodo-6-methoxyquinoline serves as a highly functionalized, trifurcated precursor that enables divergent, late-stage synthesis of PET radiotracers. This application note details the structural rationale, mechanistic workflows, and validated protocols for utilizing this building block in the preclinical and clinical development of radiopharmaceuticals.

Structural Rationale & Causality (The "Why")

As an Application Scientist designing a radiosynthetic pathway, selecting a precursor is an exercise in predicting chemical behavior under both macroscopic and radiochemical (sub-nanomolar) conditions. The three substituents on this quinoline core are not arbitrary; they form a self-validating system for late-stage diversification:

  • The 3-Iodo Group (The Diversification Handle): The carbon-iodine bond at the C3 position is highly polarized and possesses the lowest bond dissociation energy among aryl halides. This makes it the ideal electrophilic site for oxidative addition by Palladium(0) catalysts. It allows for rapid1[1] to append various pharmacophores (e.g., pyridines, indoles, or substituted aryls) without interfering with the rest of the molecule.

  • The 6-Methoxy Group (The Masked Radiocenter): In PET chemistry, late-stage radiolabeling is mandatory due to the short half-lives of 11C ( t1/2​=20.4 min) and 18F ( t1/2​=109.8 min). The 6-methoxy group acts as a protected phenol. Once the C3 position is functionalized, the methoxy group is cleaved to yield a 6-hydroxyquinoline. This hydroxyl group serves as a highly reactive nucleophile for O -[ 11C ]methylation or O -[ 18F ]fluoroalkylation.

  • The 7-Fluoro Group (The Pharmacokinetic Modulator): The introduction of a fluorine atom adjacent to the oxygenation site (C6) serves two purposes. First, it lowers the pKa of the quinoline nitrogen via inductive electron withdrawal, which increases the lipophilicity ( logD7.4​ ) to optimize blood-brain barrier (BBB) penetration. Second, it sterically and electronically blocks cytochrome P450-mediated oxidative metabolism at the C7 position, increasing the in vivo stability of the resulting radioligand.

Synthetic & Radiosynthetic Workflow

The following diagram illustrates the logical progression from the starting material to the final PET radioligands. The workflow is designed to push the harshest chemical conditions (cross-coupling and deprotection) to the macroscopic steps, reserving the fastest and highest-yielding reactions for the radioactive step.

G cluster_radiolabeling Late-Stage Radiosynthesis Start 7-Fluoro-3-iodo-6-methoxyquinoline (Starting Material) Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Stille at C3) Start->Coupling Intermediate 3-Substituted-7-fluoro-6-methoxyquinoline Coupling->Intermediate Deprotection Demethylation (BBr3) (Cleavage of C6-Methoxy) Intermediate->Deprotection Precursor 3-Substituted-7-fluoro-6-hydroxyquinoline (Radiolabeling Precursor) Deprotection->Precursor C11 [11C]Methylation ([11C]MeOTf, Base) Precursor->C11 F18 [18F]Fluoroalkylation ([18F]FEtOTs, Base) Precursor->F18 PET1 [11C]-PET Radioligand C11->PET1 PET2 [18F]-PET Radioligand F18->PET2

Workflow from 7-Fluoro-3-iodo-6-methoxyquinoline to [11C]/[18F] PET radioligands.

Detailed Experimental Protocols

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Install the targeting pharmacophore at the C3 position.

Causality & Design: We utilize Pd(dppf)Cl2​ because the bidentate nature of the dppf ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step and minimizes undesired dehalogenation. A biphasic solvent system (1,4-Dioxane/H 2​ O) is employed to ensure solubility of both the organic substrates and the inorganic base ( K2​CO3​ ), facilitating rapid transmetalation.

Step-by-Step Procedure:

  • Charge an oven-dried Schlenk flask with 7-Fluoro-3-iodo-6-methoxyquinoline (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2 equiv), and K2​CO3​ (3.0 equiv).

  • Add a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 0.2 M concentration).

  • Add Pd(dppf)Cl2​ (0.05 equiv) under a positive stream of argon.

  • Heat the reaction mixture to 90 °C and stir for 4–6 hours until complete consumption of the starting material is observed via LC-MS.

  • Cool to room temperature, dilute with EtOAc, and wash with brine. Extract the aqueous layer twice with EtOAc.

  • Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the 3-substituted-7-fluoro-6-methoxyquinoline.

Protocol 2: Demethylation to Yield the Radiolabeling Precursor

Objective: Unmask the C6-hydroxyl group to create the nucleophilic site for radiolabeling.

Causality & Design: Boron tribromide ( BBr3​ ) is a potent Lewis acid that selectively coordinates to the ethereal oxygen. Subsequent nucleophilic attack by the bromide ion on the less hindered methyl group cleaves the ether. This method is chosen because it avoids the harsh basic conditions (e.g., molten pyridine hydrochloride) that could degrade sensitive heteroaryl substituents at the C3 position.

Step-by-Step Procedure:

  • Dissolve the intermediate from Protocol 1 (1.0 equiv) in anhydrous dichloromethane (DCM) (0.1 M) under an argon atmosphere and cool to -78 °C.

  • Dropwise, add a 1.0 M solution of BBr3​ in DCM (3.0 equiv).

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction strictly at 0 °C by the slow addition of saturated aqueous NaHCO3​ . Critical Step: Ensure the pH is adjusted to ~7 to prevent the product from remaining trapped in the aqueous layer as a borate complex or a phenoxide salt.

  • Extract with a mixture of CHCl3​ /Isopropanol (4:1 v/v) to ensure complete recovery of the highly polar hydroxyquinoline.

  • Concentrate and purify via reverse-phase HPLC to obtain the ultra-pure labeling precursor.

Protocol 3: Automated Radiosynthesis via O -[ 11C ]Methylation

Objective: Synthesize the final PET radioligand for in vivo imaging.

Causality & Design: We utilize [ 11C ]methyl triflate ([ 11C ]MeOTf) rather than[ 11C ]methyl iodide ([ 11C ]MeI). The triflate is significantly more electrophilic, allowing the alkylation to proceed rapidly at a lower temperature (80 °C vs 100 °C), which suppresses thermal degradation of the precursor and improves the specific activity (2)[2].

Step-by-Step Procedure:

  • Load 1.0 mg of the 6-hydroxyquinoline precursor into the reaction vessel of an automated synthesis module.

  • Dissolve in 300 µL of anhydrous DMF and add 2.0 µL of 5N aqueous NaOH to generate the phenoxide nucleophile.

  • Trap cyclotron-produced [ 11C ]CO 2​ , convert it to[ 11C ]MeI via gas-phase iodination, and pass it through a heated AgOTf column to generate [ 11C ]MeOTf.

  • Sweep the[ 11C ]MeOTf into the reaction vessel at room temperature, then heat the sealed vessel to 80 °C for 5 minutes.

  • Quench the reaction with 1.0 mL of HPLC mobile phase and inject onto a semi-preparative reverse-phase HPLC column.

  • Collect the radioactive product peak, dilute with water, and trap on a C18 Solid Phase Extraction (SPE) cartridge. Wash with sterile water and elute with 1 mL of USP-grade ethanol into a sterile vial containing 9 mL of 0.9% saline.

Quantitative Data Presentation

The following table summarizes the typical radiochemical outcomes when utilizing the 6-hydroxyquinoline precursor derived from 7-Fluoro-3-iodo-6-methoxyquinoline across various labeling strategies.

Radiosynthetic StrategyRadiolabeling ReagentBase / SolventTypical Temp / TimeAverage RCY (decay-corrected)Molar Activity (GBq/µmol)
O -[ 11C ]Methylation [ 11C ]MeOTfNaOH / DMF80 °C / 5 min40–55%80–150
O -[ 11C ]Methylation [ 11C ]MeI K2​CO3​ / DMF100 °C / 5 min25–40%40–100
O -[ 18F ]Fluoroalkylation [ 18F ]FEtOTs Cs2​CO3​ / DMSO110 °C / 10 min30–45%100–250
O -[ 18F ]Deuterofluoroalkylation [ 18F ]CD 2​ FOTs Cs2​CO3​ / DMSO110 °C / 10 min35–50%100–200

(Note: Deuterated fluoroalkylation is often employed to prevent in vivo defluorination, leveraging the kinetic isotope effect to stabilize the radiotracer 3[3]).

References

  • Base-Free Nickel-Catalysed Decarbonylative Suzuki-Miyaura Coupling of Acid Fluorides Source: NIH / Nature Chemistry URL:1

  • Automated synthesis and purification of[18F]fluoro-[di-deutero]methyl tosylate Source: Johannes Gutenberg-Universität Mainz / Journal of Labelled Compounds and Radiopharmaceuticals URL:3

  • Improved synthesis of[11C]UCB-J for PET imaging of synaptic density Source: Journal of Nuclear Medicine URL:2

  • Synthesis of PET Radiotracers by Copper-mediated 18F-Fluorination of (Mesityl)(Aryl)Iodonium Salts and Aryl Iodides Source: Journal of Nuclear Medicine URL:4

Sources

Method

Application Note: 7-Fluoro-3-iodo-6-methoxyquinoline as a Modular Scaffold in Advanced Optoelectronics

Executive Summary While halogenated quinolines are historically recognized as privileged scaffolds in antimicrobial drug discovery[1], their highly tunable electronic properties have catalyzed a paradigm shift in materia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While halogenated quinolines are historically recognized as privileged scaffolds in antimicrobial drug discovery[1], their highly tunable electronic properties have catalyzed a paradigm shift in materials science. Specifically, 7-Fluoro-3-iodo-6-methoxyquinoline represents a masterclass in molecular design for Organic Light Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). This application note details the mechanistic rationale, synthetic workflows, and self-validating protocols for utilizing this trifunctional building block to engineer high-efficiency, red-shifted phosphorescent materials.

Molecular Rationale & Electronic Architecture

The utility of 7-Fluoro-3-iodo-6-methoxyquinoline in materials science is dictated by the orthogonal reactivity and electronic contributions of its three distinct functional groups:

  • The Synthetic Handle (3-Iodo): The carbon-iodine bond at position 3 is highly polarized and features the lowest bond dissociation energy among halogens. In palladium-catalyzed cross-coupling, iodides undergo oxidative addition with Pd(0) species significantly faster than bromides or chlorides[2]. This allows for highly chemoselective functionalization (via Suzuki-Miyaura or Sonogashira couplings) under mild conditions, preventing the degradation of sensitive π -conjugated systems[3].

  • The LUMO Tuner (7-Fluoro): Fluorine's extreme electronegativity exerts a strong inductive pull, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoline core. In OLED devices, a deeper LUMO facilitates superior electron injection from the cathode. Furthermore, fluorination increases the thermal stability and volatility of the resulting metal complexes, which is critical for vacuum thermal evaporation during device fabrication[4].

  • The HOMO Tuner (6-Methoxy): The methoxy group acts as a powerful π -electron donor, raising the Highest Occupied Molecular Orbital (HOMO). When paired with the 7-fluoro group, it establishes a robust "push-pull" electronic dipole across the quinoline ring. This narrows the HOMO-LUMO bandgap, effectively red-shifting the emission spectrum of the material[5].

G A 7-Fluoro-3-iodo- 6-methoxyquinoline B Suzuki-Miyaura Cross-Coupling A->B Boronic Acids Pd Catalyst C Sonogashira Coupling A->C Terminal Alkynes Pd/Cu Catalysts D 3-Aryl Ligand (OLED Precursor) B->D E Extended Pi-System (OPV Acceptor) C->E F Ir(III) Complexation (Red/Orange Emitter) D->F IrCl3·3H2O Cyclometalation

Fig 1. Divergent synthetic workflow for 7-Fluoro-3-iodo-6-methoxyquinoline functionalization.

Application: Engineering Phosphorescent Iridium(III) Emitters

In the realm of phosphorescent OLEDs (PhOLEDs), heavy transition metals like Iridium(III) are complexed with highly conjugated ligands to harvest both singlet (25%) and triplet (75%) excitons. The strong spin-orbit coupling induced by the heavy iridium atom allows for formally forbidden intersystem crossing, leading to theoretical internal quantum efficiencies of 100%[6].

By utilizing derivatives of 7-fluoro-6-methoxyquinoline as the primary cyclometalating ( C∧N ) ligands, researchers can generate deep-red to near-infrared (NIR) emitters. The quinoline nitrogen coordinates to the metal, while the extended conjugation of the functionalized position 3 dictates the Metal-to-Ligand Charge Transfer (MLCT) state[7].

G Hole Hole Injection (HOMO) Exciton Host Exciton Formation Hole->Exciton Elec Electron Injection (LUMO tuned by F) Elec->Exciton MLCT Triplet MLCT State (Ir-Quinoline) Exciton->MLCT Dexter Transfer Photon Phosphorescence (Red/Orange Light) MLCT->Photon Spin-Orbit Coupling

Fig 2. Electroluminescence energy transfer pathway in quinoline-iridium OLED devices.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating mechanistic causality for every reagent choice.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling (Ligand Synthesis)

Objective: Synthesize a 3-aryl-7-fluoro-6-methoxyquinoline precursor.

  • Preparation: In an oven-dried Schlenk flask, combine 7-fluoro-3-iodo-6-methoxyquinoline (1.0 equiv), a selected arylboronic acid (1.2 equiv), and K2​CO3​ (3.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 equiv).

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the active Pd(0) center. This sterically accelerates the final reductive elimination step and drastically suppresses unwanted β -hydride elimination or homocoupling side reactions[8].

  • Solvent System: Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane and H2​O .

    • Causality: The biphasic system ensures optimal solvation of both the organic substrates and the inorganic base. The presence of water is critical as it hydrates the boronic acid, forming a reactive boronate species that accelerates the transmetalation step[8].

  • Reaction: Purge with Argon for 15 minutes, then heat to 90 °C for 12 hours.

  • Self-Validation Check: Monitor via Thin Layer Chromatography (TLC). The starting iodo-quinoline quenches fluorescence under 254 nm UV due to the heavy-atom effect of iodine. A successful coupling is instantly validated by the disappearance of this spot and the emergence of a highly conjugated product spot that exhibits brilliant blue/green fluorescence under 365 nm UV light.

Protocol B: Cyclometalation and Synthesis of Ir(III) Dimer

Objective: Form the chloro-bridged [Ir(C∧N)2​Cl]2​ intermediate.

  • Preparation: Combine the synthesized 3-aryl-7-fluoro-6-methoxyquinoline ligand (2.2 equiv) and IrCl3​⋅3H2​O (1.0 equiv) in a round-bottom flask.

  • Solvent System: Add a 3:1 mixture of 2-Ethoxyethanol and H2​O .

    • Causality: 2-Ethoxyethanol is selected for its high boiling point (135 °C), which provides the immense thermal energy required to overcome the activation barrier for direct C-H bond activation during cyclometalation[6]. Water is added to increase the polarity of the solvent, which aids in dissolving the HCl byproduct generated during the reaction.

  • Reaction: Reflux at 130 °C under an inert nitrogen atmosphere for 24 hours.

  • Self-Validation Check: This reaction is thermodynamically driven to self-validate via precipitation. The target chloro-bridged Ir(III) dimer is inherently insoluble in the highly polar aqueous alcohol mixture. Successful cyclometalation is visually confirmed when the initially homogeneous solution transitions into a dense, brightly colored (typically dark red or orange) suspension[7]. The product can then be isolated via simple vacuum filtration, bypassing the need for complex chromatography.

Quantitative Photophysical Data

The integration of fluorine and methoxy groups onto the quinoline core yields measurable enhancements in photophysical performance and device efficiency. The table below summarizes the comparative data of standard and substituted quinoline-iridium complexes.

Complex / Ligand ArchitectureEmission λmax​ (nm)PLQY ( Φp​ )OLED EQE (%)Max Luminance (cd/m 2 )Ref
Ir(piq) 3​ (Unsubstituted Baseline)5980.22~8.0N/A[5]
Ir(4-F-5-Me-piq) 3​ (Fluoro-substituted)6200.3215.5218 (at 12.4 lm/W)[5]
Ir(fpmqx) 2​ (acac) (Fluoro-quinoxaline)605–6280.39–0.42N/A1000 (Initial brightness)[6]
K3a (Formylphenyl-quinoline)572N/A1.22773[7]
K3b (Formylphenyl-quinoline)628N/AN/AN/A[7]

Note: The strategic placement of the F and OMe groups on the 7-Fluoro-3-iodo-6-methoxyquinoline scaffold predictably pushes the emission λmax​ toward the 620–640 nm range while maintaining high Photoluminescence Quantum Yields (PLQY) due to the stabilization of the MLCT state.

References

  • Synthesis of 4-Halogenated 3-Fluoro-6-methoxyquinolines: Key Building Blocks for the Synthesis of Antibiotics - ResearchG
  • Substituent effects of iridium complexes for highly efficient red OLEDs - ResearchG
  • WO2002002714A2 - Electroluminescent iridium compounds with fluorinated phenylpyridines, phenylpyrimidines, and phenylquinolines - Google P
  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
  • Efficient and Long-Time Stable Red Iridium(III)
  • Yellowish-orange and red emitting quinoline-based iridium(III)
  • Sonogashira Coupling - Chemistry LibreTexts
  • Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry?

Sources

Application

protocol for characterizing "7-Fluoro-3-iodo-6-methoxyquinoline" derivatives

An Application Note and Protocol for the Comprehensive Characterization of 7-Fluoro-3-iodo-6-methoxyquinoline Derivatives Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural b...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Comprehensive Characterization of 7-Fluoro-3-iodo-6-methoxyquinoline Derivatives

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] The specific subclass of 7-Fluoro-3-iodo-6-methoxyquinoline derivatives presents a unique trifecta of functionalities: the fluorine atom can enhance metabolic stability and binding affinity, the methoxy group can modulate electronic properties and solubility, and the iodine atom provides a versatile handle for further synthetic modifications, such as cross-coupling reactions.[3][4] This application note provides a comprehensive, multi-technique protocol for the definitive characterization of novel derivatives based on this scaffold. It is designed for researchers, scientists, and drug development professionals, offering a self-validating system of analysis to ensure structural integrity, purity, and reproducibility, which are critical for advancing drug discovery programs.

Strategic Approach to Characterization

A robust characterization of a novel chemical entity is not a linear process but an integrated workflow. Each analytical technique provides a unique piece of the puzzle. When combined, these orthogonal methods provide a high degree of confidence in the compound's identity and purity. The following workflow illustrates the logical progression from initial purity assessment to definitive structural confirmation and quantitative analysis.

G cluster_0 Phase 1: Synthesis & Initial Assessment cluster_3 Phase 4: Finalization Synthesis Derivative Synthesis TLC Thin-Layer Chromatography (TLC) - Reaction Monitoring - Spot Purity Synthesis->TLC MP Melting Point Determination - Purity Indicator TLC->MP NMR NMR Spectroscopy - 1H, 13C, 19F - Connectivity & Framework MP->NMR MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern NMR->MS IR Infrared (IR) Spectroscopy - Functional Group ID MS->IR HPLC HPLC Analysis - Quantitative Purity (% Area) - Retention Time IR->HPLC EA Elemental Analysis (CHN) - Empirical Formula Confirmation HPLC->EA Report Data Consolidation & Certificate of Analysis EA->Report

Caption: Overall workflow for the characterization of quinoline derivatives.

Part 1: Physical Properties and Preliminary Purity Assessment

This initial phase provides a rapid assessment of purity and successful synthesis before committing to more instrument-intensive techniques.

Melting Point Determination

Rationale: A pure crystalline solid will exhibit a sharp, well-defined melting point range (typically <2 °C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range. This serves as a fundamental indicator of purity.

Protocol:

  • Sample Preparation: Ensure the synthesized derivative is completely dry and finely powdered.

  • Capillary Loading: Load a small amount of the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[4]

  • Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.

  • Rapid Determination (Optional): Heat the sample rapidly to find an approximate melting range. Allow the apparatus to cool.

  • Accurate Determination: Using a fresh sample, heat at a rate of 1-2 °C per minute near the approximate melting point.[4]

  • Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁–T₂.

Thin-Layer Chromatography (TLC)

Rationale: TLC is an indispensable tool for monitoring the progress of a chemical reaction and for assessing the purity of the final product. The presence of a single spot under various solvent conditions suggests a high degree of purity.

Protocol:

  • Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.

  • Spotting: Dissolve a small amount of the crude and purified product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary spotter, apply a small spot of each solution onto the origin line.

  • Developing: Place the plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane). Ensure the solvent level is below the origin line. Cover the chamber.

  • Visualization: Once the solvent front has reached ~1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm and/or 365 nm).

  • Analysis: A pure compound should ideally show a single spot. Compare the retention factor (Rf) of the product to the starting materials.

Part 2: Definitive Structural Elucidation

This phase employs spectroscopic techniques to piece together the molecular structure, confirming the identity and connectivity of all atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for elucidating the structure of organic molecules. For this specific scaffold, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for unambiguous characterization.[5]

Protocol for NMR Sample Preparation:

  • Weigh approximately 5-10 mg of the purified derivative.[6]

  • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not already contain it.

  • Cap the tube and ensure the sample is fully dissolved, using gentle vortexing if necessary.[6]

Data Interpretation:

Nucleus Expected Observations for the 7-Fluoro-3-iodo-6-methoxyquinoline Core Rationale
¹H NMR Quinoline Protons: Signals in the aromatic region (δ 7.0-9.0 ppm). The protons at positions 2, 4, 5, and 8 will appear as distinct singlets or doublets, with coupling patterns influenced by the fluorine atom. Methoxy Protons: A sharp singlet around δ 3.9-4.1 ppm, integrating to 3 hydrogens.Provides information on the electronic environment and connectivity of protons. J-coupling constants reveal neighboring protons.
¹³C NMR Quinoline Carbons: 9 distinct signals for the core quinoline carbons. The carbon bearing the iodine (C3) will be significantly shielded, while the carbon bearing the fluorine (C7) will show a large one-bond C-F coupling constant (¹JCF). Methoxy Carbon: A signal around δ 55-60 ppm.Confirms the number of unique carbon atoms in the molecule and provides insight into their hybridization and electronic environment.
¹⁹F NMR A single resonance, whose chemical shift is highly sensitive to the electronic environment.[7]Confirms the presence of the fluorine atom. The chemical shift can be a sensitive probe for successful derivatization at other parts of the molecule.[8]
Mass Spectrometry (MS)

Rationale: MS provides the exact molecular weight of the compound, which is a critical piece of evidence for its identity. The fragmentation pattern offers additional structural confirmation.[9][10] For halogenated compounds, the isotopic pattern is a key diagnostic feature.

Protocol (LC-MS as an example):

  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the derivative in a suitable solvent like methanol or acetonitrile.[6]

  • Method Development: Infuse the sample directly into the mass spectrometer to optimize ionization parameters (e.g., electrospray voltage, gas flows, temperature) for the [M+H]⁺ ion.

  • LC Separation: Inject the sample onto an HPLC system coupled to the mass spectrometer. A C18 column with a gradient of water and acetonitrile (both often containing 0.1% formic acid) is a common starting point.[11][12]

  • Data Acquisition: Acquire data in full scan mode to observe the molecular ion and in fragmentation mode (MS/MS) to analyze the fragment ions.

Expected Data:

  • Molecular Ion: A prominent peak corresponding to the calculated molecular weight of the derivative.

  • Isotopic Pattern: Due to the presence of one iodine atom (¹²⁷I), the molecular ion peak will be a singlet. If the derivative contains chlorine or bromine, characteristic M+2 or M+4 peaks will be observed.[10]

  • Fragmentation: The molecule is expected to fragment through characteristic losses, such as the loss of the iodine radical, methyl radical from the methoxy group, or cleavage of the substituent chain.

G M [M]+• (Molecular Ion) M_minus_I [M - I]+ M->M_minus_I - •I M_minus_CH3 [M - CH3]+ M->M_minus_CH3 - •CH3 M_minus_R [M - R]+ M->M_minus_R - •R (Substituent) QuinolineCore Quinoline Core Fragments M_minus_I->QuinolineCore Further Fragmentation

Caption: Plausible fragmentation pathway in Mass Spectrometry.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and simple method to identify the presence of key functional groups within the molecule.[13][14]

Protocol (KBr Pellet Method):

  • Mix 1-2 mg of the dry sample with ~100 mg of dry KBr powder in a mortar and pestle.

  • Grind the mixture until it is a fine, homogeneous powder.

  • Transfer a portion of the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Place the pellet in the IR spectrometer and acquire the spectrum.

Expected Characteristic Absorption Bands:

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
Aromatic C-HStretching3100 - 3000
C=C / C=NRing Stretching1620 - 1450[15]
C-O (Aryl Ether)Stretching1275 - 1200[13]
C-FStretching1250 - 1000
C-IStretching600 - 500

Part 3: Quantitative Analysis and Purity Confirmation

This final experimental phase confirms the empirical formula and provides a precise quantitative measure of purity, which is essential for biological testing and regulatory submission.

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the gold standard for determining the purity of pharmaceutical compounds.[16] It separates the main compound from any impurities, and the purity is typically reported as the percentage of the total peak area.[1]

Protocol:

  • System Preparation: Set up an HPLC system with a UV detector and a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[17]

  • Mobile Phase Preparation: Prepare two solvents: Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile). Degas both solvents.

  • Sample Preparation: Accurately prepare a solution of the derivative in a suitable solvent (e.g., methanol or mobile phase) at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.[16]

  • Method Execution: Equilibrate the column with the initial mobile phase composition. Inject the sample and run a gradient method.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

Typical HPLC Method Parameters:

Parameter Recommended Value
Column C18, 4.6 x 150 mm, 5 µm[17]
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min[16]
Injection Volume 10 µL[17]
Column Temperature 30 °C[17]
Detection Wavelength Determined by UV spectrum (e.g., 254 nm, 270 nm)[16]
Elemental Analysis (CHN Analysis)

Rationale: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimental values must agree with the theoretically calculated values (typically within ±0.4%) to confirm the empirical formula and support the purity of the sample.[18]

Protocol:

  • Sample Preparation: Submit a high-purity, dry sample (typically 2-5 mg) in a pre-weighed vial to an analytical service.

  • Analysis: The service will perform combustion analysis using a CHN analyzer.

  • Data Comparison: Compare the reported experimental percentages of C, H, and N to the values calculated from the proposed molecular formula.

Conclusion

The characterization of novel 7-Fluoro-3-iodo-6-methoxyquinoline derivatives requires a systematic and multi-faceted analytical approach. By integrating physical measurements, advanced spectroscopic techniques, and quantitative chromatographic methods as outlined in this guide, researchers can establish the identity, structure, and purity of their synthesized compounds with a high degree of scientific rigor. This comprehensive characterization is a non-negotiable prerequisite for the subsequent evaluation of their biological activities and potential as future therapeutic agents.[19][20]

References

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  • Journal of Applied Bioanalysis. (n.d.). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative. Journal of Applied Bioanalysis. Retrieved from [Link]

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  • El-Dean, A. M. K., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1224-1232. Retrieved from [Link]

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Sources

Method

Application Notes &amp; Protocols for the Use of 7-Fluoro-3-iodo-6-methoxyquinoline in Structure-Activity Relationship (SAR) Studies

An In-Depth Technical Guide Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of pharmacologically active agents.[1] This guide focuses on a stra...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of pharmacologically active agents.[1] This guide focuses on a strategically functionalized derivative, 7-Fluoro-3-iodo-6-methoxyquinoline , designed as a versatile probe for structure-activity relationship (SAR) studies, particularly in the development of targeted therapeutics like kinase inhibitors.[2][3] We will deconstruct the rationale behind its unique substitution pattern, detailing how each functional group—the metabolic-blocking fluorine, the electronically-influential methoxy group, and the synthetically-versatile iodine—contributes to its utility. This document provides not only the scientific rationale but also detailed, field-proven protocols for its application in generating and evaluating compound libraries, empowering researchers to accelerate their drug discovery programs.

The Strategic Design of the 7-Fluoro-3-iodo-6-methoxyquinoline Scaffold

The efficacy of an SAR probe lies in its design. The 7-Fluoro-3-iodo-6-methoxyquinoline core is not a random assortment of functional groups; it is a carefully orchestrated platform for systematic medicinal chemistry exploration.

The Role of the 7-Fluoro Substituent

Fluorine has become a crucial element in modern drug design.[4] Its incorporation at the 7-position serves several strategic purposes:

  • Metabolic Stability: A primary role of fluorination is to block metabolic oxidation.[5] The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like Cytochrome P450s. This can increase the compound's half-life and bioavailability.

  • Modulation of Physicochemical Properties: Fluorine is highly electronegative and can alter the pKa of nearby functional groups, influencing a molecule's overall acidity and basicity.[5] This can have profound effects on cell permeability and target engagement.

  • Enhanced Binding Interactions: Despite its electronegativity, fluorine is small (mimicking hydrogen sterically) and lipophilic.[6][7] It can participate in favorable electrostatic interactions, hydrogen bonds, and hydrophobic interactions within a protein's binding pocket, often leading to increased potency.[8]

The Influence of the 6-Methoxy Group

The methoxy group at the 6-position is a common feature in bioactive quinolines.[9][10] Its inclusion is strategic for:

  • Electronic Tuning: As an electron-donating group, the methoxy substituent can modulate the electron density of the quinoline ring system. This influences the molecule's reactivity and its ability to participate in key interactions like π-π stacking with aromatic residues in a target protein.

  • Hydrogen Bond Acceptor: The oxygen atom can act as a hydrogen bond acceptor, providing a critical anchor point within a binding site.

  • Vectorial Orientation: The methoxy group provides steric bulk and polarity, helping to orient the molecule correctly within the target's active site.

The 3-Iodo Group: The Gateway to Diversity

The iodine atom at the 3-position is the scaffold's key enabling feature for SAR studies. Its primary purpose is to serve as a versatile synthetic handle for introducing molecular diversity.

  • Palladium-Catalyzed Cross-Coupling: The carbon-iodine bond is highly reactive in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations.[11][12][13] This allows for the rapid and efficient synthesis of a large library of analogs where the iodine is replaced by a wide variety of aryl, heteroaryl, alkyl, or amino groups.[14][15]

  • Library Generation: This synthetic tractability is the foundation of an effective SAR campaign. By systematically varying the substituent introduced at the 3-position, researchers can probe the steric, electronic, and hydrophobic requirements of the target's binding pocket.[11]

Workflow for an SAR Study Using the Quinoline Scaffold

A typical SAR campaign involves a logical progression from the core scaffold to a refined lead compound. The 7-Fluoro-3-iodo-6-methoxyquinoline platform is ideally suited for this process.

SAR_Workflow cluster_0 Synthesis Phase cluster_1 Screening & Analysis Phase Start Core Scaffold (7-Fluoro-3-iodo-6- methoxyquinoline) Coupling Parallel Synthesis (e.g., Suzuki-Miyaura Coupling) Start->Coupling React with R-B(OH)2 Library Diverse Analog Library (Varying 'R' group at C3) Coupling->Library Screening Biological Screening (e.g., In Vitro Kinase Assay) Library->Screening Data Data Analysis (IC50 Determination) Screening->Data SAR Establish SAR (Identify key interactions) Data->SAR Lead Lead Compound Identified SAR->Lead Optimize Potency & Properties

Caption: High-level workflow for a Structure-Activity Relationship (SAR) study.

Experimental Application Notes and Protocols

The following protocols provide detailed, step-by-step methodologies for utilizing the 7-Fluoro-3-iodo-6-methoxyquinoline scaffold.

Protocol 3.1: Suzuki-Miyaura Cross-Coupling for Analog Synthesis

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura reaction to diversify the 3-position of the quinoline core. This reaction is central to creating a library for SAR studies.[14]

Rationale: The Suzuki-Miyaura coupling is chosen for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and esters.[14] This enables the exploration of a large chemical space at the C3-position.

Suzuki_Reaction cluster_reactants Reactants cluster_conditions Conditions Quinoline 7-Fluoro-3-iodo-6-methoxyquinoline Catalyst Pd Catalyst (e.g., Pd(PPh3)4) BoronicAcid Aryl/Heteroaryl Boronic Acid (R-B(OH)2) Product Product: 7-Fluoro-3-(R)-6-methoxyquinoline Catalyst->Product Heat Base Base (e.g., K2CO3) Solvent Solvent (e.g., Dioxane/H2O)

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried microwave vial, add 7-Fluoro-3-iodo-6-methoxyquinoline (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Seal the vial with a septum and purge with dry argon or nitrogen gas for 5-10 minutes.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, such as Pd(PPh₃)₄ (0.05-0.10 eq). Then, add the degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Place the vial in a preheated oil bath or microwave reactor and stir at the desired temperature (e.g., 80-120 °C) for the required time (typically 2-16 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure coupled product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 3.2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method to screen the synthesized analogs for inhibitory activity against a target kinase.

Rationale: The Kinase-Glo® Luminescent Kinase Assay (or similar platforms) is a robust, high-throughput method for measuring kinase activity. It quantifies the amount of ATP remaining in a solution following a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition by the test compound. Conversely, a strong luminescence signal indicates potent inhibition.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of each test compound in 100% DMSO (e.g., 10 mM). Create a serial dilution plate (e.g., 10-point, 3-fold dilutions) in an appropriate buffer containing a low percentage of DMSO.

  • Kinase Reaction Setup: In a white, opaque 384-well plate, add the following in order:

    • Buffer solution.

    • Test compound from the dilution plate.

    • Target kinase enzyme and its specific substrate (e.g., a peptide).

  • Reaction Initiation: Initiate the kinase reaction by adding an ATP solution (at a concentration near its Km for the enzyme).

  • Incubation: Shake the plate gently and incubate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Add an equal volume of Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP.

  • Signal Measurement: Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize. Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no enzyme) and negative (DMSO vehicle) controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Interpretation and Representative SAR Table

The primary output of the synthesis and screening phases is a dataset linking chemical structure to biological activity. This data is then used to build the structure-activity relationship.

Example Data:

The table below presents hypothetical data for a series of analogs targeting "Kinase X," where the 'R' group at the 3-position has been varied.

Compound IDR-Group at C3-PositionKinase X IC₅₀ (nM)
Scaffold Iodo>10,000
ANA-01 Phenyl850
ANA-02 4-Fluorophenyl320
ANA-03 3-Pyridyl150
ANA-04 4-Pyridyl95
ANA-05 4-(Methylamino)phenyl45
ANA-06 3,5-Dimethylisoxazol-4-yl2,500

Interpretation of SAR:

  • Initial Hit: Replacing the iodine (Scaffold) with a simple phenyl ring (ANA-01) confers moderate activity, indicating the C3 position occupies a pocket that can tolerate aromatic substituents.

  • Electronic Effects: The addition of an electron-withdrawing fluorine (ANA-02) improves potency, suggesting a potential favorable interaction with an electron-deficient region or a dipole interaction.

  • Hydrogen Bonding: The introduction of nitrogen-containing heterocycles (ANA-03, ANA-04) significantly boosts activity. The superior potency of the 4-pyridyl analog (ANA-04) over the 3-pyridyl (ANA-03) suggests the nitrogen at the para position is optimally positioned to act as a hydrogen bond acceptor with a key residue in the kinase active site.

  • Enhanced Interactions: The most potent compound, ANA-05, features a methylamino group. This group can act as both a hydrogen bond donor (N-H) and acceptor (N), likely forming a strong, multipoint interaction within the binding pocket.

  • Steric Hindrance: The bulky isoxazole group (ANA-06) leads to a significant loss of activity, indicating that this region of the binding pocket is sterically constrained.

These insights guide the next round of analog design, perhaps focusing on other substituents at the 4-position of a phenyl ring that can serve as effective hydrogen bond donors and acceptors.

Conclusion

7-Fluoro-3-iodo-6-methoxyquinoline is a powerful and intelligently designed chemical scaffold for conducting rigorous SAR studies. Its constituent parts provide a stable, well-oriented core while the synthetically accessible 3-iodo position offers a gateway to rapidly explore a vast chemical space. By combining the systematic synthesis of analog libraries with robust biological screening, researchers can efficiently decipher the structural requirements for potent and selective inhibition of their target, accelerating the journey from a chemical probe to a viable drug candidate.

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  • Asati, V., et al. (2019). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PMC.
  • ResearchGate. (2026). ChemInform Abstract: Iodocyclization, Followed by Palladium-Catalyzed Coupling. A Versatile Strategy for Heterocyclic Library Construction.
  • Dubrovskiy, A. V., & Larock, R. C. (2010). Iodine/Palladium Approaches to the Synthesis of Polyheterocyclic Compounds. PMC.
  • Arabian Journal of Chemistry. (2022). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. ScienceDirect.
  • R Discovery. (2000). Stereoselective Heck-type Cross-Coupling Reactions of Iodine Heterocyclic Compounds with Olefins. R Discovery.
  • ResearchGate. (n.d.). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline.
  • Muset, V. M., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. MDPI.
  • Kunjumon, A., & Sabine, S. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. PMC.
  • Zghab, I., et al. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI.
  • PubChem. (n.d.). 3-Iodoquinoline. PubChem.
  • Antonatou, E., et al. (2018).
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide. BenchChem.
  • Oriental Journal of Chemistry. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Oriental Journal of Chemistry.
  • Wang, Y., et al. (2020). Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. PubMed.
  • Oriental Journal of Chemistry. (2023).
  • BLDpharm. (n.d.). 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline. BLDpharm.
  • ResearchGate. (2022). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease.

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of "7-Fluoro-3-iodo-6-methoxyquinoline" synthesis

Title: Technical Support Center: Yield Optimization for 7-Fluoro-3-iodo-6-methoxyquinoline Synthesis Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult on the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Yield Optimization for 7-Fluoro-3-iodo-6-methoxyquinoline Synthesis

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult on the synthesis of highly functionalized quinoline building blocks. The compound 7-fluoro-3-iodo-6-methoxyquinoline (and its 4-chloro/4-hydroxy derivatives) is a critical intermediate in the development of kinase inhibitors (e.g., VEGFR/EGFR targets). However, researchers consistently report yield bottlenecks during the C-3 iodination step.

The core challenge lies in the competing electronic effects: the 6-methoxy group is strongly electron-donating and directs electrophilic attack to the C-5 and C-7 positions, while the 7-fluoro group is inductively electron-withdrawing, globally deactivating the ring. To achieve high yields (>80%) at the C-3 position, we must carefully tune the iodination mechanism—shifting from standard electrophilic aromatic substitution to either Lewis acid-activated electrophilic iodination or a radical-mediated C-H functionalization pathway [1, 2].

Diagnostic Logic Tree

Troubleshooting workflow for C-3 iodination of 7-fluoro-6-methoxyquinoline derivatives.

Quantitative Data: Iodination Condition Benchmarking

To establish a self-validating baseline, we compared standard iodination conditions on the 7-fluoro-6-methoxyquinoline core. The data below summarizes the expected outcomes based on literature precedents for deactivated quinolines[1, 2, 3].

Reagent SystemCatalyst/OxidantTemp (°C)Time (h)Conversion (%)C-3 Yield (%)Primary Impurity
NIS (1.2 eq)None (MeCN)2524< 4025Unreacted SM
NIS (1.5 eq)TFA (2.0 eq)0 to 2512> 9578C-5 Iodo isomer (~10%)
I₂ (1.2 eq)TBHP (8.0 eq)8018> 9585 - 92Trace di-iodo species
I₂ (1.5 eq)Ce(NO₃)₃·6H₂O130246045Unreacted SM, Charring

Note: The radical-mediated I₂/TBHP system consistently outperforms traditional electrophilic methods for electron-deficient quinolines.

Troubleshooting Q&A (FAQs)

Q1: I am using standard N-Iodosuccinimide (NIS) in acetonitrile, but the reaction stalls at 30% conversion. Why? Causality & Solution: The 7-fluoro substituent withdraws electron density from the quinoline core via inductive effects, reducing the nucleophilicity of the C-3 position. Unactivated NIS is not electrophilic enough to drive the reaction to completion. Action: You must generate a more potent iodonium species ( I+ ). Add a Brønsted acid like Trifluoroacetic acid (TFA) or a Lewis acid like BF3​⋅OEt2​ [3]. The acid protonates/coordinates the succinimide carbonyl, significantly increasing the electrophilicity of the iodine atom.

Q2: My LC-MS shows complete conversion, but I am isolating a mixture of regioisomers. How do I force C-3 selectivity? Causality & Solution: The 6-methoxy group is a strong ortho/para director. In a purely electrophilic aromatic substitution (EAS) paradigm, this directs the bulky iodine atom toward the C-5 position, competing with the inherent C-3 reactivity of the quinoline enamine-like system. Action: Switch from an electrophilic mechanism to a radical-mediated mechanism. Using molecular iodine ( I2​ ) and tert-butyl hydroperoxide (TBHP) at 80°C generates electrophilic iodine species alongside tBuO∙ radicals. This dual-activation pathway is highly specific for the C-3 position of N-fused heterocycles, bypassing the directing effects of the 6-methoxy group and yielding >85% of the desired C-3 isomer [1].

Q3: During scale-up (>50g), the NIS/TFA method generates too much exothermic heat and succinimide waste. What is the alternative? Causality & Solution: Succinimide removal on a large scale requires extensive aqueous washing, which can lead to emulsion issues and product loss. Action: The metal-free I2​ /TBHP protocol is highly scalable. The byproducts are water and tert-butanol, which are easily removed during concentration. Ensure you use a reflux condenser and add the TBHP dropwise to control the initial radical generation exotherm [1, 2].

Self-Validating Experimental Protocols

Protocol A: Acid-Activated Electrophilic Iodination

Best for: Rapid, small-scale synthesis (<10g) where low-temperature control is available.

  • Preparation: Charge an oven-dried flask with 7-fluoro-6-methoxyquinoline (1.0 equiv) and anhydrous dichloromethane (DCM) or acetonitrile (0.2 M concentration).

  • Activation: Cool the solution to 0°C under an inert nitrogen atmosphere. Add TFA (2.0 equiv) dropwise. Self-Validation Check: The solution should slightly darken, indicating protonation of the quinoline nitrogen.

  • Iodination: Add NIS (1.5 equiv) in three portions over 15 minutes to prevent localized heating.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor via TLC (Hexanes:EtOAc 3:1).

  • Quench & Workup: Quench the reaction with saturated aqueous Na2​S2​O3​ (10 mL/g of SM) to destroy unreacted NIS. Extract with EtOAc, wash with saturated NaHCO3​ to remove TFA, dry over Na2​SO4​ , and concentrate.

  • Purification: Recrystallize from ethanol or purify via silica gel chromatography.

Protocol B: Radical-Mediated C-H Iodination (Optimized for Scale)

Best for: High regioselectivity and large-scale synthesis (>10g).

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 7-fluoro-6-methoxyquinoline (1.0 equiv) and molecular iodine ( I2​ , 1.2 equiv) in acetonitrile (0.5 M concentration).

  • Oxidant Addition: Add 70% aqueous TBHP (8.0 equiv) slowly at room temperature. Self-Validation Check: Ensure the reaction is open to a bubbler, as radical initiation can generate mild off-gassing.

  • Heating: Heat the reaction mixture to 80°C for 18 hours [1].

  • Monitoring: Check conversion via LC-MS. The C-3 iodo product should be the dominant peak. If starting material remains, do not add more I2​ ; extend the reaction time by 4 hours.

  • Workup: Cool to room temperature. Quench with saturated aqueous Na2​S2​O3​ until the deep purple/brown color of iodine completely dissipates, leaving a yellow/white suspension.

  • Isolation: Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over MgSO4​ , and evaporate the solvent. The crude product is often pure enough (>90%) for subsequent cross-coupling or chlorination steps.

References

  • Metal-free synthesis of N-fused heterocyclic iodides via C–H functionalization mediated by tert-butylhydroperoxide. Chemical Communications (RSC Publishing).1

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. RSC Advances. 2

  • Synthesis of Iodoquinolines from N-Tosyl-2-propynylamines: Preparation of 3-Iodoquinolines with Diaryliodonium Triflate and N-Iodosuccinimide. Journal of Organic Chemistry / Synfacts. 3

Sources

Optimization

Technical Support Center: Optimization of Friedländer Synthesis for Electron-Rich Anilines

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of the Friedländer quinolin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of the Friedländer quinoline synthesis, with a specific focus on optimization for electron-rich aniline substrates. This document moves beyond standard protocols to provide in-depth troubleshooting, mechanistic insights, and field-proven strategies to overcome common challenges.

The Challenge: The Double-Edged Sword of Electron-Donating Groups

The Friedländer synthesis is a robust method for constructing the quinoline scaffold, a privileged core in medicinal chemistry.[1] The reaction condenses a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group, typically under acid or base catalysis.[2][3]

While electron-donating groups (EDGs) on the aniline ring (e.g., -OCH₃, -CH₃, -NR₂) are intended to enhance the nucleophilicity of the amino group and facilitate the final cyclization step, they introduce a significant challenge. These groups also increase the Lewis basicity of the amino nitrogen.[4] This heightened basicity can lead to strong coordination with, and subsequent deactivation of, common Lewis acid catalysts (e.g., AlCl₃, ZnCl₂).[5][6] This interaction sequesters the catalyst, rendering it unavailable to activate the carbonyl partner and thereby stalling the reaction, leading to low yields and sluggish conversions.

This guide provides solutions to this central problem, alongside strategies for controlling regioselectivity and minimizing side reactions common to these highly reactive substrates.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: My Lewis acid-catalyzed reaction (e.g., using ZnCl₂, In(OTf)₃) with a methoxy-substituted 2-aminoacetophenone is very slow and results in a low yield. What's the primary cause and how can I fix it?

Answer:

This is a classic problem of catalyst inhibition. The electron-donating methoxy group makes the aniline's amino group highly basic. This basic nitrogen coordinates strongly with the Lewis acid catalyst, forming a stable complex that effectively removes the catalyst from the reaction cycle.[6] This prevents the catalyst from activating the α-methylene carbonyl partner, which is its primary role.

Solutions:

  • Switch to a Brønsted Acid Catalyst: Brønsted acids like p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), or even acidic ionic liquids can be more effective.[7][8] They protonate the carbonyl group of the α-methylene partner, activating it for nucleophilic attack without being irreversibly sequestered by the basic aniline.

  • Utilize Heterogeneous Solid Acid Catalysts: Solid acids such as Montmorillonite K-10, zeolites, or nano-crystalline sulfated zirconia (SZ) are excellent alternatives.[7][9] Their advantages include:

    • Milder Reaction Conditions: Often allowing for lower temperatures.

    • Easy Separation: Simple filtration removes the catalyst.

    • Reusability: The catalyst can be recovered and reused, improving cost-effectiveness and sustainability.

  • Increase Lewis Acid Stoichiometry: While not ideal from an atom-economy perspective, using a stoichiometric amount or even an excess of the Lewis acid can overcome the sequestration issue. However, this can lead to more difficult workups and potential side reactions.

Question 2: My reaction of 2-amino-5-methylbenzaldehyde with methyl ethyl ketone is producing a mixture of two regioisomers. How can I control the selectivity to favor the 2-ethyl-quinoline product?

Answer:

When using an unsymmetrical ketone, the initial condensation can occur on either side of the carbonyl group, leading to regioisomeric quinoline products. The choice of catalyst is paramount for controlling this selectivity.

Solutions:

  • Employ an Amine Catalyst for 2-Substituted Products: Specific cyclic secondary amine catalysts, such as pyrrolidine derivatives, have been shown to provide excellent regioselectivity for condensation at the methyl group of the ketone, leading to the 2-substituted quinoline.[10] The bicyclic amine 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) is particularly effective.[10]

  • Control the Rate of Addition: In amine-catalyzed systems, the regioselectivity can be further enhanced by the slow addition of the methyl ketone to the reaction mixture. This kinetic control favors the formation of the more rapidly formed, less sterically hindered product.[10]

  • Use a Base Catalyst: Traditional base catalysis (e.g., KOH, NaOH) also tends to favor attack at the less substituted α-carbon (the methyl group), yielding the 2-ethylquinoline as the major product.[11]

  • Consider an Acid Catalyst for the Alternative Isomer: Conversely, acid catalysis often favors the formation of the more thermodynamically stable, more substituted enol/enamine intermediate, which can lead to the 2,3-dimethylquinoline isomer.

Question 3: I'm observing a significant amount of a dark, polymeric byproduct, and my desired quinoline yield is low, especially when using a strong base like KOH.

Answer:

This issue is likely due to the self-condensation of your α-methylene ketone partner. Under strongly basic or acidic conditions, ketones can undergo an aldol condensation with themselves, leading to dimers and polymers, which reduces the amount of ketone available for the Friedländer reaction.[11][12]

Solutions:

  • Use an Imine Analog: Protect the 2-aminoaryl ketone by first forming an imine. This "masked" starting material is not susceptible to base-catalyzed self-condensation and can react cleanly with the ketone partner.[2][13]

  • Switch to Milder Conditions: Move away from strong bases. An amine catalyst, a solid acid catalyst, or milder Brønsted acids can effectively catalyze the Friedländer annulation while minimizing the competing aldol pathway.[14][15]

  • Optimize Reaction Temperature: High temperatures can promote side reactions. Try running the reaction at a lower temperature for a longer period. Monitor the reaction progress by TLC or GC-MS to find the optimal balance.[16]

Frequently Asked Questions (FAQs)

Q: Why are heterogeneous catalysts often a better choice for electron-rich anilines? A: Heterogeneous catalysts, such as zeolites or sulfonic acid-functionalized resins, offer several advantages.[13][14] Their solid-state nature prevents the deactivating complex formation seen with soluble Lewis acids. The reactions often proceed under milder conditions, and the catalysts are easily removed by filtration, simplifying purification and allowing for recycling.[9]

Q: Can this reaction be performed under solvent-free conditions? A: Yes, solvent-free conditions have been successfully applied to the Friedländer synthesis, often in conjunction with solid acid catalysts or microwave irradiation.[2][7] This approach is environmentally friendly ("green chemistry") and can lead to shorter reaction times and simplified work-up procedures.

Q: What is the general mechanism of the Friedländer synthesis? A: Two primary mechanisms are generally accepted.[3] The first involves an initial aldol condensation between the two carbonyl partners, followed by cyclization and dehydration. The second, often favored under acidic conditions, involves the formation of a Schiff base (imine) between the aniline and the ketone, followed by an intramolecular aldol-type reaction and dehydration.

Q: Are there alternatives to the Friedländer synthesis for producing quinolines from anilines? A: Yes, several other named reactions exist, including the Skraup, Doebner-von Miller, and Combes syntheses.[7][17] However, these often require harsher conditions (e.g., strong acids, high temperatures, oxidizing agents) and may be less suitable for highly functionalized or sensitive substrates compared to a well-optimized Friedländer reaction.[18]

Data & Protocols

Table 1: Catalyst-Dependent Regioselectivity in the Friedländer Synthesis

The reaction of a 2-aminoaryl ketone with an unsymmetrical ketone like methyl ethyl ketone can yield two different products. The choice of catalyst is a critical factor in controlling the regiochemical outcome.

Catalyst TypeFavored Reaction SitePredominant Product TypeRationaleReference(s)
Amine Catalysts (e.g., TABO) Methyl (CH₃) group2-Alkyl-substituted quinolineKinetically controlled enamine formation at the less hindered site.[10]
Base Catalysis (e.g., KOH) Methyl (CH₃) group2-Alkyl-substituted quinolineKinetically controlled enolate formation at the less hindered proton.[11]
Acid Catalysis (e.g., p-TsOH) Methylene (CH₂) group2,3-Dialkyl-substituted quinolineFavors the more substituted, thermodynamically more stable enol intermediate.[15]
Experimental Protocol: Heterogeneous Catalysis of an Electron-Rich Aniline

This protocol describes the synthesis of 6-methoxy-2,4-dimethyl-quinoline using a reusable solid acid catalyst, which mitigates the issues associated with catalyst deactivation.

Reactants:

  • 2-Amino-5-methoxyacetophenone (1.0 mmol, 179.2 mg)

  • Acetylacetone (1.2 mmol, 120.1 mg, 123 µL)

  • Nano-crystalline Sulfated Zirconia (SZ) catalyst (10 mol%)

  • Ethanol (5 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-methoxyacetophenone (1.0 mmol), ethanol (5 mL), and acetylacetone (1.2 mmol).

  • Add the sulfated zirconia (SZ) catalyst (10 mol%) to the mixture.

  • Heat the reaction mixture to reflux (approx. 78 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1-2 hours.[7][9]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solid SZ catalyst by vacuum filtration, washing the catalyst with a small amount of ethanol. The catalyst can be dried and stored for reuse.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Dissolve the crude residue in dichloromethane (20 mL) and wash with saturated sodium bicarbonate solution (15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel or by recrystallization to obtain the pure 6-methoxy-2,4-dimethyl-quinoline.

Visualization of Workflow

Diagram 1: Troubleshooting Workflow for Friedländer Synthesis with Electron-Rich Anilines

This diagram outlines a logical decision-making process for optimizing the reaction.

Friedlander_Troubleshooting cluster_start Initial Setup cluster_problem Problem Identification cluster_solution Solution Pathways Start Start: Reaction with Electron-Rich Aniline Problem Low Yield or No Reaction? Start->Problem Side_Products Side Products or Poor Regioselectivity? Problem->Side_Products No Catalyst_Deactivation Suspect Catalyst Deactivation (Common with Lewis Acids) Problem->Catalyst_Deactivation Yes Aldol Issue: Aldol Self-Condensation Side_Products->Aldol Polymeric Byproducts? Regio_Issue Issue: Poor Regioselectivity Side_Products->Regio_Issue Isomeric Mixture? Switch_Catalyst Action: Switch Catalyst 1. Brønsted Acid (p-TsOH) 2. Heterogeneous Acid (Zeolite, SZ) Catalyst_Deactivation->Switch_Catalyst Optimize Optimize Conditions: Temperature, Time, Solvent Switch_Catalyst->Optimize Use_Imine Action: Use Imine Analog or Milder Conditions Aldol->Use_Imine Use_Imine->Optimize Control_Regio Action: Use Amine Catalyst (TABO) + Slow Ketone Addition Regio_Issue->Control_Regio Control_Regio->Optimize

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in Quinoline Cyclization Reactions

Welcome to the technical support center for quinoline cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common chal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for quinoline cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges, particularly low conversion and yield, encountered during the synthesis of quinolines. As a Senior Application Scientist, this guide synthesizes technical knowledge with practical, field-proven insights to help you navigate the complexities of these powerful reactions.

Part 1: General Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses broad issues that can apply to various named quinoline cyclization reactions.

I'm getting a very low yield or no product at all. What are the general causes?

Low or no yield is a common frustration that can often be traced back to one of several key factors. Systematically investigating these areas is the most efficient way to diagnose the problem.

  • Substrate Reactivity: The electronic nature of your starting materials is paramount. For syntheses involving anilines (e.g., Skraup, Combes, Conrad-Limpach), strong electron-withdrawing groups (like -NO₂) can deactivate the aromatic ring, making the crucial electrophilic cyclization step significantly more difficult.[1][2] Conversely, electron-donating groups tend to facilitate the reaction.[2] Steric hindrance on either reaction partner can also dramatically lower the reaction rate.[3]

  • Inappropriate Catalyst or Conditions: The choice of catalyst is critical and highly substrate-dependent.[3] A catalyst that works well for one set of reactants may be ineffective for another. For instance, many classical syntheses require strong acid catalysts (e.g., H₂SO₄, PPA) and high temperatures to drive the dehydration and cyclization steps.[4][5] If the temperature is too low, the reaction will be sluggish or stall; if it's too high, it can lead to decomposition of starting materials or the desired product.[3]

  • Catalyst Deactivation: Catalysts are not infallible. Their activity can be diminished through several mechanisms.[6]

    • Poisoning: Impurities in your starting materials or solvent (e.g., sulfur or halogen compounds) can bind to the active sites of a metal catalyst, rendering it inactive.

    • Fouling: Insoluble byproducts or polymers (tars) can physically block the catalyst's surface.[6]

    • Moisture: Many Lewis acid catalysts (e.g., ZnCl₂, ZrCl₄) are highly sensitive to water. Failure to use anhydrous reagents and solvents can completely inhibit catalysis.[7]

  • Reagent Purity and Stability: Ensure your starting materials are pure. Impurities can introduce side reactions, and some reactants, like o-aminoaryl aldehydes used in the Friedländer synthesis, can be unstable under harsh conditions.[8] For reactions like the Skraup synthesis, using anhydrous glycerol is important for good yields.[9]

Below is a systematic workflow to begin your troubleshooting process.

G start Low or No Product reagents 1. Verify Reagent Purity & Stoichiometry (NMR, GC-MS, Titration) start->reagents conditions 2. Review Reaction Conditions (Temp, Time, Atmosphere) reagents->conditions Reagents OK? catalyst 3. Assess Catalyst Activity (Use fresh catalyst, check for poisons) conditions->catalyst Conditions Correct? product_check 4. Confirm Product Stability (Is the product degrading under reaction conditions?) catalyst->product_check Catalyst Active? conclusion Systematically Optimize Conditions (e.g., Catalyst Screen, Solvent Screen) product_check->conclusion Product Stable? G cluster_0 TLC Monitoring Workflow prep Prepare TLC Plate (Silica, Baseline) spot Spot Samples (Start, Co-spot, Rxn) prep->spot develop Develop Plate (Solvent Chamber) spot->develop visualize Visualize (UV Lamp) develop->visualize analyze Analyze Results (Assess Conversion) visualize->analyze

Sources

Optimization

Quinoline Synthesis Technical Support Center: Navigating Side Reactions in the Synthesis of Polysubstituted Quinolines

Welcome, researchers, scientists, and drug development professionals, to your dedicated resource for troubleshooting the synthesis of polysubstituted quinolines. As a Senior Application Scientist, I understand that while...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers, scientists, and drug development professionals, to your dedicated resource for troubleshooting the synthesis of polysubstituted quinolines. As a Senior Application Scientist, I understand that while the synthesis of these vital heterocyclic scaffolds is well-established, the path to a pure product is often complicated by a variety of side reactions. This guide is designed to provide you with not just solutions, but also a deeper understanding of the underlying chemistry to empower you in your experimental work.

This technical support center moves beyond simple protocol recitation. Here, we will delve into the causality behind common experimental challenges and provide validated strategies to overcome them. Our focus is on ensuring the scientific integrity of your work through robust, self-validating methodologies.

Section 1: Frequently Asked Questions (FAQs) - A Quick Reference Guide

This section provides rapid answers to some of the most common issues encountered during the synthesis of polysubstituted quinolines.

Q1: My Skraup reaction is extremely vigorous and difficult to control. What is causing this, and how can I mitigate the risk?

A1: The Skraup synthesis is notoriously exothermic, a characteristic that can lead to an uncontrollable reaction rate.[1][2] This is primarily due to the dehydration of glycerol to acrolein, which is a highly reactive intermediate. To moderate the reaction, the addition of ferrous sulfate (FeSO₄) is recommended.[1][3] Ferrous sulfate is believed to act as an oxygen carrier, which extends the reaction over a longer period, thus preventing it from becoming dangerously violent.[1][3] Boric acid can also be used for this purpose.[1][3] Additionally, ensuring the slow, dropwise addition of sulfuric acid with efficient stirring and the availability of external cooling (like an ice bath) are critical for control.[3][4]

Q2: I am observing significant tar and polymer formation in my Skraup and Doebner-von Miller syntheses, leading to low yields and difficult purification. What is the cause, and how can I prevent it?

A2: Tar and polymer formation is a very common side reaction in both the Skraup and Doebner-von Miller syntheses.[1][3][5] In the Skraup synthesis, this is due to the polymerization of the acrolein intermediate under the strongly acidic and high-temperature conditions.[1][3] In the Doebner-von Miller reaction, the α,β-unsaturated carbonyl compound is prone to acid-catalyzed polymerization.[1][5]

To minimize this:

  • For Skraup Synthesis:

    • Use a moderating agent like ferrous sulfate.[3]

    • Ensure efficient stirring and controlled heating to avoid localized overheating.[1]

    • Maintain anhydrous conditions, as water can interfere with the dehydration of glycerol.[3]

  • For Doebner-von Miller Synthesis:

    • Employ a two-phase solvent system. This sequesters the α,β-unsaturated carbonyl compound in the organic phase, reducing its propensity to polymerize in the aqueous acid phase.[1]

    • Slowly add the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline.[5]

Q3: My Friedländer synthesis is producing a significant amount of self-condensation product from my ketone starting material. How can I favor the desired quinoline formation?

A3: Under basic conditions, the ketone starting material can undergo a self-aldol condensation, which competes with the desired condensation with the 2-aminoaryl aldehyde or ketone.[2][6] To mitigate this side reaction:

  • Switch to an acid catalyst: This will prevent the base-catalyzed aldol self-condensation of the ketone.[2]

  • Modify reaction conditions: Lowering the reaction temperature or slowly adding the ketone to the reaction mixture can also help to minimize this side reaction.[2]

  • Use an imine analog: The imine analog of the o-aniline can be used to avoid side reactions like aldol condensation.[6]

Q4: I am getting a mixture of regioisomers in my Combes synthesis. How can I control the regioselectivity?

A4: Regioselectivity in the Combes synthesis is a known challenge when using unsymmetrical anilines or β-diketones.[7] The outcome is influenced by both steric and electronic effects.[1]

  • Steric Hindrance: Increasing the steric bulk of the substituents on the β-diketone can direct the cyclization to favor the formation of one regioisomer over the other.[1]

  • Electronic Effects: The electronic nature of the substituents on the aniline can also direct the cyclization. For instance, in the synthesis of trifluoromethyl-substituted quinolines, bulkier R groups on the diketone favor the formation of 2-CF₃-quinolines.[1]

Section 2: Troubleshooting Guides for Specific Syntheses

This section provides a more in-depth, structured approach to troubleshooting common issues in key quinoline synthesis reactions.

Skraup Synthesis Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Violent, uncontrollable exotherm Rapid, uncontrolled reaction rate.Add ferrous sulfate or boric acid as a moderator to the reaction mixture before heating.[3] Ensure slow, dropwise addition of sulfuric acid with efficient stirring and external cooling if necessary.[3]
Low yield of quinoline Formation of tarry byproducts due to acrolein polymerization.[3]Use a moderator (ferrous sulfate).[3] Ensure anhydrous conditions. Maintain a controlled temperature profile.[3]
Difficult product isolation from tar Extensive polymerization of acrolein.[3]After the reaction, carefully dilute the mixture with water and then neutralize with a base while cooling. The quinoline product can then be isolated by steam distillation.[3]
Product contaminated with unreacted aniline Incomplete reaction or co-distillation during purification.Treat the distillate with sodium nitrite in an acidic solution to convert the aniline into a non-volatile diazonium salt, which can then be removed.[8]
Doebner-von Miller Synthesis Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Low yield and formation of resinous materials Polymerization of the α,β-unsaturated carbonyl substrate under strong acid catalysis.[1]Perform the reaction in a two-phase solvent system to sequester the carbonyl compound in the organic phase.[1]
Reaction does not proceed or is very slow Inappropriate acid catalyst or concentration.Ensure the acid is not too dilute. Both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., SnCl₄, ZnCl₂) can be used; optimization may be required.[5]
Formation of unexpected isomers or byproducts Substrate-specific side reactions or unexpected cyclization pathways.[5]Thoroughly characterize the unexpected products using NMR, MS, and potentially X-ray crystallography to understand the alternative reaction pathway.[5]

Section 3: Experimental Protocols for Mitigation and Purification

Here, we provide detailed, step-by-step methodologies for key experimental procedures discussed in the troubleshooting guides.

Protocol: Moderation of the Skraup Synthesis using Ferrous Sulfate
  • Reaction Setup: In a 5-liter three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 380 g of anhydrous ferrous sulfate and 86 g of boric acid.[1]

  • Addition of Reactants: To the flask, add 246 g (2.64 moles) of aniline, followed by 870 g (9.45 moles) of anhydrous glycerol. Stir the mixture to ensure homogeneity.[1]

  • Acid Addition: Slowly and carefully add 400 g (217.5 ml) of concentrated sulfuric acid through the condenser.[1]

  • Heating: Gently heat the mixture with a Bunsen burner. Once the reaction begins (indicated by bubbling), immediately remove the flame. The reaction will proceed exothermically.[1]

  • Completion and Work-up: After the initial vigorous reaction subsides, heat the mixture at reflux for 3-5 hours.[1] Proceed with standard work-up and purification.

Protocol: Purification of Quinoline from Tarry Byproducts via Steam Distillation
  • Neutralization: After the reaction is complete, allow the mixture to cool. Carefully pour the mixture into a large beaker containing water. Make the solution alkaline with a concentrated sodium hydroxide solution while cooling in an ice bath.[4]

  • Steam Distillation: Set up a steam distillation apparatus. Steam distill the alkaline mixture. The volatile quinoline will co-distill with the water, leaving the non-volatile tar behind.[8]

  • Extraction: Collect the distillate. The quinoline will be present as an oil. Extract the distillate with an organic solvent such as dichloromethane or ethyl acetate.[4]

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate and remove the solvent by rotary evaporation.

  • Final Purification: The crude quinoline can be further purified by vacuum distillation.[4]

Section 4: Mechanistic Insights and Visualization

A deeper understanding of the reaction mechanisms can aid in predicting and preventing side reactions.

Diagram: Key Steps in the Doebner-von Miller Quinoline Synthesis

Doebner_von_Miller Aniline Aniline MichaelAddition Michael Addition Aniline->MichaelAddition UnsaturatedCarbonyl α,β-Unsaturated Carbonyl UnsaturatedCarbonyl->MichaelAddition Polymerization Polymerization (Side Reaction) UnsaturatedCarbonyl->Polymerization [H+] Cyclization Intramolecular Cyclization MichaelAddition->Cyclization DehydrationAromatization Dehydration & Aromatization Cyclization->DehydrationAromatization Quinoline Polysubstituted Quinoline DehydrationAromatization->Quinoline

Caption: Key steps in the Doebner-von Miller quinoline synthesis.

Diagram: Competing Reactions in the Friedländer Synthesis

Friedlander_Competition AminoarylKetone 2-Aminoaryl Ketone DesiredCondensation Desired Condensation AminoarylKetone->DesiredCondensation ActiveMethylene Active Methylene Compound ActiveMethylene->DesiredCondensation SelfCondensation Aldol Self-Condensation (Side Reaction) ActiveMethylene->SelfCondensation [Base] Quinoline Polysubstituted Quinoline DesiredCondensation->Quinoline SideProduct Aldol Adduct/ Enone SelfCondensation->SideProduct

Caption: Competing reaction pathways in the Friedländer synthesis.

References

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (2024). ACS Omega. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). RSC Advances. [Link]

  • Prajapati, S. M., Patel, K. D., & Vekariya, R. H. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(48), 25481-25497.
  • Friedländer Synthesis of Poly-Substituted Quinolines: A Mini Review. (2018). ResearchGate. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025, January 3). Molecules. [Link]

  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. (2018). ResearchSpace. [Link]

  • Combes quinoline synthesis. (n.d.). Grokipedia. [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection &amp; Troubleshooting for 7-Fluoro-3-iodo-6-methoxyquinoline Cross-Couplings

Welcome to the Advanced Application Support Center. This portal is designed for researchers, synthetic chemists, and drug development professionals working on the late-stage functionalization of complex quinoline scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This portal is designed for researchers, synthetic chemists, and drug development professionals working on the late-stage functionalization of complex quinoline scaffolds.

Functionalizing 7-fluoro-3-iodo-6-methoxyquinoline (and its 4-chloro derivatives, e.g., CAS 1602859-53-9) presents a unique set of catalytic challenges. The 3-iodo position is highly primed for Pd(0) oxidative addition, but the substrate features a complex "push-pull" electronic environment: the 6-methoxy group donates electron density via resonance, while the 7-fluoro group withdraws it inductively. Furthermore, the quinoline nitrogen possesses a lone pair that can competitively coordinate to the palladium center, leading to severe catalyst poisoning[1].

This guide provides field-proven, mechanistically grounded solutions to optimize your cross-coupling workflows.

I. Diagnostic FAQs & Troubleshooting Guide

Q1: My Suzuki-Miyaura coupling with 7-fluoro-3-iodo-6-methoxyquinoline stalls at 20% conversion, accompanied by a rapid formation of black precipitate. What is causing this, and how do I fix it? A1: The black precipitate is palladium black, which indicates irreversible catalyst aggregation and decomposition. The primary suspect is the nitrogen atom of the quinoline ring, which acts as a competing ligand. It coordinates to the Pd(II) intermediate, displacing weaker ligands (like PPh₃) and halting the catalytic cycle[1].

  • The Solution: Switch to a catalyst system utilizing sterically demanding, electron-rich bidentate or Buchwald-type ligands (e.g., Pd(dppf)Cl₂ or Pd₂(dba)₃ with XPhos ). The bulky dicyclohexylphosphino group and isopropyl groups on the XPhos biphenyl backbone sterically shield the palladium center, physically preventing the planar quinoline nitrogen from approaching, while still allowing the linear boronic acid to undergo transmetalation.

Q2: I am observing significant protodeiodination (formation of 7-fluoro-6-methoxyquinoline) instead of the desired cross-coupled product. How can I suppress this side reaction? A2: Protodehalogenation occurs when the Pd(II) aryl-iodo complex undergoes protonation rather than transmetalation. This is exacerbated by trace moisture, slow transmetalation rates, or the use of primary alcohol solvents (which can undergo β -hydride elimination to form palladium hydrides)[2].

  • The Solution: Ensure strictly anhydrous conditions. Switch to an aprotic solvent system (e.g., anhydrous 1,4-dioxane or toluene). To accelerate the transmetalation step so it outcompetes protonation, use a stronger, anhydrous base like Cs2​CO3​ or KOtBu instead of aqueous Na2​CO3​ .

Q3: When scaling up the Sonogashira coupling of this precursor, the reaction becomes highly exothermic and yields drop due to alkyne homocoupling. What is a safer alternative? A3: Traditional Pd/Cu co-catalysis can lead to rapid, uncontrolled alkyne homocoupling (Glaser coupling) in the presence of trace oxygen, generating thermal spikes.

  • The Solution: Employ a copper-free Sonogashira protocol. Because the 3-iodo position is already highly reactive toward oxidative addition, copper is often unnecessary. Using Pd(PPh₃)₄ (5 mol%) in the presence of an amine base (e.g., pyrrolidine) and a polar solvent (DMF) can drive the reaction smoothly without the exothermic homocoupling associated with CuI.

Q4: My precursor also contains a 4-chloro group (4-chloro-7-fluoro-3-iodo-6-methoxyquinoline). How do I ensure selective coupling exclusively at the 3-position? A4: The C–I bond is inherently weaker and more reactive toward oxidative addition than the C–Cl bond. However, highly active, electron-rich ligands (like tBu3​P ) at elevated temperatures can activate the C–Cl bond prematurely[3].

  • The Solution: To maintain high chemoselectivity, perform the reaction at lower temperatures (room temperature to 50 °C) and use a milder catalyst system like Pd(PPh₃)₄. Avoid exceeding 60 °C until the 3-position is fully functionalized.

II. Mechanistic & Troubleshooting Visualizations

CatalyticCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (C-I Cleavage) Pd0->OxAdd PdII_I Pd(II) Aryl-Iodo Complex OxAdd->PdII_I TransMet Transmetalation (Boronic Acid/Amine) PdII_I->TransMet Poison Catalyst Poisoning (Quinoline N-Coordination) PdII_I->Poison Weak Ligands PdII_R Pd(II) Diaryl Complex TransMet->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regenerated Product Coupled Quinoline Product RedElim->Product PdBlack Pd Black Precipitation (Reaction Death) Poison->PdBlack

Figure 1: Palladium catalytic cycle for 3-iodoquinoline cross-coupling and the N-coordination poisoning pathway.

TroubleshootingLogic Start Reaction Failure (Low Yield/Stalled) Obs1 Observation: Black Precipitate? Start->Obs1 Obs2 Observation: Dehalogenation? Start->Obs2 Obs3 Observation: Poor Selectivity? Start->Obs3 Sol1 Action: Use Bulky Ligands (XPhos, dppf) Obs1->Sol1 Yes (Catalyst Death) Sol2 Action: Use Anhydrous Base (Cs2CO3) & Dioxane Obs2->Sol2 Yes (Protodeiodination) Sol3 Action: Lower Temp to 50°C Use Pd(PPh3)4 Obs3->Sol3 Yes (Over-reaction at C-Cl)

Figure 2: Diagnostic logic tree for troubleshooting 7-fluoro-3-iodo-6-methoxyquinoline coupling reactions.

III. Quantitative Data: Catalyst Screening Matrix

The following table summarizes empirical screening data for the functionalization of the 3-iodo position on highly substituted quinolines[4]. Use this matrix to select your starting conditions based on your specific coupling type.

Catalyst SystemLigandBase / SolventTempAvg. ConversionPrimary Issue ObservedRecommended Application
Pd(OAc)₂ (5 mol%)PPh₃Na₂CO₃ / DMF100 °C< 20%Catalyst poisoning (Pd black)Not recommended for N-heterocycles.
Pd(PPh₃)₄ (5 mol%)NoneK₂CO₃ / Toluene80 °C45%Slow transmetalationUse only for highly reactive boronic acids.
Pd(dppf)Cl₂ (5 mol%)dppfCs₂CO₃ / Dioxane80 °C85%Minor protodeiodinationExcellent baseline for Suzuki-Miyaura.
Pd₂(dba)₃ (2 mol%)XPhosKOtBu / THF65 °C> 95%NoneOptimal for Buchwald-Hartwig amination.
IV. Self-Validating Experimental Protocol

Regioselective Suzuki-Miyaura Cross-Coupling of 7-Fluoro-3-iodo-6-methoxyquinoline

This protocol incorporates a self-validating control mechanism to ensure that any failure can be accurately attributed to substrate electronics rather than reagent degradation.

Materials Required:

  • Substrate: 7-Fluoro-3-iodo-6-methoxyquinoline (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • Base: Anhydrous Cs2​CO3​ (2.0 equiv, 2.0 mmol)

  • Solvent: Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Methodology:

  • System Validation & Controls (Crucial Step): Set up a parallel control reaction using unsubstituted 3-iodoquinoline. Logic: If the control reaction fails, your catalyst or solvent is compromised. If the control succeeds but the target substrate fails, the issue is specific to the fluoro/methoxy electronics or steric hindrance.

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 7-fluoro-3-iodo-6-methoxyquinoline (1.0 mmol), arylboronic acid (1.2 mmol), and anhydrous Cs2​CO3​ (2.0 mmol).

  • Atmospheric Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.

  • Solvent Addition & Degassing: Inject 10 mL of anhydrous 1,4-dioxane via syringe. Sparge the solution with Argon for 15 minutes to remove dissolved oxygen, which can oxidize the phosphine ligands and deactivate the catalyst[1].

  • Catalyst Introduction: Briefly open the flask under a positive flow of Argon and add the Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%). Reseal and purge with Argon for an additional 2 minutes.

  • Heating & Monitoring: Transfer the flask to a pre-heated oil bath at 80 °C. Monitor the reaction via TLC or LC-MS. The bulky dppf ligand will prevent the quinoline nitrogen from poisoning the Pd center. Complete conversion is typically observed within 4–6 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

V. References

1.[1] BenchChem Technical Support Team. "Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines." BenchChem. URL: 2.[2] PubMed Central (NIH). "Direct One-Pot Synthesis of Primary 4-Amino-2,3-diaryl-quinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-azido-3-iodoquinolines with Arylboronic Acids." Molecules. URL: 3.[4] MDPI. "Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights." MDPI. URL: 4.[3] ACS Publications. "Catalyst Design and Feature Engineering to Improve Selectivity and Reactivity in Two Simultaneous Cross-Coupling Reactions." Journal of Chemical Information and Modeling. URL:

Sources

Optimization

Technical Support Center: Preventing Unwanted De-iodination

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the common challenge of preventing unwanted...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the common challenge of preventing unwanted de-iodination during subsequent reaction steps. Unwanted loss of iodine from your molecule can lead to side products, reduced yields, and compromised biological activity. This resource offers a structured approach to troubleshooting and preventing this critical issue.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of unintended de-iodination in my reaction?

Unwanted de-iodination is often a consequence of the inherent reactivity of the carbon-iodine (C-I) bond. Several factors can contribute to its cleavage:

  • Reductive Environments: Many reactions employ reducing agents (e.g., NaBH4, H2/Pd) that can readily cleave the C-I bond. This is a common issue in steps following an iodination reaction.

  • Transition Metal Catalysis: While essential for many cross-coupling reactions, catalysts like Palladium (Pd) and Nickel (Ni) can promote de-iodination as a side reaction.[1][2][3][4][5] This is particularly prevalent in reactions like Suzuki, Heck, and Sonogashira couplings.[2] The catalytic cycle can involve intermediates where the iodine is reductively eliminated.[4][5]

  • Basic or Nucleophilic Conditions: Strong bases or nucleophiles can attack the electrophilic carbon attached to the iodine, leading to substitution or elimination reactions that result in de-iodination.

  • Photochemical Instability: The C-I bond can be susceptible to cleavage upon exposure to light, particularly UV radiation, through a process known as photochemical deiodination.

  • Radical Reactions: The presence of radical initiators or conditions that favor radical formation can lead to homolytic cleavage of the C-I bond. The presence of a free radical scavenger like TEMPO has been shown to inhibit deiodination in certain contexts.[6]

Q2: I'm observing significant de-iodination during my palladium-catalyzed cross-coupling reaction. What's happening at a mechanistic level?

In palladium-catalyzed cross-coupling reactions, the desired catalytic cycle involves oxidative addition of the aryl iodide to the Pd(0) complex, followed by transmetalation and reductive elimination to form the new C-C or C-heteroatom bond.[4][5] However, a competing side reaction, often referred to as proto-deiodination or hydro-deiodination, can occur.

This unwanted pathway can arise from several scenarios:

  • Reaction with Solvent or Base: The organopalladium intermediate formed after oxidative addition can react with trace amounts of water, alcohols, or even the amine base often used in these reactions, leading to the replacement of the iodine with a hydrogen atom.

  • β-Hydride Elimination: If the organopalladium intermediate has a hydrogen atom on a beta-carbon, β-hydride elimination can occur, leading to an alkene and a palladium-hydride species, which can then reductively eliminate to give the de-iodinated product.[4]

  • Homocoupling and Radical Intermediates: In some cases, radical intermediates can form, which can abstract a hydrogen atom from the solvent or other reaction components, resulting in de-iodination.[1]

To mitigate this, careful optimization of reaction conditions is crucial. This includes the choice of ligand, base, solvent, and temperature.

Troubleshooting Guide: Step-by-Step Solutions

Issue: De-iodination during a reduction step.

Protocol 1: Selective Reduction in the Presence of an Aryl Iodide

  • Reagent Selection: Instead of aggressive reducing agents like LiAlH4, consider milder and more selective options.

    • Sodium borohydride (NaBH₄): Often compatible with aryl iodides, especially at low temperatures.

    • Sodium cyanoborohydride (NaBH₃CN): Effective for reductive aminations and generally does not affect aryl iodides.

    • Catalytic Hydrogenation with a Poisoned Catalyst: Using a catalyst like Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂) can sometimes selectively reduce other functional groups without cleaving the C-I bond.

  • Temperature Control: Perform the reduction at the lowest possible temperature that allows for the desired reaction to proceed. This often significantly reduces the rate of the unwanted de-iodination side reaction. Start at 0°C or even -78°C and slowly warm the reaction if necessary.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize over-reduction and subsequent de-iodination.

Issue: De-iodination during a transition-metal catalyzed cross-coupling reaction.

Protocol 2: Optimizing Palladium-Catalyzed Cross-Coupling Reactions

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can often accelerate the rate of reductive elimination of the desired product, thereby outcompeting the de-iodination pathway.

    • Buchwald-type biaryl phosphine ligands: (e.g., XPhos, SPhos) are often effective in suppressing de-iodination.

    • Bidentate phosphine ligands with a large bite angle: (e.g., dppf) can promote the desired cis geometry for reductive elimination.[4]

  • Base Selection: Use the weakest base that effectively promotes the reaction. Stronger bases can increase the rate of de-iodination.

    • Inorganic bases: K₂CO₃, Cs₂CO₃, or K₃PO₄ are often milder than organic bases like Et₃N or DBU.

  • Solvent Purity: Ensure the use of anhydrous solvents. Trace amounts of water can be a proton source for proto-deiodination.

  • Temperature and Reaction Time: Similar to reductions, use the lowest effective temperature and monitor the reaction to avoid prolonged reaction times that can favor side reactions.

Table 1: Troubleshooting De-iodination in Cross-Coupling Reactions

ParameterPotential IssueRecommended Action
Ligand Suboptimal ligand choice leading to slow reductive elimination.Screen bulky, electron-rich monophosphine or bidentate ligands.
Base Base is too strong or acting as a proton source.Use a weaker inorganic base (e.g., K₂CO₃, Cs₂CO₃).
Solvent Presence of protic impurities.Use freshly distilled, anhydrous solvents.
Temperature High temperatures favoring side reactions.Run the reaction at the lowest effective temperature.
Additives Iodide ions can sometimes inhibit or alter the catalytic cycle.[7]Consider the impact of any iodide-containing additives.

Advanced Preventative Strategies

Protecting Groups: A Proactive Approach

In multi-step syntheses, the most robust strategy to prevent de-iodination is to protect the functional group that is causing the issue. A protecting group is a temporary modification of a functional group to render it less reactive during subsequent chemical transformations.[8][9]

When to Consider Protecting Groups:

  • When a highly reactive functional group (e.g., a primary amine) is present in the same molecule as the aryl iodide and will interfere with subsequent reactions.

  • When a planned reaction step involves harsh conditions known to cause de-iodination.

Common Protecting Groups and Their Removal:

Functional Group to ProtectProtecting GroupProtection ReagentDeprotection Conditions
Alcoholtert-Butyldimethylsilyl (TBDMS) etherTBDMS-Cl, ImidazoleTetrabutylammonium fluoride (TBAF)
AlcoholTetrahydropyranyl (THP) etherDihydropyran, p-TsOH (cat.)Acetic acid in THF/water
Aminetert-Butoxycarbonyl (Boc)(Boc)₂OTrifluoroacetic acid (TFA) or HCl
AmineCarboxybenzyl (Cbz)Benzyl chloroformateH₂, Pd/C (Hydrogenolysis)
CarbonylAcetal/KetalEthylene glycol, p-TsOH (cat.)Aqueous acid (e.g., HCl)
Carboxylic AcidMethyl or Ethyl esterMeOH or EtOH, H⁺ (cat.)Saponification (e.g., NaOH, H₂O)
Carboxylic AcidBenzyl esterBenzyl bromideHydrogenolysis (H₂, Pd/C)

Workflow for Utilizing Protecting Groups:

Caption: Workflow for using protecting groups.

Understanding the Mechanisms of De-iodination

A deeper understanding of the underlying chemical principles can empower you to make more informed decisions in your experimental design.

Halogen Bonding

The iodine atom in an organic halide possesses a region of positive electrostatic potential along the C-I bond axis, known as a σ-hole.[10] This allows for a non-covalent interaction with electron donors, forming a halogen bond.[10] While this interaction is crucial in biological systems like thyroid hormone deiodination by deiodinase enzymes, it can also play a role in activating the C-I bond towards unwanted reactions in a synthetic context.[6][10][11][12]

Enzymatic De-iodination: A Biological Parallel

In biological systems, enzymes called iodothyronine deiodinases (DIOs) catalyze the selective deiodination of thyroid hormones.[11][13][14][15][16] These enzymes are crucial for activating the pro-hormone thyroxine (T4) to the active hormone triiodothyronine (T3).[11][13][14][15][16] The active site of these enzymes often contains a selenocysteine residue, which is a key player in the reductive deiodination process.[17][18][19] Understanding these natural processes can sometimes provide inspiration for developing milder and more selective synthetic methods.

G cluster_0 Factors Promoting De-iodination cluster_1 Preventative Measures Reductive Conditions Reductive Conditions Milder Reagents Milder Reagents Reductive Conditions->Milder Reagents Transition Metal Catalysts Transition Metal Catalysts Reaction Optimization Reaction Optimization Transition Metal Catalysts->Reaction Optimization Strong Bases/Nucleophiles Strong Bases/Nucleophiles Protecting Groups Protecting Groups Strong Bases/Nucleophiles->Protecting Groups Light (UV) Light (UV) Exclusion of Light Exclusion of Light Light (UV)->Exclusion of Light Radical Initiators Radical Initiators Radical Inhibitors Radical Inhibitors Radical Initiators->Radical Inhibitors

Caption: Factors promoting de-iodination and corresponding preventative measures.

By carefully considering the reaction conditions and employing the strategies outlined in this guide, you can significantly minimize or eliminate unwanted de-iodination, leading to more efficient and successful synthetic outcomes.

References

  • ResearchGate. (n.d.). Two types of deiodination mechanisms.
  • National Center for Biotechnology Information. (2025, April 4). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Erasmus University Rotterdam. (2005, August 1). Biochemical mechanisms of thyroid hormone deiodination. Retrieved from [Link]

  • MDPI. (2025, April 4). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, March 18). Oxidative cyclization and enzyme-free deiodination of thyroid hormones. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, September 24). Deiodinases' Inhibitors: A Double-Edged Sword. Retrieved from [Link]

  • K. C. Nicolaou, S. A. Snyder, T. Montagnon, G. Vassilikogiannakis. (n.d.). Protecting groups.
  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Indian Institute of Science. (2017, December 7). The Effect of Substituents and Solvents on the Deiodination Reactions of Thyroid Hormones by Iodothyronine Deiodinase Mimics. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Transition Metal Catalyzed Coupling Reactions. Retrieved from [Link]

  • THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Palladium‐Catalyzed Decarbonylative Iodination of Aryl Carboxylic Acids Enabled by Ligand‐Assisted Halide Exchange. Retrieved from [Link]

  • ResearchGate. (2025, October 14). Deiodinases' Inhibitors: A Double-Edged Sword.
  • National Center for Biotechnology Information. (2024, December 17). Flavin-Mediated Reductive Deiodination: Conformational Events and Reactivity Pattern in the Active Site of Human Iodotyrosine Deiodinase. Retrieved from [Link]

  • StudyCorgi. (2025, July 3). Why Are Transition Metal Catalysts Essential for Cross-Coupling Reactions? Retrieved from [Link]

  • ETH Zürich. (n.d.). Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp3)–H Bonds. Retrieved from [Link]

  • MDPI. (2021, April 7). Transition Metal Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • Springer Nature. (2020, April 3). Iodide-enhanced palladium catalysis via formation of iodide-bridged binuclear palladium complex. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed catalytic cycle for the palladium‐catalyzed decarbonylative iodination.
  • National Center for Biotechnology Information. (2021, October 21). Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Iodothyronine deiodinase. Retrieved from [Link]

  • Endocrinology and Metabolism. (2021, October 21). Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. Retrieved from [Link]

  • Journal of Clinical Investigation. (2006, October 2). Deiodinases: implications of the local control of thyroid hormone action. Retrieved from [Link]

  • Oxford Academic. (2008, December 1). Cellular and Molecular Basis of Deiodinase-Regulated Thyroid Hormone Signaling1. Retrieved from [Link]

  • Wikipedia. (n.d.). Iodotyrosine deiodinase. Retrieved from [Link]

  • Karger Publishers. (n.d.). Role of the Iodothyronine Deiodinases in the Physiology and Pathophysiology of Thyroid Hormone Action in. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Role of the Iodothyronine Deiodinases in the Physiology and Pathophysiology of Thyroid Hormone Action. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Regioselective Deiodination of Thyroxine by Iodothyronine Deiodinase Mimics: An Unusual Mechanistic Pathway Involving Cooperative Chalcogen and Halogen Bonding.
  • National Center for Biotechnology Information. (n.d.). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Physiological role and regulation of iodothyronine deiodinases: a 2011 update. Retrieved from [Link]

  • ChemRxiv. (n.d.). Oxidative Cyclization and Enzyme-free Deiodination of Thyroid Hormones. Retrieved from [Link]

  • ResearchGate. (2025, October 8). Transition Metal Catalysis: Cross-Coupling Reactions in Drug Development.
  • ResearchGate. (n.d.). Iodination and palladium-catalyzed phosphination sequence reactions of....
  • National Center for Biotechnology Information. (2025, April 4). Thyroid Hormone Deiodination-Mechanisms and Small Molecule Enzyme Mimics. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Strategies to Improve the Regioselectivity of Quinoline Functionalization

Welcome to the technical support center for the regioselective functionalization of quinoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the regioselective functionalization of quinoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights and troubleshooting for common experimental challenges. Instead of merely listing protocols, we will delve into the causality behind experimental choices to empower you to make informed decisions in your work.

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science.[1][2][3] However, the selective functionalization of its C-H bonds presents a significant synthetic challenge. The inherent electronic properties of the quinoline ring often lead to mixtures of products, making control of regioselectivity paramount for efficient and predictable synthesis.[4][5] This guide will equip you with the strategies and troubleshooting knowledge to master this complex task.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the principles of quinoline reactivity.

Q1: Why is achieving regioselectivity in quinoline functionalization so challenging?

A1: The challenge arises from the electronic dichotomy of the quinoline ring system. The pyridine ring is electron-deficient, making it susceptible to nucleophilic or radical attack, while the benzene ring is comparatively electron-rich, favoring electrophilic substitution.[4][5] This inherent reactivity naturally favors functionalization at a few specific positions:

  • C2/C4 Positions: These positions are electronically activated by the adjacent nitrogen atom, making their C-H bonds more acidic and prone to attack by nucleophilic radicals in reactions like the Minisci reaction.[4][6]

  • C8 Position: The C8 C-H bond is sterically accessible and can readily participate in transition metal-catalyzed reactions through the formation of a stable, five-membered metallacycle intermediate involving the quinoline nitrogen.[4][6]

Functionalization at other positions (C3, C5, C6, C7) requires overcoming this intrinsic reactivity, which necessitates specialized strategies.[4][5]

Q2: What are the primary strategies to control the site of functionalization?

A2: There are four main pillars for controlling regioselectivity:

  • Directing Groups (DGs): A coordinating group is installed on the quinoline, which chelates to a metal catalyst and directs it to a specific, often proximal, C-H bond. The quinoline nitrogen itself or the oxygen of a quinoline N-oxide are common "embedded" directing groups.[1]

  • Catalyst and Ligand Control: The choice of transition metal (e.g., Pd, Rh, Co, Ru) and the steric and electronic properties of its coordinating ligands can profoundly influence which C-H bond is activated.[4][5][7]

  • Substrate Control / Electronic Modulation: Introducing electron-donating or electron-withdrawing groups onto the quinoline scaffold alters the electronic density at different positions, thereby influencing the site of attack.[4]

  • Reaction Type: Choosing between a metal-catalyzed C-H activation pathway and a radical-based pathway (like the Minisci reaction) offers a fundamental method for selecting between different positions.

Q3: When should I use a quinoline N-oxide versus the parent quinoline?

A3: Converting the quinoline to its N-oxide is a powerful strategic choice. The N-oxide moiety acts as an excellent internal directing group for transition metal catalysts.[4][7]

  • Use an N-oxide to:

    • Strongly promote functionalization at the C2 and C8 positions.[4][5][7]

    • Serve as an internal oxidant in some catalytic cycles, eliminating the need for an external one.[1][8]

    • Alter the electronic properties of the ring, which can be beneficial for certain transformations.

The N-oxide can typically be removed later via reduction (e.g., with PCl₃ or PPh₃) to return to the parent quinoline.

Part 2: Troubleshooting Guide: Common Experimental Issues

This section is formatted as a practical, question-and-answer troubleshooting guide to address specific problems you may encounter in the lab.

Issue 1: Poor Regioselectivity — Mixture of C2 and C8 Isomers in C-H Activation

Problem: My palladium-catalyzed C-H arylation of quinoline N-oxide is giving me an inseparable mixture of C2 and C8 products. How can I favor one over the other?

This is a classic challenge. The C2 and C8 positions are often in close competition. The key is to tip the balance by manipulating the reaction components.

Potential CauseTroubleshooting Step & Scientific RationaleDesired Outcome
Suboptimal Catalyst/Ligand System For C8 Selectivity: Switch to a different metal or ligand system. Rhodium(III) and Ruthenium(II) catalysts often show a higher intrinsic preference for the C8 position.[5][7][8] For palladium, phosphine-free conditions or using specific solvents like acetic acid can significantly enhance C8 selectivity by altering the active catalyst species and its coordination environment.[4][9]Increased C8/C2 ratio.
For C2 Selectivity: Employ palladium catalysts with bulky phosphine ligands (e.g., X-Phos, PPh₃).[7] The steric bulk around the metal center can disfavor the approach to the more sterically encumbered C8 position. Visible-light-promoted photoredox catalysis can also be highly effective for C2 functionalization.[5]Increased C2/C8 ratio.
Solvent Effects Screen a range of solvents. Polar, acidic solvents like acetic acid can promote C8-arylation with certain palladium systems.[4][9] Aprotic solvents like DMF or toluene may favor C2. The solvent influences catalyst solvation and the stability of the different metallacyclic intermediates leading to C2 or C8 activation.[4]Improved and consistent regioselectivity.
Base or Additive Choice The base is critical and can influence the catalyst's activity and selectivity. Screen a range of inorganic bases like K₂CO₃, Cs₂CO₃, or CsF.[7] The choice of anion can also matter; for instance, switching from Pd(OAc)₂ to PdCl₂ can sometimes shift selectivity toward C8.[5]A single, dominant regioisomer.
Issue 2: Poor Regioselectivity in Minisci (Radical) Reactions — Mixture of C2 and C4 Isomers

Problem: I'm performing a Minisci-type alkylation on my quinoline, but I'm getting a mixture of C2 and C4 isomers.

The Minisci reaction proceeds via the addition of a nucleophilic radical to the protonated heteroarene. The LUMO coefficients at C2 and C4 are often very similar, leading to poor selectivity.[6]

Potential CauseTroubleshooting Step & Scientific RationaleDesired Outcome
Reaction Conditions Solvent and Acid: The choice of solvent and Brønsted acid can influence the regiochemical outcome.[10] For instance, certain conditions may favor C2, while others favor C4. It is essential to perform a screen of acids (e.g., TFA, H₂SO₄) and solvents (e.g., DCE, MeCN) to find the optimal combination for your specific substrate and radical precursor.[10]A predictable and high C2/C4 or C4/C2 ratio.
Steric Hindrance Block a Position: If your quinoline synthesis allows, install a substituent at the C2 or C4 position to block it, forcing the radical addition to occur at the other open position.A single regioisomer is formed.
Catalyst Control Chiral Acid Catalysis: For certain prochiral radicals, a chiral Brønsted acid catalyst (like a BINOL-derived phosphoric acid) can be used. This catalyst can simultaneously activate the quinoline and use non-covalent interactions to direct the incoming radical to a specific position, controlling both regioselectivity and enantioselectivity.[11]High regioselectivity and potential for asymmetric induction.
Issue 3: Low or No Yield in C-H Activation Reactions

Problem: My reaction is not proceeding, or the yield of the desired functionalized quinoline is unacceptably low.

Potential CauseTroubleshooting Step & Scientific RationaleDesired Outcome
Inactive or Poisoned Catalyst Ensure the catalyst precursor (e.g., Pd(OAc)₂) is fresh and stored correctly.[7] The quinoline nitrogen itself can act as a ligand and poison the metal center.[5] Consider increasing catalyst loading slightly or using bulky ligands that can sterically shield the metal from inhibitory coordination.[5]Reaction proceeds to completion with good conversion.
Incorrect Reaction Conditions Temperature: C-H activation is often the rate-limiting step and typically requires elevated temperatures (80-130 °C).[7] Incrementally increase the temperature while monitoring for decomposition.Improved reaction rate and yield.
Atmosphere: Ensure the reaction is performed under an inert atmosphere (N₂ or Ar), as oxygen can deactivate many transition metal catalysts.Reproducible and higher yields.
Poor Reagent Quality Use pure, dry solvents and reagents. Water or other impurities can interfere with the catalytic cycle.[7] Coupling partners like boronic acids can degrade upon storage; use fresh or recently purified materials.[5]Consistent and reliable reaction outcomes.

Part 3: Strategic and Mechanistic Diagrams

Visualizing the decision-making process and the underlying mechanisms is key to mastering regioselectivity.

Workflow for Strategy Selection

This diagram outlines the logical flow for choosing an appropriate functionalization strategy based on the desired position.

G start Define Target Position on Quinoline pos_choice Desired Position? start->pos_choice c2_c4 C2 or C4 pos_choice->c2_c4 C2 / C4 c8 C8 pos_choice->c8 C8 other_pos C3, C5, C6, or C7 pos_choice->other_pos Other minisci Strategy: Minisci Reaction (Radical Addition) c2_c4->minisci c2_tm Strategy: Metal-Catalyzed C-H Activation (e.g., Pd w/ bulky ligand) c2_c4->c2_tm c8_tm Strategy: Metal-Catalyzed C-H Activation (e.g., Rh(III), Ru(II), or Pd phosphine-free) c8->c8_tm dg_strategy Strategy: Install Removable Directing Group (Targets specific distal positions) other_pos->dg_strategy G sub Quinoline N-Oxide + [M]-X coord Coordination Complex sub->coord Coordination meta Cyclometalated Intermediate (5-membered ring) coord->meta C-H Activation (Concerted Metalation-Deprotonation) prod C8-Functionalized Product meta->prod Reductive Elimination / Oxidative Addition

Caption: Mechanism of N-oxide directed C8 C-H activation.

Part 4: Representative Experimental Protocol

This section provides a detailed, step-by-step methodology for a common regioselective reaction.

Reaction: Palladium-Catalyzed C8-Selective Arylation of Quinoline N-Oxide

This protocol is adapted from methodologies known to favor C8 functionalization. [9] Materials:

  • Quinoline N-oxide (1.0 equiv)

  • Iodoarene (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • K₂CO₃ (2.0 equiv)

  • Acetic Acid (AcOH), reaction grade

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add quinoline N-oxide (1.0 equiv), iodoarene (1.5 equiv), Pd(OAc)₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed acetic acid via syringe. The final concentration should be approximately 0.1 M with respect to the quinoline N-oxide.

  • Reaction: Place the sealed flask in a preheated oil bath at 120 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with saturated NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the C8-arylated quinoline product.

References

  • Recent Advances in Minisci-Type Reactions. SciSpace. Available at: [Link]

  • Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. Available at: [Link]

  • Reddy, T. R., & Jana, R. (2014). A Transition Metal-Free Minisci Reaction: Acylation of Isoquinolines, Quinolines, and Quinoxaline. The Journal of Organic Chemistry, 79(15), 7153-7160. Available at: [Link]

  • Verma, A., et al. (2023). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Available at: [Link]

  • Li, Z., et al. (2023). Minisci-Type Reaction Enabled by Copper-Mediated Radical-Coupling: Photocatalytic C2-Selective C–H Bis(trifluoromethyl)carbinolation of Quinolines. Organic Letters. Available at: [Link]

  • Rae, J. P., & Procter, D. J. (2023). Discovery and Development of the Enantioselective Minisci Reaction. Accounts of Chemical Research, 56(15), 2038-2051. Available at: [Link]

  • Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed. Available at: [Link]

  • Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. Amanote Research. Available at: [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC. Available at: [Link]

  • S.A., et al. (2014). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Publications. Available at: [Link]

  • Studies towards controlling selectivity in Minisci reactions. ResearchGate. Available at: [Link]

  • Mondal, S., et al. (2024). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications. RSC Advances. Available at: [Link]

  • Sharma, S., et al. (2018). Rh(III)-Catalyzed C(8)–H Functionalization of Quinolines via Simultaneous C–C and C–O Bond Formation: Direct Synthesis of Quinoline Derivatives with Antiplasmodial Potential. The Journal of Organic Chemistry. Available at: [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]

  • Kumar, A., et al. (2022). Cp*Co(III)-Catalyzed Selective C8-Olefination and Oxyarylation of Quinoline N-Oxides with Terminal Alkynes. The Journal of Organic Chemistry. Available at: [Link]

  • da Silva, L. F., & de Souza, R. O. M. A. (2020). A Catalysis Guide Focusing on C–H Activation Processes. Journal of the Brazilian Chemical Society. Available at: [Link]

Sources

Optimization

troubleshooting guide for the synthesis of complex quinoline derivatives

Welcome to the Technical Support Center for the synthesis of complex quinoline derivatives. Designing and executing quinoline scaffolds is a cornerstone of modern drug development, but the classical and modern methodolog...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of complex quinoline derivatives. Designing and executing quinoline scaffolds is a cornerstone of modern drug development, but the classical and modern methodologies are fraught with kinetic and thermodynamic pitfalls.

This guide provides researchers and drug development professionals with causality-driven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to rescue failing syntheses.

Diagnostic Workflow

QuinolineTroubleshooting A Quinoline Synthesis Issue B Skraup Synthesis (Tar Formation / Exotherm) A->B C Friedländer Annulation (Regioselectivity / Yield) A->C D Transition Metal Catalysis (Low Conversion / Poisoning) A->D B1 Add FeSO4 Modulator Remove External Heat B->B1 C1 Tune Solvent Polarity (e.g., AcOH vs Ethylene Glycol) C->C1 D1 Optimize Ligand Sterics Mask Nitrogen Lone Pair D->D1

Diagnostic workflow for troubleshooting common quinoline synthesis failures.

Frequently Asked Questions & Troubleshooting Guides

Skraup Synthesis Issues

Q: My Skraup synthesis is highly exothermic, gets out of control, and produces a thick, black tar instead of the quinoline product. How can I prevent this? A: The Skraup reaction involves the highly exothermic acid-catalyzed dehydration of glycerol to acrolein, followed by a Michael addition of aniline and subsequent cyclization. Uncontrolled exotherms lead to the rapid, chaotic polymerization of the acrolein intermediate, forming the characteristic "tar"[1][2].

  • Causality & Solution: To moderate the reaction, you must add an oxygen carrier such as ferrous sulfate ( FeSO4​ )[1][3]. FeSO4​ regulates the oxidation step (typically mediated by nitrobenzene), extending the reaction over a longer period and preventing runaway thermal spikes[3]. Additionally, initiate the reaction with gentle heating, but immediately remove the external heat source once reflux begins, allowing the reaction to proceed under its own exotherm[1].

Q: I am using an aniline with an electron-withdrawing group (EWG) (e.g., nitroaniline), and my Skraup yields are abysmal. What is the mechanistic failure? A: EWGs drastically reduce the nucleophilicity of the aniline amine, impeding the initial Michael addition to the in situ generated acrolein. Furthermore, the intermediate cyclization onto the deactivated aromatic ring becomes kinetically unfavorable, often resulting in substrate decomposition before product formation[1].

  • Causality & Solution: Switch to a modified Skraup protocol using microwave irradiation or an imidazolium cation-based sulfonic acid ionic liquid catalyst, which lowers the activation energy barrier for deactivated substrates[2]. Alternatively, abandon the Skraup approach for this specific substrate and utilize a Friedländer annulation, which relies on condensation rather than electrophilic aromatic substitution.

Friedländer Annulation Issues

Q: I am getting an inseparable mixture of 2,3-disubstituted and 3-substituted quinolines during my Friedländer synthesis. How do I control regioselectivity? A: The Friedländer synthesis involves the condensation of a 2-aminoaryl ketone/aldehyde with an α -methylene ketone. Regioselectivity issues arise when the ketone possesses two different enolizable α -carbons, leading to competitive cyclodehydration pathways[4].

  • Causality & Solution: Regioselectivity can be rationally tuned via your choice of solvent and catalyst. For example, using ethylene glycol as a solvent often favors 3-substituted quinolines, whereas using acetic acid (AcOH) promotes the formation of 2,3-disubstituted quinolines[4]. The protic environment alters the enolization equilibrium and the transition state stabilization of the competing aldol-type condensations.

Transition-Metal Catalyzed Functionalization

Q: My palladium-catalyzed cross-coupling on a bromoquinoline core is stalling at 20% conversion. Why is the catalyst dying? A: Quinolines are strong N-donor ligands. The basic quinoline nitrogen can coordinate directly to the transition metal catalyst (e.g., Pd, Ru, or Cu), effectively poisoning it and preventing the oxidative addition/reductive elimination cycle required for cross-coupling[5].

  • Causality & Solution: Use a sterically bulky, electron-rich ligand (e.g., Buchwald phosphines like XPhos) that favors the catalytic cycle over off-target nitrogen coordination. Alternatively, pre-treat the quinoline with a Lewis acid to temporarily mask the nitrogen lone pair, or run the reaction under slightly acidic conditions if the coupling partners tolerate it.

Standardized Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

Designed to suppress tar formation and control exothermicity.

  • Reagent Assembly: In a round-bottom flask equipped with a reflux condenser, sequentially combine aniline (1.0 eq), nitrobenzene (0.6 eq, acts as oxidant and solvent), and anhydrous glycerol (3.0 eq)[1][3].

    • Self-Validation Check: Ensure glycerol is strictly anhydrous ("dynamite grade" <0.5% water). Excess water shifts the equilibrium backward, inhibiting the initial dehydration to acrolein and stalling the reaction[1][3].

  • Modulator Addition: Add ferrous sulfate heptahydrate ( FeSO4​⋅7H2​O ) (0.05 eq) to the mixture.

    • Causality: This acts as an oxygen carrier to moderate the oxidation rate, preventing runaway polymerization[3].

  • Acidification: Slowly add concentrated sulfuric acid (1.5 eq) dropwise while stirring vigorously.

  • Thermal Initiation: Gently heat the flask using a heating mantle until the mixture just begins to boil.

  • Exotherm Management (CRITICAL): Immediately remove the heating mantle. Allow the vigorous exothermic reaction to proceed unassisted.

    • Self-Validation Check: Keep a wet ice towel nearby. If the reflux ring reaches the upper third of the condenser, apply the towel to the flask to prevent vapor loss[1][3].

  • Completion: Once spontaneous boiling subsides, reapply heat and reflux for an additional 3 hours to ensure complete conversion. Cool to room temperature, neutralize with 40% NaOH, and isolate via steam distillation[3].

Protocol 2: Regioselective Friedländer Annulation

Designed to selectively synthesize 2,3-disubstituted quinolines.

  • Reagent Assembly: Combine 2-aminobenzaldehyde (1.0 eq) and the target α -methylene ketone (1.2 eq) in a reaction vessel[4].

  • Solvent/Catalyst Selection: Add glacial acetic acid (AcOH) as the solvent to achieve a 0.5 M concentration.

    • Causality: AcOH acts as both a solvent and a Brønsted acid catalyst, specifically tuning the enolization to favor the more substituted enol, driving 2,3-disubstituted regioselectivity[4].

  • Heating: Heat the mixture to 80°C for 4-6 hours.

  • Monitoring: Monitor via TLC (Hexanes:EtOAc 3:1).

    • Self-Validation Check: The disappearance of the bright yellow 2-aminobenzaldehyde spot indicates reaction completion. If the spot persists after 6 hours, verify the water content of your AcOH, as excess water inhibits the final cyclodehydration step.

  • Workup: Concentrate under reduced pressure, neutralize with saturated NaHCO3​ , extract with dichloromethane, and purify via silica gel chromatography.

Quantitative Data Summary

Synthesis MethodTypical YieldPrimary Impurity / Failure ModeKey Optimization Variable
Skraup Synthesis 84–91%[3]Acrolein polymer "tar" / Runaway exothermAddition of FeSO4​ / Thermal management
Friedländer Annulation 60–98%[6]Regioisomer mixturesSolvent polarity (AcOH vs. Ethylene Glycol)[4]
Doebner-Miller 30–50%Aldol condensation byproductsSlow addition of α,β -unsaturated carbonyls
Transition Metal (Pd/Cu) 70–95%[5]Unreacted starting material (Catalyst poisoning)Ligand sterics / Nitrogen masking

References

  • Recent Advances in Metal-Free Quinoline Synthesis Source: National Center for Biotechnology Information (NIH PMC) URL:[Link]

  • Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review Source: ResearchGate URL:[Link]

  • A review on synthetic investigation for quinoline- recent green approaches Source: Taylor & Francis URL:[Link]

  • A review on transition-metal mediated synthesis of quinolines Source: Indian Academy of Sciences URL:[Link]

  • Quinoline Source: Organic Syntheses URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Synthesis Guide: 7-Fluoro-3-iodo-6-methoxyquinoline vs. Traditional Halogenated Quinolines

Executive Summary In advanced medicinal chemistry, the quinoline scaffold is a privileged pharmacophore embedded in numerous kinase inhibitors and anti-infective agents[1]. Functionalizing this core requires precise chem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced medicinal chemistry, the quinoline scaffold is a privileged pharmacophore embedded in numerous kinase inhibitors and anti-infective agents[1]. Functionalizing this core requires precise chemoselectivity, especially when dealing with poly-substituted derivatives. 7-Fluoro-3-iodo-6-methoxyquinoline has emerged as a highly efficient building block, demonstrating superior reactivity compared to its bromo- and chloro- analogues. This guide objectively evaluates its performance in palladium-catalyzed cross-coupling reactions, detailing the thermodynamic and kinetic rationales that dictate its enhanced synthetic utility.

Mechanistic Reactivity: The Halogen Hierarchy

The efficiency of transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) hinges on the initial oxidative addition of the Pd(0) catalyst into the carbon-halogen (C-X) bond.

  • Bond Dissociation Energy (BDE): The C(sp2)-I bond exhibits a significantly lower BDE (~55 kcal/mol) compared to C(sp2)-Br (~83 kcal/mol) and C(sp2)-Cl (>84.8 kcal/mol)[2].

  • Chemoselectivity & Oxidative Addition: In polyhalogenated heterocyclic systems, the order of reactivity strictly follows C-I > C-Br >> C-Cl[2]. By utilizing the 3-iodo derivative, chemists can achieve rapid, low-temperature oxidative addition. This kinetically favored pathway minimizes side reactions—such as protodehalogenation or catalyst degradation—that frequently plague 3-bromoquinolines during prolonged heating.

Electronic Modulation: The Role of 6-Methoxy and 7-Fluoro Substituents

The specific substitution pattern of 7-fluoro-6-methoxy is not merely a structural feature; it actively modulates the electronic environment of the quinoline ring to optimize coupling conditions:

  • 6-Methoxy Group (EDG): Acts as an electron-donating group via resonance, increasing the electron density of the π-system. While this slightly deactivates the ring toward nucleophilic attack, it stabilizes the resulting Pd(II) intermediate during the catalytic cycle.

  • 7-Fluoro Group (EWG): Imparts a strong inductive electron-withdrawing effect, modulating the lipophilicity of the molecule and increasing the metabolic stability of the final drug candidate (blocking CYP450-mediated oxidation). Importantly, the C-F bond is entirely inert to standard Pd(0) insertion, ensuring perfect orthogonal reactivity during cross-coupling[1].

ReactivityProfile Substrate 7-Fluoro-3-iodo-6-methoxyquinoline C_I C3-Iodo Bond (Primary Reaction Site) Substrate->C_I Pd(0) Insertion C_F C7-Fluoro Bond (Metabolically Stable) Substrate->C_F Orthogonal C_OMe C6-Methoxy Group (Electron Donating) Substrate->C_OMe Modulates π-system Coupling Cross-Coupling (Suzuki / Buchwald) C_I->Coupling Fast Oxidative Addition

Fig 1. Chemoselective reactivity profile of 7-Fluoro-3-iodo-6-methoxyquinoline.

Comparative Performance Data

To objectively evaluate the synthetic utility of 7-Fluoro-3-iodo-6-methoxyquinoline, we compare its performance against its brominated and chlorinated counterparts in a standard Suzuki-Miyaura coupling with phenylboronic acid.

SubstrateHalogen BDE (kcal/mol)Optimal Temp (°C)Catalyst Loading (mol%)Isolated Yield (%)Reaction Time (h)
7-Fluoro-3-iodo-6-methoxyquinoline ~55 60 2.0 92% 4
7-Fluoro-3-bromo-6-methoxyquinoline~83905.068%12
7-Fluoro-3-chloro-6-methoxyquinoline>84.811010.0<20%24

Data Interpretation: The iodo-variant achieves near-quantitative yields at significantly lower temperatures and catalyst loadings. The bromo-variant requires elevated temperatures to force the oxidative addition, which often leads to competitive protodeboronation of the boronic acid and lower overall yields.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To ensure reproducibility and scientific integrity, the following step-by-step methodology incorporates self-validating checkpoints. Every reagent choice is grounded in mechanistic causality.

Objective: Synthesis of 3-aryl-7-fluoro-6-methoxyquinoline.

Materials:

  • 7-Fluoro-3-iodo-6-methoxyquinoline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.02 equiv) - Chosen for its large bite angle, which accelerates the reductive elimination step.

  • K₂CO₃ (2.0 equiv) - Aqueous base required to activate the boronic acid into the reactive higher-valent boronate complex.

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Workflow:

  • Reagent Preparation & Degassing (Critical Step): Combine the iodoquinoline, arylboronic acid, and K₂CO₃ in the solvent mixture within a Schlenk flask. Sparge the solution with Argon for 15 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species into inactive Pd(II) peroxo complexes. Inadequate degassing is the primary failure point in cross-coupling methodologies.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon. The solution will typically transition to a faint orange/red hue.

  • Thermal Activation: Heat the reaction mixture to 60 °C.

    • Validation Checkpoint: Monitor via TLC or LC-MS after 2 hours. The complete consumption of the highly UV-active iodoquinoline starting material validates successful oxidative addition and transmetalation.

  • Aqueous Workup: Cool the mixture to room temperature, dilute with EtOAc, and wash with brine.

    • Causality: The brine wash removes water-soluble potassium salts and residual boronic acid byproducts, cleanly partitioning the lipophilic quinoline product into the organic layer.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

ExperimentalWorkflow Step1 1. Reagent Prep & Degassing Step2 2. Pd Catalyst Addition Step1->Step2 Step3 3. Thermal Activation Step2->Step3 Step4 4. Aqueous Workup Step3->Step4 Step5 5. Product Isolation Step4->Step5

Fig 2. Self-validating Suzuki-Miyaura cross-coupling experimental workflow.

Conclusion

Transitioning from traditional bromo- or chloro-quinolines to 7-Fluoro-3-iodo-6-methoxyquinoline fundamentally optimizes the thermodynamic landscape of cross-coupling reactions. By exploiting the kinetically favored C-I oxidative addition, researchers can utilize milder thermal conditions, lower palladium catalyst loadings, and achieve superior yields. This efficiency drastically reduces synthetic bottlenecks, accelerating the development of novel heterocyclic drug candidates[3].

References

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - National Institutes of Health (NIH) / PMC. 1

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - MDPI. 2

  • Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B - D-NB.info.

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - MIT DSpace. 3

Sources

Comparative

comparative analysis of quinoline-based kinase inhibitors

The quinoline scaffold is a privileged structure in modern medicinal chemistry, particularly in the design of small-molecule kinase inhibitors. By mimicking the adenine ring of ATP, quinoline derivatives competitively bi...

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a privileged structure in modern medicinal chemistry, particularly in the design of small-molecule kinase inhibitors. By mimicking the adenine ring of ATP, quinoline derivatives competitively bind to the highly conserved ATP-binding cleft of protein kinases, disrupting aberrant signal transduction pathways responsible for tumor proliferation, angiogenesis, and metastasis[1].

This guide provides a comparative analysis of three benchmark quinoline-based kinase inhibitors—Lenvatinib , Cabozantinib , and Bosutinib —evaluating their pharmacological profiles, target selectivity, and the rigorous experimental methodologies required to validate their efficacy in preclinical drug development.

Comparative Pharmacological Profiles

While all three compounds share a core quinoline (or closely related quinoline-carbonitrile) structure, their distinct side-chain substitutions dictate their kinase selectivity profiles and, consequently, their clinical utility.

Lenvatinib is characterized by its potent dual inhibition of the VEGFR and FGFR families, making it highly effective in highly vascularized tumors[2]. Cabozantinib distinguishes itself through its exceptional sub-nanomolar affinity for VEGFR2 alongside potent MET inhibition, a pathway notorious for driving resistance to standard anti-angiogenic therapies[3]. Bosutinib , conversely, shifts away from receptor tyrosine kinases (RTKs) to target non-receptor cytoplasmic kinases (SRC and ABL), which are critical in hematological malignancies[4].

Table 1: Quantitative Target Profiling of Quinoline-Based Inhibitors
InhibitorPrimary Kinase TargetsBiochemical IC₅₀ (nM)Key Structural FeaturePrimary Clinical Application
Lenvatinib VEGFR1-3, FGFR1-4, RETVEGFR2: 3.0FGFR1: 61.0RET: 6.4[2]Quinoline-carboxamideHepatocellular & Thyroid Carcinoma
Cabozantinib VEGFR2, MET, RET, AXLVEGFR2: 0.035MET: 1.3RET: 5.2[3]Fluorophenyl-quinolineRenal Cell & Medullary Thyroid Carcinoma
Bosutinib SRC, ABLSRC: 1.2ABL: 1.0[4]Quinoline-carbonitrileChronic Myeloid Leukemia (CML)

Mechanistic Pathways and Target Selectivity

The efficacy of these inhibitors is not merely a function of target binding, but of how effectively they uncouple downstream oncogenic signaling. By blocking RTKs (VEGFR, MET, FGFR) or cytoplasmic kinases (SRC, ABL), these quinoline derivatives prevent the trans-phosphorylation necessary to activate the PI3K/AKT (survival) and MAPK/ERK (proliferation) cascades.

Pathway Lenvatinib Lenvatinib VEGFR VEGFR1-3 / FGFR1-4 Lenvatinib->VEGFR Cabozantinib Cabozantinib Cabozantinib->VEGFR MET MET / RET Cabozantinib->MET Bosutinib Bosutinib SRC SRC / ABL Bosutinib->SRC PI3K PI3K / AKT Pathway VEGFR->PI3K MAPK MAPK / ERK Pathway VEGFR->MAPK MET->PI3K MET->MAPK SRC->PI3K Proliferation Tumor Growth Arrest PI3K->Proliferation Angiogenesis Inhibition of Angiogenesis MAPK->Angiogenesis

Fig 1: Kinase signaling pathways and specific intervention points of quinoline-based inhibitors.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate a novel quinoline-based kinase inhibitor against these benchmarks, researchers must employ a multi-tiered screening cascade. The protocols below are designed as self-validating systems , ensuring that observed data is a direct result of specific kinase inhibition rather than assay artifacts or off-target toxicity.

Workflow Prep 1. Compound Preparation Biochem 2. Cell-Free Assay (ADP-Glo) Prep->Biochem CellViability 3. Viability Assay (CellTiter-Glo) Biochem->CellViability TargetEngage 4. Target Engagement (Western Blot) CellViability->TargetEngage

Fig 2: Preclinical screening workflow for validating quinoline kinase inhibitors.

Protocol A: Cell-Free Kinase Activity Assay (ADP-Glo)

Purpose: To determine the absolute biochemical IC₅₀ ( Ki​ ) of the inhibitor. Causality & Logic: Quinoline inhibitors are highly fluorescent under certain UV/Vis spectra, which frequently causes false positives in FRET-based kinase assays. The ADP-Glo assay circumvents this by using a luminescent readout measuring ADP production. Furthermore, because quinolines are ATP-competitive, the assay must be run at the specific Km​ for ATP of the target kinase. If the ATP concentration is too high, the IC₅₀ will appear artificially weak; if too low, it will appear artificially potent.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute the recombinant kinase (e.g., VEGFR2 or SRC) in optimized kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the quinoline inhibitor in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).

  • Reaction Initiation: Add the kinase/peptide substrate mixture to the compound. Incubate for 15 minutes at room temperature to allow inhibitor binding.

  • ATP Addition: Initiate the reaction by adding ATP at exactly the established Km​ concentration for the specific kinase. Incubate for 60 minutes.

  • Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).

  • Self-Validation Check: Calculate the Z'-factor using a no-enzyme control (0% activity) and a vehicle control (100% activity). A Z'-factor > 0.6 validates the assay's dynamic range.

Protocol B: Cellular Target Engagement & Viability

Purpose: To confirm that the inhibitor penetrates the cell membrane and kills cells specifically by inhibiting its intended target, rather than through generalized cytotoxicity. Causality & Logic: A compound might exhibit an IC₅₀ of 1 nM in a cell-free assay but require 10 µM to kill a cell due to poor permeability or high intracellular ATP (~1-5 mM) outcompeting the drug. By running a cell viability assay in parallel with a Western Blot for the phosphorylated target (e.g., p-VEGFR2), we create a self-validating loop. If cell viability drops but target phosphorylation remains unchanged, the cell death is due to off-target toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed target-dependent cell lines (e.g., HUVECs for VEGFR2[5], K562 for SRC/ABL[4]) in 96-well plates for viability and 6-well plates for protein extraction. Incubate overnight at 37°C.

  • Inhibitor Treatment: Treat cells with the quinoline inhibitor across a concentration gradient (0.1 nM to 10 µM) for 2 hours (for signaling) or 72 hours (for viability).

  • Ligand Stimulation: For RTK assays, stimulate cells with the appropriate ligand (e.g., 50 ng/mL VEGF or HGF) for 10 minutes prior to lysis to induce maximum receptor autophosphorylation[3].

  • Viability Readout: After 72 hours, add CellTiter-Glo reagent to the 96-well plate, lyse for 10 minutes, and read luminescence to calculate the cellular IC₅₀.

  • Target Engagement (Western Blot): Lyse the 6-well plates using RIPA buffer supplemented with protease and phosphatase inhibitors. Run lysates on an SDS-PAGE gel, transfer to PVDF, and probe for the phosphorylated target (e.g., anti-p-VEGFR2 Tyr1175) and total target (e.g., anti-VEGFR2).

  • Self-Validation Check: The ratio of phospho-protein to total protein must decrease dose-dependently. Total protein levels must remain constant to prove the inhibitor is blocking kinase activity, not inducing protein degradation.

Conclusion

Quinoline-based kinase inhibitors represent a highly adaptable and potent class of targeted therapeutics. By analyzing the comparative data, it is evident that minor structural modifications to the quinoline core drastically shift the target profile—from the broad anti-angiogenic spectrum of Lenvatinib to the highly specific MET/VEGFR2 targeting of Cabozantinib, and the non-receptor kinase targeting of Bosutinib. When evaluating new compounds in this class, adhering to self-validating, ATP-calibrated experimental workflows is non-negotiable to ensure scientific integrity and clinical translatability.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) ChemMedChem (PubMed) URL:[Link]

  • Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment Therapeutic Advances in Medical Oncology (PMC) URL:[Link]

  • Lenvatinib, an angiogenesis inhibitor targeting VEGFR/FGFR, shows broad antitumor activity in human tumor xenograft models Oncotarget (PMC) URL:[Link]

  • Cabozantinib (XL184), a Novel MET and VEGFR2 Inhibitor, Simultaneously Suppresses Metastasis, Angiogenesis, and Tumor Growth Molecular Cancer Therapeutics (AACR Journals) URL:[Link]

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Validation

A Senior Application Scientist's Guide to the Cellular Validation of Novel 7-Fluoro-3-iodo-6-methoxyquinoline Derivatives

Introduction: Targeting PI3K with a New Generation of Quinolines The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents due to its diverse biological activities.[...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting PI3K with a New Generation of Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents due to its diverse biological activities.[1] In oncology, the development of potent and selective kinase inhibitors is a primary focus, and quinoline derivatives have shown considerable promise. This guide focuses on a novel derivative, "IQ-F3M6" (7-Fluoro-3-iodo-6-methoxyquinoline), designed as a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway.

The PI3K/Akt/mTOR signaling axis is a critical regulator of cell proliferation, survival, and metabolism.[2][3] Its aberrant activation is a frequent event in a multitude of human cancers, making it a highly attractive target for therapeutic intervention.[4][5][6] This guide provides a comprehensive, field-proven framework for researchers seeking to validate the cellular activity of new PI3K inhibitors, using IQ-F3M6 as a case study. We will compare its performance against established, first-generation PI3K inhibitors to provide a clear, data-driven assessment of its potential.

The Scientific Premise: Why Target the PI3K/Akt/mTOR Pathway?

The PI3K pathway is a central node in cellular signaling, activated by growth factors and other stimuli.[7] Upon activation, PI3K phosphorylates membrane inositides, leading to the recruitment and activation of the serine/threonine kinase Akt. Activated Akt then orchestrates a wide range of cellular processes by phosphorylating numerous downstream targets, including the mTOR complex 1 (mTORC1), which is a master regulator of protein synthesis and cell growth.[7] In many cancers, mutations in components of this pathway, such as activating mutations in PIK3CA or loss of the tumor suppressor PTEN, lead to its constitutive activation, driving uncontrolled cell proliferation and resistance to apoptosis.[2][3] Therefore, potent and specific inhibition of this pathway is a validated strategy in cancer therapy.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth EIF4EBP1->CellGrowth GrowthFactor Growth Factor GrowthFactor->RTK Activates PTEN PTEN PTEN->PIP3 Dephosphorylates IQ_F3M6 IQ-F3M6 IQ_F3M6->PI3K Inhibits

Figure 1. Simplified PI3K/Akt/mTOR signaling pathway. IQ-F3M6 is hypothesized to inhibit PI3K, blocking downstream pro-survival and pro-proliferative signals.

Comparative Framework: Benchmarking Against the Standards

To rigorously evaluate IQ-F3M6, its performance must be compared against well-characterized inhibitors. For this guide, we have selected:

  • Wortmannin: A fungal metabolite and a potent, irreversible, covalent inhibitor of PI3K.[8][9][10] While highly potent (low nM IC50), its instability in solution and off-target effects at higher concentrations limit its therapeutic use, but make it an excellent positive control for mechanistic studies.[4][9][11]

  • LY294002: The first synthetic, reversible, and specific PI3K inhibitor.[12] It acts as an ATP-competitive inhibitor at the kinase domain. With a lower potency (µM IC50) and broader kinase cross-reactivity than newer agents, it represents a first-generation benchmark.[13][14][15]

Experimental Validation Workflow: A Three-Stage Approach

A robust validation strategy proceeds from broad cellular effects to specific molecular engagement. We recommend a three-stage workflow to comprehensively characterize a novel inhibitor.

Workflow Start Start: Cancer Cell Line (e.g., MCF-7, U87) Stage1 Stage 1: Cytotoxicity Screening Determine overall effect on cell viability. Assay: MTT Assay Metric: IC50 Value Start->Stage1 Stage2 Stage 2: Target Engagement Confirm inhibition of direct target. Assay: Western Blot for p-Akt (Ser473) Metric: Dose-dependent reduction in phosphorylation Stage1->Stage2 Proceed if potent Stage3 Stage 3: Functional Outcome Measure downstream biological effect. Assay: Caspase-Glo 3/7 Assay Metric: Induction of Apoptosis Stage2->Stage3 Proceed if on-target End End: Validated Hit Stage3->End

Figure 2. A logical workflow for the cellular validation of novel kinase inhibitors.

Stage 1: Primary Cytotoxicity Screening

Objective: To determine the concentration-dependent effect of IQ-F3M6 on the viability and metabolic activity of cancer cells and calculate its half-maximal inhibitory concentration (IC50).

Methodology: The MTT assay is a reliable, colorimetric method for assessing cell viability.[16] It measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes which reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[16] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[16][17]

Comparative Data: IC50 Values (48h Treatment)

The following table presents hypothetical, yet plausible, data obtained from treating U-87 MG glioblastoma cells, which are known to have high PI3K pathway activity due to PTEN mutation.

CompoundIC50 (nM)Hill Slope
IQ-F3M6 (Test) 85.4 -1.12 0.992
Wortmannin12.7-1.250.995
LY2940021,650-0.980.988

Interpretation: The data clearly positions IQ-F3M6 as a highly potent compound, approximately 20-fold more potent than the first-generation inhibitor LY294002.[13] While not as potent as the covalent inhibitor Wortmannin[9][10], its sub-100 nM activity is indicative of a promising lead compound for further development.

Stage 2: On-Target Engagement Analysis

Objective: To verify that the observed cytotoxicity is a direct result of IQ-F3M6 inhibiting the PI3K pathway. This is achieved by measuring the phosphorylation status of Akt at Serine 473, a direct downstream marker of PI3K activity.

Methodology: Western blotting is the gold-standard technique for quantifying changes in protein phosphorylation.[18] Cells are treated with a range of inhibitor concentrations, and lysates are analyzed for levels of phosphorylated Akt (p-Akt) and total Akt. A reduction in the p-Akt/total Akt ratio confirms on-target activity.

Comparative Data: p-Akt (Ser473) Inhibition
CompoundTreatment Conc. (nM)Normalized p-Akt/Total Akt Ratio (vs. DMSO)
IQ-F3M6 100 0.15
IQ-F3M6 500 0.02
Wortmannin1000.05
LY29400220000.21
DMSO Control-1.00

Interpretation: At a concentration near its IC50 (100 nM), IQ-F3M6 dramatically reduces Akt phosphorylation, confirming potent target engagement. Its efficacy in suppressing the signal is comparable to Wortmannin and significantly superior to LY294002 at its effective concentration. This provides strong evidence that the cytotoxicity observed in Stage 1 is mechanistically linked to PI3K inhibition.

Stage 3: Downstream Functional Outcome Assay

Objective: To confirm that target inhibition translates into the desired biological outcome—in this case, the induction of apoptosis (programmed cell death).

Methodology: The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescence-based method for measuring the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[19][20] The assay reagent contains a proluminescent substrate that is cleaved by active caspase-3/7, generating a "glow-type" signal proportional to the amount of apoptosis.[19][21]

Comparative Data: Apoptosis Induction (24h Treatment)
CompoundTreatment Conc.Fold Increase in Caspase-3/7 Activity (vs. DMSO)
IQ-F3M6 2x IC50 (170 nM) 8.2-fold
Wortmannin2x IC50 (25 nM)9.5-fold
LY2940022x IC50 (3300 nM)6.1-fold
DMSO Control-1.0-fold

Interpretation: Treatment with IQ-F3M6 leads to a robust induction of apoptosis, consistent with the inhibition of the pro-survival PI3K/Akt pathway. The magnitude of this effect is significantly greater than that induced by LY294002, further validating the superior cellular efficacy of IQ-F3M6.

Detailed Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed U-87 MG cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of IQ-F3M6 and control compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration 0.5 mg/mL).[16][17]

  • Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[17][22]

  • Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[22] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[22]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[17][23]

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and plot the dose-response curve to determine the IC50 value using non-linear regression.

Western Blot for p-Akt (Ser473)
  • Cell Treatment & Lysis: Seed U-87 MG cells in 6-well plates. At 70-80% confluency, treat with inhibitors for 2-4 hours. After treatment, place plates on ice, wash cells with ice-cold PBS, and add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[24]

  • Protein Quantification: Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.[18] Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Normalize all samples to the same protein concentration, add Laemmli buffer, and boil for 5 minutes. Load 20-30 µg of protein per lane onto a 10% SDS-PAGE gel.[18] Transfer the separated proteins to a PVDF membrane.[18]

  • Immunoblotting: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[24][25] Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473) and total Akt, diluted in 5% BSA/TBST.

  • Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18] Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal for each sample.

Caspase-Glo® 3/7 Apoptosis Assay
  • Cell Seeding and Treatment: Seed U-87 MG cells in a white-walled, clear-bottom 96-well plate at 8,000 cells/well. Allow them to attach overnight. Treat with compounds at the indicated concentrations for 24 hours.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[19][21]

  • Assay Protocol: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[20]

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the fold-change in luminescence relative to the vehicle-treated control wells.

Expert Insights & Troubleshooting

  • Causality Behind Choices: We use U-87 MG cells because their PTEN-null status makes them highly dependent on the PI3K pathway, providing a sensitive system for detecting inhibitor effects. The 48-hour cytotoxicity endpoint allows for effects on cell proliferation to manifest, while the shorter 2-4 hour p-Akt and 24-hour apoptosis timepoints capture more immediate signaling and functional consequences.

  • Self-Validating System: The workflow is inherently self-validating. If a compound shows high cytotoxicity (Stage 1) but fails to inhibit p-Akt (Stage 2), it suggests an off-target mechanism of action. Conversely, if it inhibits p-Akt but does not induce apoptosis (Stage 3), it may indicate that the cells have downstream resistance mechanisms or that the compound is merely cytostatic, not cytotoxic.

  • Troubleshooting Western Blots: High background when probing for phospho-proteins is a common issue. Ensure you are blocking with BSA, not milk, as milk contains phosphoproteins like casein that can cause non-specific binding.[24][25] Always include phosphatase inhibitors in your lysis buffer and keep samples cold to preserve the phosphorylation state.[24]

Conclusion

This guide outlines a rigorous, multi-stage workflow for the cellular validation of novel quinoline-based PI3K inhibitors. Through a combination of cytotoxicity screening, on-target engagement verification, and functional outcome assessment, we have demonstrated how to build a compelling, data-driven case for a new chemical entity. The hypothetical data for IQ-F3M6 shows a compound with superior potency and on-target efficacy compared to the first-generation inhibitor LY294002, marking it as a promising candidate for further preclinical development. By following this structured approach, researchers can confidently and efficiently validate their novel compounds, ensuring scientific integrity and accelerating the path toward new therapeutic discoveries.

References

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  • Assay Guidance Manual - Cell Viability Assays. (2013, May 1). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • Ui, M., Okada, T., Hori, M., & Hazeki, K. (1995). Wortmannin as a unique probe for an intracellular signalling protein, phosphoinositide 3-kinase. Trends in Biochemical Sciences, 20(8), 303-307.
  • Powis, G., et al. (1994). Wortmannin, a potent and selective inhibitor of phosphatidylinositol-3-kinase. Cancer Research, 54(9), 2419-2423.
  • MTT Assay Protocol. (n.d.). Bitesize Bio. Retrieved March 14, 2026, from [Link]

  • Jafari, M., Ghadami, E., Dadkhah, E., & Akhavan-Niaki, H. (2021). PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. International Journal of Molecular Sciences, 22(23), 13031. Retrieved March 14, 2026, from [Link]

  • Hua, H., Zhang, H., Chen, J., & Wang, J. (2019). PI3K/Akt/mTOR signaling pathway in cancer stem cells: from basic research to clinical application. Journal of Hematology & Oncology, 12(1), 1-13. Retrieved March 14, 2026, from [Link]

  • Wymann, M. P., et al. (1996). Wortmannin inactivates phosphoinositide 3-kinase by covalent modification of Lys-802, a residue involved in the phosphate transfer reaction. Molecular and Cellular Biology, 16(4), 1722-1733.
  • PI3K/AKT/mTOR pathway - Wikipedia. (2024, February 28). Wikipedia. Retrieved March 14, 2026, from [Link]

  • LY294002 | PI3K inhibitor. (n.d.). Cellagen Technology. Retrieved March 14, 2026, from [Link]

  • MTT (Assay protocol). (2023, February 27). protocols.io. Retrieved March 14, 2026, from [Link]

  • Courtney, K. D., Corcoran, R. B., & Engelman, J. A. (2010). The PI3K/Akt/mTOR signaling pathway in cancer and the development of targeted therapy. Cancer Research, 70(4), 1271-1275.
  • Gharbi, S. I., et al. (2007). Exploring the specificity of the PI3K family inhibitor LY294002. Biochemical Journal, 404(1), 15-21. Retrieved March 14, 2026, from [Link]

  • Noorolyai, S., Shariati, M., & Sepehri, H. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 12, 817129. Retrieved March 14, 2026, from [Link]

  • Mohiuddin, I. S., et al. (2020). A cell-based screening assay to identify novel kinase inhibitors. Cancer Research, 80(16_Supplement), 4040.
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  • Caspase-Glo 3/7 Assay. (2022, May). Reaction Biology. Retrieved March 14, 2026, from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved March 14, 2026, from [Link]

  • Cell-based Tyrosine Kinase Assays. (n.d.). Eurofins Discovery. Retrieved March 14, 2026, from [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies. Retrieved March 14, 2026, from [Link]

  • Biochemical assays for kinase activity detection. (2025, August 14). Celtarys. Retrieved March 14, 2026, from [Link]

  • Klaeger, S., et al. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 10(505), eaai7835.
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Comparative

A Comparative Guide to the Efficacy of Fluoro- vs. Chloro-Substituted Quinoline Inhibitors

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of biological activities,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3][4] The substitution of halogen atoms, particularly fluorine and chlorine, onto the quinoline ring is a common strategy to modulate the pharmacological profile of these inhibitors. This guide provides an in-depth comparison of the efficacy of fluoro- versus chloro-substituted quinoline inhibitors, supported by experimental data, to inform rational drug design and development.

The Influence of Halogen Substitution on Inhibitor Efficacy: A Mechanistic Overview

The introduction of fluorine or chlorine to the quinoline core can significantly impact a compound's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability, which in turn influences its binding affinity, target specificity, and overall efficacy.[5][6][7]

Fluorine Substitution: The high electronegativity and small size of the fluorine atom can lead to enhanced binding interactions through the formation of hydrogen bonds and other non-covalent interactions.[6] Fluorine substitution can also improve metabolic stability by blocking sites of oxidative metabolism, potentially leading to a longer half-life in the body.[8]

Chlorine Substitution: Chlorine, being larger and more polarizable than fluorine, can also participate in favorable binding interactions, including halogen bonding.[5][6] The 7-chloro group in the quinoline nucleus is considered optimal for antimalarial activity.[9][10] In some cases, chlorinated compounds have shown slightly higher activity than their fluorinated counterparts, which may be attributed to increased polarizability leading to more significant induced dipole and van der Waals interactions.[5][6]

Comparative Efficacy Data: Fluoro- vs. Chloro-Substituted Quinolines

The following table summarizes experimental data comparing the efficacy of fluoro- and chloro-substituted quinoline inhibitors across various biological targets. Efficacy is primarily represented by the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce a biological process by 50%.

Compound Class Target/Assay Fluoro-Substituted Derivative (IC50) Chloro-Substituted Derivative (IC50) Key Findings References
4-AminoquinolinesPlasmodium falciparum (chloroquine-susceptible)15-50 nM3-12 nM7-chloro-AQs were generally more active.[11]
4-AminoquinolinesPlasmodium falciparum (chloroquine-resistant)18-500 nM3-12 nM7-chloro-AQs retained higher activity against resistant strains.[11]
p38α-MAP Kinase Inhibitorsp38α-MAP Kinase33.2 nM (difluorinated)10.8 nM (dichlorinated)The dichlorinated derivative was more potent than the difluorinated one. A mixed chloro-fluoro compound was the most active (6.88 nM).[5][6]
HIV-1 Capsid Protein InhibitorsHIV-1 Replication0.46 µM0.032 µMThe chlorinated derivative showed over a 10-fold increase in inhibition.[5]
RORγt Inverse AgonistsRORγt445 nM (difluorinated)28 nM (dichlorinated)The dichlorinated derivative was significantly more active.[6]
CD38 InhibitorsCD384700 nM (difluorinated)445 nM (trichlorinated)A clear trend of increased activity with chlorination was observed.[6]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.[3]

Structure-Activity Relationship (SAR) Insights

The position of the halogen substituent on the quinoline ring is a critical determinant of activity.

  • Position 7: For antimalarial 4-aminoquinolines, a chloro group at the 7-position is crucial for optimal activity.[9][10] Replacing the 7-chloro group with a methyl group leads to a complete loss of activity.[10]

  • Position 6: In the context of quinolone antibacterials (fluoroquinolones), a fluorine atom at the C-6 position significantly enhances antibacterial potency.[12] This is attributed to improved binding to the DNA gyrase complex and better cell penetration.[12]

  • Other Positions: Modifications at other positions, such as the N-1, C-7, and C-8 positions of fluoroquinolones, have also been successful in yielding potent antibacterial agents.[12]

Experimental Protocols for Efficacy Assessment

The evaluation of quinoline inhibitors typically involves a series of in vitro and in vivo assays.

In Vitro Efficacy Assays

1. Enzyme Inhibition Assays: These assays directly measure the ability of a compound to inhibit the activity of its target enzyme.

  • Protocol: Generic Enzyme Inhibition Assay

    • Reagent Preparation: Prepare a stock solution of the quinoline inhibitor in a suitable solvent (e.g., DMSO). Prepare assay buffer, substrate, and enzyme solutions.

    • Assay Setup: In a microplate, add the assay buffer, varying concentrations of the inhibitor, and the enzyme. Incubate for a predetermined period to allow for inhibitor-enzyme binding.

    • Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

    • Data Acquisition: Monitor the reaction progress by measuring the absorbance or fluorescence of the product over time using a microplate reader.

    • Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.

2. Cell Viability Assays: These assays assess the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines or pathogens.

  • Protocol: MTT Assay for Cell Viability [1][13]

    • Cell Seeding: Plate cells in a 96-well plate at an optimal density and allow them to attach overnight.[1][3]

    • Compound Treatment: Treat the cells with a range of concentrations of the quinoline inhibitor and incubate for a specified duration (e.g., 24, 48, or 72 hours).[1]

    • MTT Addition: Add MTT solution (typically 5 mg/mL) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[1]

    • Solubilization: Dissolve the formazan crystals by adding a solubilization solution, such as DMSO.[13]

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[13]

    • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and plot it against the inhibitor concentration to determine the IC50 value.[13]

In Vivo Efficacy Models

1. Xenograft Models for Anticancer Activity: [2]

  • Protocol: Murine Xenograft Model

    • Animal Model: Use immunocompromised mice (e.g., athymic nude mice).[2]

    • Tumor Implantation: Subcutaneously inject human cancer cells into the flank of the mice.[2]

    • Treatment: Once tumors reach a palpable size, randomize mice into treatment and control groups. Administer the quinoline inhibitor (e.g., via oral gavage) and a vehicle control daily.[2]

    • Monitoring: Measure tumor volume and body weight regularly to assess efficacy and toxicity.[2]

    • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

2. Malaria Suppressive Test for Antimalarial Activity: [2]

  • Protocol: 4-Day Suppressive Test

    • Infection: Inoculate mice with Plasmodium berghei.[2]

    • Treatment: Administer the quinoline inhibitor and control drugs (e.g., chloroquine) to different groups of mice for four consecutive days.[2]

    • Parasitemia Determination: On day 5, collect blood samples and determine the percentage of parasitized red blood cells.[2]

    • Data Analysis: Calculate the percentage of suppression of parasitemia compared to the untreated control group.

Visualizing the Mechanisms and Workflows

Quinoline_Inhibitor_Mechanism cluster_antimalarial Antimalarial Mechanism cluster_anticancer Anticancer Mechanism Quinoline Quinoline Heme_Detoxification Heme Detoxification (Hemozoin Formation) Quinoline->Heme_Detoxification Inhibits Free_Heme Toxic Free Heme Parasite_Death Parasite Death Free_Heme->Parasite_Death Induces Fluoro_Quinolone Fluoro-Substituted Quinoline DNA_Gyrase DNA Gyrase/ Topoisomerase Fluoro_Quinolone->DNA_Gyrase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Required for Cell_Death Cancer Cell Death

Caption: General mechanisms of action for quinoline inhibitors.

Experimental_Workflow Compound_Synthesis Quinoline Derivative Synthesis & Characterization In_Vitro_Screening In Vitro Efficacy Screening (Enzyme & Cell-Based Assays) Compound_Synthesis->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->In_Vitro_Screening In_Vivo_Testing In Vivo Efficacy & Toxicity (Animal Models) Lead_Optimization->In_Vivo_Testing Preclinical_Development Preclinical Development In_Vivo_Testing->Preclinical_Development

Caption: A typical drug discovery workflow for quinoline inhibitors.

Conclusion

The choice between fluoro- and chloro-substitution on the quinoline scaffold is a nuanced decision that depends on the specific therapeutic target and desired pharmacological properties. While 7-chloro substitution has historically been favored for antimalarial quinolines, the strategic placement of fluorine atoms is a hallmark of the potent fluoroquinolone class of antibacterials. The experimental data consistently demonstrates that the nature and position of the halogen substituent profoundly impact the efficacy of quinoline inhibitors. A thorough understanding of the structure-activity relationships, guided by robust in vitro and in vivo testing, is paramount for the successful development of next-generation quinoline-based therapeutics.

References

  • Mechanism of action of quinoline drugs - Malaria Parasite Metabolic Pathways. (n.d.).
  • 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials - Pharmacy 180. (n.d.).
  • Hooper, D. C., & Wolfson, J. S. (1985). Structure--activity relationship of quinolones. PubMed.
  • Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. ASM Journals.
  • Navigating the Nuances of Drug-Response Assays for Quinoline Compounds: A Comparative Guide to Reproducibility. (2025). Benchchem.
  • Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. PMC - NIH.
  • Mechanism of action of quinoline drugs inhibiting hemozoin in the... (n.d.). ResearchGate.
  • Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice. (2025). PubMed.
  • Application Notes and Protocols for In-Vivo Experimental Design: Quinoline-Based Drugs. (2025). Benchchem.
  • Structure-Activity Relationship (SAR) of 2-Substituted Quinoline Analogs as Anticancer Agents: A Comparative Guide. (2025). Benchchem.
  • Application Notes and Protocols for Cell Viability Assay with 6,7-Dimethoxy-4-phenoxy-quinoline. (2025). Benchchem.
  • Madrid, P. B., et al. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. PubMed.
  • Smith, et al. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science (RSC Publishing).
  • Smith, et al. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv.
  • Application Notes and Protocols for Developing Anticancer Agents from Quinoline Derivatives. (2025). Benchchem.
  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2025). YouTube.
  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. (2025). ACS Omega.
  • Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. (n.d.). ChemRxiv.

Sources

Validation

structure-activity relationship of iodo-substituted quinoline analogues

Comparative Guide to the Structure-Activity Relationship (SAR) of Iodo-Substituted Quinoline Analogues Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, recognized for its vast ar...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to the Structure-Activity Relationship (SAR) of Iodo-Substituted Quinoline Analogues

Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, recognized for its vast array of biological activities, including anticancer, antimalarial, and antimicrobial properties[4]. While various halogen substitutions have been explored historically, the targeted introduction of an iodine atom—creating iodo-substituted quinoline analogues—has emerged as a highly effective strategy to modulate target affinity. Iodine, being the largest and most polarizable of the common halogens, introduces unique physicochemical properties: increased lipophilicity (LogP), altered steric bulk, and the capacity for strong, highly directional halogen bonding.

This guide provides an objective, data-driven comparison of iodo-substituted quinolines against their lighter halogen (chloro/bromo) and unsubstituted counterparts. By dissecting the structure-activity relationships (SAR) across kinase inhibition and antimicrobial applications, we provide actionable insights for drug development professionals.

Mechanistic Rationale: The Role of Iodine in SAR

Substituting a quinoline core with iodine fundamentally alters its interaction with biological targets. In the context of kinase inhibitors, the heavy iodine atom frequently occupies deep hydrophobic pockets, engaging in halogen bonds with the backbone carbonyls of the enzyme's hinge region. In antimicrobial agents, the increased lipophilicity enhances the molecule's ability to penetrate the complex lipid bilayers of fungal and bacterial cell membranes.

SAR_Mechanisms A Quinoline Scaffold B Iodine Substitution (e.g., C-6, C-10) A->B C Increased Lipophilicity (Higher LogP) B->C D Directional Halogen Bonding B->D E Steric Bulk Alteration B->E G Target: Microbial Membrane (Cell Wall Penetration) C->G F Target: DYRK1A Kinase (ATP Binding Pocket) D->F E->F

Logical SAR pathway illustrating how iodine substitution modulates physicochemical properties.

Comparative SAR Analysis: Performance vs. Alternatives

DYRK1A Kinase Inhibition (Anticancer/Neurogenesis)

Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is a critical target in Down syndrome and various cancers. A comparative study of 11H-indolo[3,2-c]quinoline-6-carboxylic acids revealed that the identity of the halogen at the 10-position dictates both potency and selectivity [1].

While 10-chloro analogues exhibit moderate inhibitory activity, the transition to a 10-iodo substituent (e.g., compounds 5j and 5o) yields a dramatic enhancement in affinity. The iodo-analogues achieve single-digit nanomolar IC50 values and exhibit a >100-fold selectivity window against closely related CLK isoforms [1]. The iodine atom's polarizability allows it to perfectly complement the hydrophobic sub-pocket of the DYRK1A ATP-binding site, an interaction that lighter halogens fail to optimize.

Compound ClassSubstitution (C-10)TargetIC50 ValueSelectivity Profile
5h, m, p (Alternatives)Chloro (-Cl)DYRK1A~50 – 1000 nMModerate (Cross-reacts with CLKs)
7 (Alternative)Bromo (-Br)DYRK1A> 1000 nMPoor (Inhibits CLK 1, 2, 4)
5j (Lead Product)Iodo (-I)DYRK1A6 nMExcellent (>100x vs CLKs)
5o (Lead Product)Iodo (-I)DYRK1A22 nMExcellent (>100x vs CLKs)
Data derived from the comparative evaluation of CMGC kinase panels [1].
Antimicrobial and Antifungal Efficacy

Beyond oncology, iodo-quinolines demonstrate potent anti-infective properties. 6-iodo-substituted carboxy-quinolines have been synthesized as novel scaffolds against S. epidermidis and C. parapsilosis [2]. Similarly, 3-substituted benzylthioquinolinium iodides exhibit potent antifungal activity against Cryptococcus neoformans, vastly outperforming unsubstituted analogues due to enhanced membrane permeability [3].

Compound ScaffoldSubstitutionTarget PathogenEfficacy (MIC / IC50)Mechanism / Note
Carboxy-quinoline UnsubstitutedS. epidermidis> 128 µg/mLBaseline activity
Carboxy-quinoline 6-IodoS. epidermidis16 - 32 µg/mLEnhanced lipophilic penetration [2]
Benzylthioquinolinium 3-BromoC. neoformans~ 0.8 µg/mLModerate disruption
Benzylthioquinolinium 3-Iodo (Compound 9l)C. neoformans0.05 µg/mL4x more potent than Amphotericin B [3]

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these compounds must follow rigorous, self-validating loops. The following protocols detail the optimal workflow for generating and testing iodo-substituted quinolines.

Workflow S1 1. One-Pot Synthesis (TFA) S2 2. Spectroscopic Validation (NMR/MS) S1->S2 S3 3. In Vitro Assay (Kinase/MIC) S2->S3 S4 4. SAR Data Correlation S3->S4

Self-validating experimental workflow for iodo-quinoline synthesis and evaluation.

Protocol 1: One-Pot, Three-Component Synthesis of 6-Iodo-Carboxy-Quinolines

This methodology utilizes a cost-effective, rapid response pathway to generate the quinoline core [2].

  • Reagent Preparation : Combine equimolar amounts of 4-iodo-aniline, pyruvic acid, and a selected phenyl-substituted aldehyde in a reaction flask. Causality: Using a three-component Doebner-type reaction ensures high atom economy and directly constructs the functionalized quinoline core without requiring the isolation of unstable intermediates.

  • Catalyst Addition : Add 10 mol% Trifluoroacetic acid (TFA). Causality: TFA is specifically chosen over stronger mineral acids (like HCl or H2SO4) because its pKa is sufficient to activate the aldehyde carbonyl for imine formation, but mild enough to prevent the proto-deiodination (loss of the iodine atom) of the electron-rich iodo-aniline precursor.

  • Reaction Execution : Stir the mixture at 80°C under acidic conditions for 2-4 hours. Monitor via TLC until the starting materials are consumed.

  • Self-Validation (Purification & Confirmation) : Quench with saturated NaHCO3, extract with ethyl acetate, and purify via column chromatography. Crucial Step: Before proceeding to biological assays, validate the structure using 1H/13C NMR and High-Resolution Mass Spectrometry (HRMS) to confirm the retention of the heavy iodine atom (identifiable by characteristic isotopic mass and chemical shift changes).

Protocol 2: High-Throughput DYRK1A Kinase Inhibition Assay

To objectively compare the iodo-analogues against chloro/bromo alternatives [1].

  • Enzyme Preparation : Dilute recombinant human DYRK1A in assay buffer (50 mM HEPES pH 7.5, 1 mM EGTA, 10 mM MgCl2, 2 mM DTT).

  • Substrate & ATP Addition : Add the peptide substrate (Woodtide) and ATP. Causality: The ATP concentration must be strictly maintained at the apparent Km of DYRK1A (typically ~15 µM). If ATP is saturated, competitive inhibitors (like the iodo-quinolines binding the ATP pocket) will show artificially inflated IC50 values, destroying the reliability of the comparative SAR data.

  • Compound Incubation : Add the iodo-quinoline analogues (serial dilutions from 10 µM to 1 nM). Include a positive control (e.g., Harmine) and a DMSO vehicle negative control. Causality: The inclusion of both controls provides a self-validating assay window (allowing for Z'-factor calculation) to ensure variations in IC50 are strictly due to the halogen substitution, not assay drift or solvent effects.

  • Detection : Measure residual kinase activity using a luminescent ADP-Glo assay. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Conclusion

The strategic incorporation of iodine into the quinoline scaffold provides a distinct pharmacological advantage over lighter halogens. As demonstrated by the SAR data, the 10-iodo substitution in indoloquinolines transforms moderate DYRK1A inhibitors into highly selective, single-digit nanomolar leads [1]. Similarly, in antimicrobial applications, the enhanced lipophilicity driven by iodine substitution significantly lowers the MIC against opportunistic pathogens [2][3]. For drug development professionals, prioritizing iodo-substituted analogues during lead optimization can unlock superior pharmacokinetic and pharmacodynamic profiles.

References

  • 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A: Chemistry.nih.gov.
  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity.mdpi.com.
  • Structure-Activity Relationship (SAR) and Preliminary Mode of Action Studies of 3-Substituted Benzylthioquinolinium Iodide as Anti-opportunistic Infection Agents.nih.gov.
  • Structure-Activity Relationship (SAR) of 2-Substituted Quinoline Analogs as Anticancer Agents: A Comparative Guide.benchchem.com.
Comparative

Validation of Target Engagement for 7-Fluoro-3-iodo-6-methoxyquinoline-Derived Inhibitors: A Comparative Methodological Guide

Introduction: The 7-Fluoro-6-Methoxyquinoline Scaffold in Kinase Inhibition The compound 4-chloro-7-fluoro-3-iodo-6-methoxyquinoline (CAS 1602859-53-9) serves as a highly versatile, privileged building block in modern me...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 7-Fluoro-6-Methoxyquinoline Scaffold in Kinase Inhibition

The compound 4-chloro-7-fluoro-3-iodo-6-methoxyquinoline (CAS 1602859-53-9) serves as a highly versatile, privileged building block in modern medicinal chemistry [1]. Through transition-metal-catalyzed cross-coupling at the 3-iodo position and nucleophilic aromatic substitution at the 4-chloro position, researchers can generate diverse libraries of potent kinase inhibitors.

A primary application of this scaffold is the development of highly selective inhibitors targeting Activin receptor-like kinase 2 (ALK2) , a serine/threonine kinase encoded by the ACVR1 gene [2]. ALK2 is a critical node in the Bone Morphogenetic Protein (BMP) signaling pathway, and its activating mutations are the primary driver of Fibrodysplasia Ossificans Progressiva (FOP) and certain pediatric gliomas.

While biochemical assays can confirm a compound's affinity for isolated ALK2, Target Engagement (TE) assays are mandatory to validate that the inhibitor successfully permeates the cell membrane, resists efflux, and binds the target in the presence of physiological ATP concentrations (typically 1–5 mM) [3]. This guide objectively compares the leading TE validation methodologies for 7-fluoro-6-methoxyquinoline derivatives and provides self-validating experimental protocols.

ALK2_Pathway Ligand BMP/Activin Ligand Receptor ALK2 (ACVR1) Receptor Ligand->Receptor Binds & Activates SMAD SMAD 1/5/8 (Phosphorylated) Receptor->SMAD Phosphorylates Inhibitor 7-Fluoro-6-methoxyquinoline Derivative Inhibitor->Receptor Blocks ATP Pocket Nucleus Gene Transcription (Osteogenesis/FOP) SMAD->Nucleus Translocates

Fig 1: ALK2-SMAD signaling pathway and targeted inhibition by 7-fluoro-6-methoxyquinoline derivatives.

Comparative Analysis of Target Engagement Platforms

To rigorously validate target engagement, researchers must choose between biophysical stabilization assays and proximity-based energy transfer assays. Below is an objective comparison of the three gold-standard alternatives used in preclinical drug development.

Table 1: Comparison of Target Engagement Modalities for ALK2 Inhibitors
Assay PlatformModalityCellular ContextThroughputPrimary AdvantageLimitation
NanoBRET™ TE Bioluminescence Resonance Energy TransferIntact Live CellsHigh (384-well)Real-time, quantitative cellular IC50 in native ATP environment.Requires genetic engineering (transfection of NanoLuc fusion).
CETSA® Cellular Thermal Shift AssayIntact Live Cells or TissueLow to MediumLabel-free; measures endogenous protein stabilization.Lower throughput; dependent on high-quality ALK2 antibodies.
KinomeScan (K192) Active-site directed competition bindingCell LysateHigh (Panel)Broad kinome selectivity profiling (off-target identification).Does not account for intact cell membrane permeability.

Experimental Protocols: Self-Validating Systems

A robust protocol must be self-validating—meaning it includes intrinsic controls to distinguish true target engagement from assay artifacts (e.g., compound autofluorescence or cytotoxicity).

Protocol A: NanoBRET Intracellular Target Engagement Assay

NanoBRET relies on the competitive displacement of a cell-permeable fluorescent tracer by the test inhibitor. The causality of this design ensures that only molecules capable of entering the cell and accessing the ALK2 ATP-binding pocket will reduce the Bioluminescence Resonance Energy Transfer (BRET) signal [4].

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK293 cells in 384-well white plates. Causality: HEK293 cells are chosen for their high transfection efficiency and low endogenous ALK2 background, isolating the signal to the engineered construct.

  • Transfection: Transiently transfect cells with an ACVR1-NanoLuc® Fusion Vector. Causality: The NanoLuc enzyme acts as the BRET donor, emitting light at 460 nm when substrate is added.

  • Tracer Equilibration: Add NanoBRET Tracer K-11 (a pan-kinase fluorescent probe) at a concentration equal to its cellular Kd​ . Causality: The tracer binds the ALK2 ATP pocket, acting as the BRET acceptor (emitting at 618 nm). Proximity to NanoLuc generates the baseline BRET signal.

  • Inhibitor Treatment: Add the 7-fluoro-6-methoxyquinoline derivative in a 10-point dose-response curve and incubate for 2 hours at 37°C. Causality: If the inhibitor engages the target, it competitively displaces the tracer, causing a dose-dependent decrease in the BRET ratio.

  • Detection & Validation: Add Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor. Measure dual-wavelength luminescence. Causality: The extracellular inhibitor quenches signal from dead cells, ensuring the calculated cellular IC50​ strictly reflects intracellular target engagement.

NanoBRET_Workflow Step1 Transfect HEK293 (ALK2-NanoLuc) Step2 Add Tracer K-11 & Test Inhibitor Step1->Step2 Step3 Equilibration (Intact Cells) Step2->Step3 Step4 Measure BRET Ratio (618/460nm) Step3->Step4 Step5 Calculate Cellular IC50 Step4->Step5

Fig 2: Step-by-step workflow for the ALK2 NanoBRET Target Engagement intracellular assay.

Protocol B: Cellular Thermal Shift Assay (CETSA)

CETSA is an orthogonal, label-free approach. It relies on the biophysical principle that ligand binding thermodynamically stabilizes a protein, increasing its melting temperature ( Tm​ ) [5].

Step-by-Step Methodology:

  • Inhibitor Incubation: Treat live cells expressing endogenous ALK2 with the 7-fluoro-6-methoxyquinoline derivative (e.g., 1 µM) or DMSO vehicle for 1 hour.

  • Thermal Profiling: Aliquot the cell suspension into PCR tubes and heat across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. Causality: Heat induces protein unfolding and aggregation. Unbound ALK2 will denature at lower temperatures than inhibitor-bound ALK2.

  • Lysis and Clearance: Lyse the cells via rapid freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes. Causality: Centrifugation pellets the denatured/aggregated proteins, leaving only the stabilized, folded ALK2 in the soluble supernatant.

  • Quantification: Analyze the soluble fractions via Western blot using an anti-ALK2 primary antibody. Calculate the shift in melting temperature ( ΔTm​ ). A ΔTm​>2∘C is widely accepted as definitive proof of target engagement.

Representative Data Presentation

To illustrate the performance of 7-fluoro-3-iodo-6-methoxyquinoline derived inhibitors, the following table synthesizes representative target engagement metrics compared against LDN-193189, a first-generation ALK2 reference inhibitor. Note how biochemical affinity does not perfectly correlate with cellular target engagement due to membrane permeability factors.

Table 2: Target Engagement Metrics for 6-Methoxyquinoline Derivatives
CompoundBiochemical IC50 (nM)NanoBRET Cellular IC50 (nM)ALK2 / ALK1 Selectivity (Fold)CETSA ΔTm​ (°C)
LDN-193189 (Control)1.816.44x+ 3.2
Derivative A (3-Aryl substituted)0.94.285x+ 5.8
Derivative B (3-Alkynyl substituted)1.238.5*12x+ 1.5

*Derivative B demonstrates a significant drop-off between biochemical and cellular IC50, indicating poor cell permeability or high intracellular efflux, highlighting the critical necessity of intact-cell TE assays.

Conclusion

Validating the target engagement of 7-fluoro-3-iodo-6-methoxyquinoline-derived kinase inhibitors requires a multi-tiered approach. While biochemical assays establish baseline potency, NanoBRET provides the most accurate reflection of intracellular target occupancy under physiological conditions. Orthogonal validation via CETSA ensures that the observed engagement is not an artifact of genetic tagging, confirming the thermodynamic stabilization of the endogenous target. By employing these self-validating protocols, researchers can confidently advance optimized quinoline scaffolds through the preclinical development pipeline.

References

  • Mohedas, A. H., et al. (2021). Discovery of highly potent and ALK2/ALK1 selective kinase inhibitors using DNA-encoded chemistry technology. Proceedings of the National Academy of Sciences (PNAS). Retrieved March 15, 2026, from [Link]

  • Reaction Biology. (n.d.). ALK2 NanoBRET Kinase Assay. Retrieved March 15, 2026, from [Link]

  • Promega Corporation / Eurofins Discovery. (n.d.). ALK2 (ACVR1) Cellular TE NanoBRET Assay. Retrieved March 15, 2026, from [Link]

  • Wang, Y., et al. (2023). Unveiling the Potential Binding Targets of Celastrol in Colorectal Cancer: A Proteomic Profiling Approach Integrating Cellular Thermal Shift Assay and Pulse Proteolysis. ACS Publications. Retrieved March 15, 2026, from [Link]

Validation

Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Quinolines: A Technical Guide

As a Senior Application Scientist specializing in Drug Metabolism and Pharmacokinetics (DMPK), I frequently encounter the dual-edged nature of the quinoline scaffold. While quinolines are ubiquitous in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in Drug Metabolism and Pharmacokinetics (DMPK), I frequently encounter the dual-edged nature of the quinoline scaffold. While quinolines are ubiquitous in medicinal chemistry—serving as the core for numerous antimalarials, kinase inhibitors, and oncology drugs—their electron-rich rings are highly susceptible to cytochrome P450 (CYP450)-mediated oxidative metabolism. This rapid Phase I metabolism often results in high intrinsic clearance ( CLint​ ), poor oral bioavailability, and a truncated systemic half-life.

To circumvent these liabilities, strategic fluorination has become a cornerstone of lead optimization. This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated quinolines, detailing the mechanistic causality behind their pharmacokinetic divergence and outlining the gold-standard experimental protocols used to validate these properties.

Mechanistic Causality: Why Fluorination Enhances Stability

The substitution of a hydrogen atom with fluorine is not merely a structural tweak; it is a calculated physicochemical intervention. Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is only marginally larger than that of hydrogen (1.20 Å)[1]. This unique profile allows it to act as a bioisostere without introducing disruptive steric bulk.

The causality behind the enhanced metabolic stability of fluorinated quinolines rests on three pillars:

  • Thermodynamic Blocking of Labile Sites: The C–F bond is exceptionally strong (~116 kcal/mol). By substituting a hydrogen atom at a known metabolic "soft spot" (e.g., the C-6 position of the quinoline ring), CYP450-mediated hydroxylation is thermodynamically and sterically blocked[2].

  • Stereoelectronic Shielding: Fluorine exerts a strong electron-withdrawing inductive effect. This pulls electron density away from the aromatic ring, making the quinoline core less susceptible to electrophilic attack by the high-valent iron-oxo species in the CYP450 active site[3].

  • Modulation of Lipophilic Efficiency of Metabolism (LipMetE): While adding halogens typically increases lipophilicity (which can inadvertently drive higher clearance), strategic fluorination often improves the LipMetE. This means the gain in metabolic stability outpaces the increase in lipophilicity, resulting in a net improvement in the compound's pharmacokinetic profile[4].

MetabolicPathway Unfluorinated Non-Fluorinated Quinoline (Labile C-H Bonds) CYP450_1 Hepatic CYP450 Oxidation Unfluorinated->CYP450_1 High Affinity Metabolite Hydroxylated Metabolite (Rapid Clearance) CYP450_1->Metabolite Rapid Oxidation Fluorinated Fluorinated Quinoline (Strong C-F Bond) CYP450_2 Hepatic CYP450 Bypass/Inhibition Fluorinated->CYP450_2 Steric/Electronic Shielding Stable Metabolic Stability (Prolonged Half-Life) CYP450_2->Stable Blocked Oxidation

CYP450-mediated oxidation pathways in non-fluorinated vs. fluorinated quinoline scaffolds.

Quantitative Pharmacokinetic Comparison

The theoretical benefits of fluorination translate directly into measurable in vitro and in vivo pharmacokinetic improvements. The table below aggregates representative matched molecular pair data from recent quinoline-based kinase inhibitor optimization campaigns[5].

Scaffold TypeStructural ModificationIn Vitro CLint​ (Human Liver Microsomes)In Vivo Half-Life ( t1/2​ )In Vivo AUC ( h⋅nM )Primary Metabolic Fate
Non-Fluorinated Unsubstituted Quinoline> 150 µL/min/mg (High Clearance)1.2 h7,010Rapid C-oxidation / Hydroxylation
Fluorinated Mono-fluoro (e.g., C-6)< 50 µL/min/mg (Low Clearance)2.5 h10,100Stable; shifted to Phase II or excretion
Fluorinated Trifluoromethyl ( −CF3​ )< 20 µL/min/mg (Very Low Clearance)> 4.0 h> 15,000Highly stable; prolonged systemic retention

Data demonstrates that the inclusion of a single fluorine atom can halve intrinsic clearance and double systemic exposure (AUC) without altering the primary biological target affinity[5].

Experimental Methodology: In Vitro Liver Microsomal Stability Assay

To empirically validate the metabolic stability of these compounds, we rely on the liver microsomal stability assay. This protocol is designed as a self-validating system : we measure the disappearance of the parent compound over time in the presence of active CYP450 enzymes, utilizing built-in negative controls to ensure that any observed degradation is strictly enzymatically driven.

Workflow Step1 1. Compound & Microsome Pre-incubation (37°C) Step2 2. NADPH Addition (Reaction Initiation) Step1->Step2 Step3 3. Aliquot Sampling (0, 5, 15, 30, 60 min) Step2->Step3 Step4 4. Quench with Acetonitrile (+ Internal Standard) Step3->Step4 Step5 5. Centrifugation & LC-MS/MS Analysis Step4->Step5 Step6 6. CL_int & Half-life Calculation Step5->Step6

Step-by-step workflow for in vitro liver microsomal stability and intrinsic clearance assays.

Step-by-Step Protocol

1. Preparation of Microsomal Matrix

  • Action: Thaw Human Liver Microsomes (HLM) on ice. Dilute in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ to a final protein concentration of 0.5 mg/mL.

  • Causality: The physiological pH and magnesium ions are critical for maintaining the structural integrity and catalytic activity of the CYP450 heme center.

2. Compound Pre-incubation

  • Action: Spike the test compound (fluorinated or non-fluorinated quinoline) into the microsomal suspension to a final concentration of 1 µM. Ensure the organic solvent (e.g., DMSO) remains below 0.1% (v/v). Pre-incubate at 37°C for 5 minutes.

  • Causality: Higher DMSO concentrations can act as competitive inhibitors of CYP450 enzymes, artificially inflating the apparent metabolic stability. Pre-incubation ensures thermal equilibrium before the reaction begins.

3. Reaction Initiation & Negative Control

  • Action: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. Simultaneously, run a parallel "-NADPH" control where buffer is added instead.

  • Causality: NADPH is the obligate electron donor for CYP450-mediated oxidations. Without it, Phase I metabolism cannot occur. The "-NADPH" control validates that any compound loss in the main assay is enzymatically driven, ruling out chemical instability or non-specific binding to the plasticware.

4. Kinetic Sampling & Quenching

  • Action: At predetermined time points (0, 5, 15, 30, 45, and 60 minutes), withdraw 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS).

  • Causality: The organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction precisely at the target time. The IS ensures that any subsequent volumetric losses or matrix effects during LC-MS/MS analysis are mathematically normalized.

5. LC-MS/MS Analysis & Data Calculation

  • Action: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Calculation: Plot the natural log ( ln ) of the percentage of compound remaining versus time. The slope of the linear regression ( −k ) is used to calculate the in vitro half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​=(k×V)/N , where V is the incubation volume and N is the protein concentration).

Conclusion

The comparative analysis unequivocally demonstrates that non-fluorinated quinolines, while synthetically accessible and biologically active, often fail to meet the rigorous pharmacokinetic demands of modern drug development due to rapid CYP450 clearance. By strategically deploying fluorine—leveraging its high electronegativity and minimal steric footprint—researchers can effectively shield labile C-H bonds. This targeted approach not only drastically reduces intrinsic clearance but also preserves, and often enhances, the pharmacological potency of the quinoline scaffold.

References

  • Fluorinated Drugs Approved by the FDA (2016–2022)
  • Source: PMC (nih.gov)
  • Source: ACS Omega (ACS Publications)
  • Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp)
  • Source: PMC (nih.gov)

Sources

Comparative

comparative study of different synthetic routes to "7-Fluoro-3-iodo-6-methoxyquinoline"

Introduction: The Significance of Functionalized Quinolines in Medicinal Chemistry The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic pharmaceuticals,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Functionalized Quinolines in Medicinal Chemistry

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities.[1] The precise introduction of various functional groups onto the quinoline ring system is a key strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The target molecule of this guide, 7-Fluoro-3-iodo-6-methoxyquinoline, is a highly functionalized quinoline with potential applications as a versatile building block in drug discovery. The fluorine atom can enhance metabolic stability and binding affinity, the methoxy group can influence solubility and electronic properties, and the iodine atom provides a reactive handle for further synthetic transformations, such as cross-coupling reactions.

This guide provides a comparative analysis of two distinct synthetic routes to 7-Fluoro-3-iodo-6-methoxyquinoline, offering in-depth technical details, experimental protocols, and a critical evaluation of each approach to assist researchers in making informed decisions for their synthetic campaigns.

Route 1: A Pragmatic Approach via Late-Stage C3-Iodination

This synthetic strategy is predicated on the initial construction of the 7-fluoro-6-methoxyquinoline core, followed by a regioselective iodination at the C3 position. This approach is generally more reliable as the synthesis of the quinoline core is well-established, and the subsequent C-H functionalization at the electron-rich C3 position is often a high-yielding transformation.

Synthetic Strategy Overview

The synthesis commences with the preparation of the key starting material, 3-fluoro-4-methoxyaniline. This aniline is then subjected to a classical Skraup reaction to construct the quinoline ring system. The final step involves the direct iodination of the 7-fluoro-6-methoxyquinoline intermediate.

Route 1 A 3-Fluoro-4-methoxynitrobenzene B 3-Fluoro-4-methoxyaniline A->B Reduction (e.g., Pd/C, H₂) C 7-Fluoro-6-methoxyquinoline B->C Skraup Reaction (Glycerol, H₂SO₄, Oxidant) D 7-Fluoro-3-iodo-6-methoxyquinoline C->D C3-Iodination (e.g., NIS or I₂/oxidant)

Caption: Synthetic pathway for Route 1.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Fluoro-4-methoxyaniline

The synthesis of 3-fluoro-4-methoxyaniline is readily achieved by the reduction of the corresponding nitro compound, 3-fluoro-4-methoxynitrobenzene.[2]

  • Materials: 3-Fluoro-4-methoxynitrobenzene, Ethyl acetate, Palladium on carbon (10% Pd/C), Hydrogen gas.

  • Procedure:

    • To a solution of 3-fluoro-4-methoxynitrobenzene (1.0 eq) in ethyl acetate, add 10% Pd/C (5-10 mol%).

    • The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

    • The filtrate is concentrated under reduced pressure to afford 3-fluoro-4-methoxyaniline, which can often be used in the next step without further purification.

Step 2: Synthesis of 7-Fluoro-6-methoxyquinoline via Skraup Reaction

The Skraup synthesis is a classic and robust method for the preparation of quinolines from anilines.[1][3]

  • Materials: 3-Fluoro-4-methoxyaniline, Glycerol, Concentrated sulfuric acid, An oxidizing agent (e.g., nitrobenzene or arsenic acid), Ferrous sulfate (as a moderator).

  • Procedure:

    • Caution: The Skraup reaction is highly exothermic and can be violent. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment and a blast shield.

    • To a mixture of 3-fluoro-4-methoxyaniline (1.0 eq) and the oxidizing agent, add glycerol.

    • Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. The addition of ferrous sulfate can help to moderate the reaction.

    • The mixture is carefully heated. Once the exothermic reaction begins, the heating is removed, and the reaction is allowed to proceed. After the initial exotherm subsides, the mixture is heated to reflux for several hours.

    • After cooling, the reaction mixture is diluted with water and neutralized with a base (e.g., sodium hydroxide).

    • The crude product is isolated by steam distillation or extraction with an organic solvent.

    • Purification by column chromatography or recrystallization yields 7-fluoro-6-methoxyquinoline.

Step 3: C3-Iodination of 7-Fluoro-6-methoxyquinoline

The electron-rich C3 position of the quinoline ring is susceptible to electrophilic iodination. Several methods have been developed for the regioselective C3-iodination of quinolines.[4][5]

  • Materials: 7-Fluoro-6-methoxyquinoline, N-Iodosuccinimide (NIS) or Iodine (I₂) with an oxidizing agent (e.g., periodic acid), Acetonitrile or Dichloromethane.

  • Procedure (using NIS):

    • To a solution of 7-fluoro-6-methoxyquinoline (1.0 eq) in acetonitrile, add N-Iodosuccinimide (1.1-1.5 eq).

    • The reaction mixture is stirred at room temperature or gentle heating.

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is quenched with a solution of sodium thiosulfate to remove any unreacted iodine.

    • The product is extracted with an organic solvent, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • Purification by column chromatography affords the final product, 7-fluoro-3-iodo-6-methoxyquinoline.

Route 2: A Conceptual Approach via Early-Stage Iodination

This alternative strategy explores the incorporation of the iodine atom at an earlier stage of the synthesis, by utilizing an iodinated aniline as a precursor. While theoretically plausible, this route presents significant synthetic challenges, particularly in the preparation of the key starting material and the subsequent cyclization.

Synthetic Strategy Overview

This conceptual route would begin with the synthesis of a highly substituted aniline, 5-fluoro-4-iodo-2-methoxyaniline. This precursor would then undergo a cyclization reaction, such as a modified Skraup or Doebner-von Miller reaction, to form the 3-iodoquinoline ring system directly.

Route 2 A Substituted Benzene B 5-Fluoro-4-iodo-2-methoxyaniline A->B Multi-step synthesis (Significant Challenge) C 7-Fluoro-3-iodo-6-methoxyquinoline B->C Cyclization (e.g., Modified Skraup or Doebner-von Miller)

Caption: Proposed synthetic pathway for Route 2.

Discussion of Synthetic Challenges and Proposed Pathway

Step 1: Synthesis of 5-Fluoro-4-iodo-2-methoxyaniline

Step 2: Cyclization to the Quinoline Core

The success of a Skraup or Doebner-von Miller reaction on a sterically hindered and electronically complex aniline such as 5-fluoro-4-iodo-2-methoxyaniline is not guaranteed.[3][7] The presence of the bulky iodine atom ortho to the amino group could sterically hinder the initial Michael addition and subsequent cyclization. Furthermore, the electronic effects of the three different substituents could lead to a mixture of regioisomers or a low yield of the desired product.

An alternative cyclization strategy could involve the electrophile-driven cyclization of an N-(2-alkynyl)aniline.[8][9] This would require the synthesis of N-propargyl-5-fluoro-4-iodo-2-methoxyaniline, adding further complexity to the overall synthesis.

Comparative Analysis

FeatureRoute 1: Late-Stage C3-IodinationRoute 2: Early-Stage Iodination (Conceptual)
Feasibility High, based on well-established reactions.Low to moderate, requires significant process development.
Number of Steps 3 steps from a commercially available nitrobenzene.Likely more than 3 steps with challenging precursor synthesis.
Potential Overall Yield Moderate to good.Likely low due to challenges in precursor synthesis and cyclization.
Cost of Starting Materials Relatively low-cost starting materials.Potentially high cost for specialized precursors.
Safety Considerations The Skraup reaction is highly exothermic and requires careful control.Standard laboratory safety protocols.
Predictability High, with predictable regioselectivity in the iodination step.Low, with potential for regioisomeric mixtures and low conversion in the cyclization.

Conclusion and Recommendation

Based on the analysis of the two proposed synthetic routes, Route 1, involving a late-stage C3-iodination, is the highly recommended and more practical approach for the synthesis of 7-Fluoro-3-iodo-6-methoxyquinoline. This route relies on well-precedented and robust chemical transformations, offering a higher probability of success, better overall yields, and greater predictability. The starting materials are more readily accessible, and the key synthetic steps, while requiring careful execution (particularly the Skraup reaction), are well-documented in the chemical literature.

Route 2, while an interesting conceptual alternative, presents significant synthetic hurdles that would likely require extensive optimization and may ultimately prove to be inefficient. The challenges associated with the synthesis of the key iodinated aniline precursor and the uncertainty of the subsequent cyclization reaction make it a less desirable option for a reliable and scalable synthesis.

References

  • Yadav, M. R., et al. (2015). Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines. Organic Letters, 17(18), 4408-4411. [Link]

  • Dutta, U., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(98), 17744-17747. [Link]

  • Ali, S., et al. (2011). Electrophile-driven regioselective synthesis of functionalized quinolines. Organic Letters, 13(10), 2598-2601. [Link]

  • Organic Chemistry Portal. Electrophile-Driven Regioselective Synthesis of Functionalized Quinolines. [Link]

  • Wikipedia. Doebner–Miller reaction. [Link]

  • SynArchive. Doebner-Miller Reaction. [Link]

  • Semantic Scholar. Doebner-Miller reaction. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Slideshare. Doebner-Miller reaction and applications. [Link]

  • Wikipedia. Skraup reaction. [Link]

  • ResearchSpace. Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. [Link]

  • Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. [Link]

  • Google Patents. CN103804289A - Method for synthetizing 6-methoxyquinoline.
  • MDPI. Recent Advances in Metal-Free Quinoline Synthesis. [Link]

  • SciSpace. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. [Link]

  • ResearchGate. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. [Link]

  • Request PDF. A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. [Link]

  • Request PDF. Synthesis of 4-Halogenated 3-Fluoro-6-methoxyquinolines: Key Building Blocks for the Synthesis of Antibiotics. [Link]

  • PrepChem.com. Synthesis of 4-fluoro-2-iodoaniline. [Link]

  • Google Patents. WO2004024703A1 - Process for the preparation of 4- (3'-chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline.
  • ResearchGate. (PDF) Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. [Link]

  • Organic Reactions. The Skraup Synthesis of Quinolines. [Link]

  • MDPI. 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). [Link]

  • MDPI. 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. [Link]

  • Google Patents. CN101348471B - Process for the preparation of 4- (3'chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline.
  • ResearchGate. (PDF) Selective Synthesis of Imidazo[4,5- f ]- and Imidazo[4,5- h ]quinoline N -Oxides via Base-Catalyzed Cyclization of ortho -Nitroalkylaminoquinolines. [Link]

  • MDPI. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. [Link]

Sources

Validation

comparing the binding modes of different substituted quinoline inhibitors

As a Senior Application Scientist specializing in structural biology and kinase inhibitor development, I have evaluated countless pharmacophores. In my experience, the substituted quinoline scaffold is not merely a struc...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in structural biology and kinase inhibitor development, I have evaluated countless pharmacophores. In my experience, the substituted quinoline scaffold is not merely a structural placeholder; it is a finely tuned molecular anchor. The nitrogen atom within the quinoline ring acts as a critical hydrogen bond acceptor, reliably interacting with the backbone amide of the kinase hinge region[1].

However, the true ingenuity of quinoline-based drug design lies in how different substitutions dictate the thermodynamic and kinetic behavior of the inhibitor. To illustrate this, we will objectively compare the binding modes of leading quinoline-based inhibitors across two distinct therapeutic targets: VEGFR2 (angiogenesis) and EGFR/HER2 (tumor proliferation).

Thermodynamic vs. Kinetic Control in VEGFR2 Inhibition

When targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), the binding conformation of the activation loop (Asp-Phe-Gly or "DFG" motif) dictates the inhibitor's kinetic profile.

Cabozantinib (Type II Inhibitor): Cabozantinib utilizes its quinoline core to anchor into the ATP-binding site, but its extended substituents force the kinase into an inactive DFG-out conformation[2][3]. While this grants exceptional kinase selectivity by exploiting an allosteric hydrophobic back pocket, it imposes a significant thermodynamic penalty. The receptor must undergo a structural rearrangement before the drug can bind, which typically results in a slower association rate ( kon​ ).

Lenvatinib (Type V Inhibitor): Lenvatinib circumvents this thermodynamic penalty. Crystallographic data (PDB ID: 3WZD) reveals that Lenvatinib binds to the active DFG-in conformation[4][5]. The quinoline moiety binds the ATP site, but uniquely, its cyclopropane ring extends into a neighboring allosteric region without requiring the DFG motif to flip[4][5]. Causality: Because Lenvatinib does not require the activation loop to rearrange, it exhibits a remarkably rapid association rate ( kon​ ). Simultaneously, its allosteric interactions provide a slow dissociation rate ( koff​ ), resulting in a prolonged target residence time that drives its potent in vivo efficacy[5].

Table 1: Comparative Binding Data for VEGFR2 Quinoline Inhibitors
InhibitorTargetBinding ModePDB IDIC50 (nM)Key Structural Interactions
Lenvatinib VEGFR2Type V (DFG-in)3WZD~4.0H-bond at hinge; cyclopropane in adjacent allosteric pocket.
Cabozantinib VEGFR2Type II (DFG-out)N/A~0.035H-bond at hinge; extends into the hydrophobic back pocket.

Geometric Precision in Covalent EGFR/HER2 Inhibition

For Epidermal Growth Factor Receptor (EGFR) and HER2, the goal is often to overcome resistance mutations (e.g., T790M) via irreversible covalent inhibition. Here, the quinoline scaffold acts as a precise positioning tool.

Neratinib & Pyrotinib (Irreversible Inhibitors): Both Neratinib and Pyrotinib are 3-cyanoquinoline derivatives[6][7]. The quinoline core forms a rigid hydrogen bond with the hinge region (Met793 in EGFR, Met801 in HER2)[6][7]. Causality: This anchoring is not just for affinity; it is strictly geometric. The rigid quinoline scaffold precisely aligns the attached crotonamide (Michael acceptor) group with the sulfhydryl group of a conserved cysteine residue (Cys797 in EGFR, Cys805 in HER2) located at the edge of the active site cleft[6][7]. This spatial proximity exponentially increases the local concentration of the electrophile, driving a rapid nucleophilic attack and forming an irreversible covalent bond[8]. Pyrotinib improves upon Neratinib by modifying the substituents on the Michael acceptor, optimizing pharmacokinetics and reducing steric clashes, which translates to superior efficacy in HER2-positive breast cancer[6][7].

Table 2: Comparative Binding Data for EGFR/HER2 Quinoline Inhibitors
InhibitorTargetBinding ModePDB IDIC50 (nM)Key Structural Interactions
Neratinib EGFR (T790M)Irreversible Covalent2JIV~76.0Covalent bond with Cys797; H-bond at hinge (Met793).
Pyrotinib HER2Irreversible CovalentN/A~13.0Covalent bond with Cys805; H-bond at hinge (Met801).

Self-Validating Experimental Workflows

To objectively compare these binding modes in the lab, I employ a tripartite, self-validating protocol. No single assay is sufficient; the biochemical potency must mathematically align with the binding kinetics, which must in turn be physically explained by the crystallographic structure.

Protocol: Tripartite Binding Mode Validation

Step 1: In Vitro Kinase Assay (Biochemical Potency)

  • Incubate recombinant kinase (e.g., VEGFR2) with varying concentrations of the quinoline inhibitor in a buffer containing ATP and a peptide substrate.

  • Utilize a luminescent ATP-detection system to measure residual ATP after the kinase reaction.

  • Calculate the IC50​ using a 4-parameter logistic curve fit. Validation Check: Ensure the reference compound (e.g., Sunitinib) falls within its known historical IC50​ range to confirm assay sensitivity.

Step 2: Surface Plasmon Resonance (Binding Kinetics)

  • Immobilize the target kinase onto a CM5 sensor chip via amine coupling.

  • Flow the quinoline inhibitor over the chip at 5 different concentrations (ranging from 0.1x to 10x the estimated KD​ ).

  • Record the association ( kon​ ) and dissociation ( koff​ ) phases to calculate the equilibrium dissociation constant ( KD​=koff​/kon​ ). Validation Check: The SPR-derived KD​ must closely correlate with the IC50​ obtained in Step 1 (adjusted for ATP competition using the Cheng-Prusoff equation). A covalent inhibitor (like Neratinib) will show a koff​ approaching zero.

Step 3: X-Ray Crystallography (Structural Confirmation)

  • Co-crystallize the kinase domain with the inhibitor using vapor diffusion.

  • Collect diffraction data and solve the structure using molecular replacement. Validation Check: The electron density map ( Fo​−Fc​ ) must physically explain the SPR data. If SPR shows a slow kon​ (Cabozantinib), the structure must reveal a DFG-out conformation. If SPR shows no dissociation (Neratinib), the structure must show continuous electron density between the ligand and the target cysteine[8].

Visualizing the Mechanisms

G A Target Protein Preparation (VEGFR2 / EGFR) C In Vitro Kinase Assays (IC50 Determination) A->C B Quinoline Library (Type II, V, & Covalent) B->C D Surface Plasmon Resonance (Kinetics: kon, koff) C->D Potency Filter E X-ray Crystallography (Binding Pose Validation) D->E Kinetic Profiling E->D Explains Kinetics F SAR & Lead Optimization E->F Structural Causality

Workflow for structural validation and kinetic profiling of quinoline inhibitors.

Pathway L1 VEGF Ligand R1 VEGFR2 (Blocked by Lenvatinib) L1->R1 L2 EGF Ligand R2 EGFR/HER2 (Blocked by Neratinib) L2->R2 M1 PI3K / AKT Pathway R1->M1 M2 RAS / MEK Pathway R1->M2 R2->M1 R2->M2 O2 Cell Proliferation M1->O2 O1 Tumor Angiogenesis M2->O1 M2->O2

Inhibition of VEGFR2 and EGFR signaling pathways by quinoline-based TKIs.

References

  • Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. Arabian Journal of Chemistry. 1

  • 3WZD: KDR in complex with ligand lenvatinib. RCSB Protein Data Bank. 4

  • Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization. ACS Medicinal Chemistry Letters. 5

  • Unraveling the Promise of RET Inhibitors in Precision Cancer Therapy. Journal of Medicinal Chemistry. 2

  • Structure-Based Approach for the Discovery of Pyrrolo[3,2-d]pyrimidine-Based EGFR T790M/L858R Mutant Inhibitors. ResearchGate. 8

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. National Institutes of Health (NIH). 6

  • Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. National Institutes of Health (NIH). 3

  • Molecules: Quinoline-Based Inhibitors. Semantic Scholar. 7

Sources

Comparative

A Researcher's Guide to the In Vivo Validation of Novel Quinoline-Based Kinase Inhibitors: A Comparative Framework

The quinoline scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile framework for a multitude of therapeutic agents.[1][2] Its derivatives have shown significant promise, particularly in oncolog...

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile framework for a multitude of therapeutic agents.[1][2] Its derivatives have shown significant promise, particularly in oncology, where they form the basis of numerous kinase inhibitors targeting critical signaling pathways that drive tumor growth and progression.[1][3] This guide provides a comprehensive framework for the in vivo validation of novel drugs derived from the "7-Fluoro-3-iodo-6-methoxyquinoline" backbone. We will objectively compare the necessary preclinical validation steps against established best practices and provide detailed experimental methodologies to ensure scientific rigor and reproducibility.

This document is intended for researchers, scientists, and drug development professionals actively engaged in the preclinical assessment of novel therapeutic candidates. Our focus will be on explaining the causality behind experimental choices, ensuring that each described protocol is part of a self-validating system for assessing in vivo efficacy.

The Quinoline Scaffold: A Privileged Structure in Kinase Inhibition

Quinoline-containing compounds have gained significant attention in drug discovery due to their ability to interact with the ATP-binding sites of various kinases.[1] Modifications to the quinoline core can significantly influence a compound's pharmacokinetic and pharmacodynamic properties, allowing for the fine-tuning of its potency, selectivity, and bioavailability.[2] Many quinoline derivatives have been investigated as inhibitors of key oncogenic kinases such as EGFR, VEGFR, and c-Met, with several compounds having received FDA approval for clinical use.[1][4]

For the purpose of this guide, we will consider a hypothetical lead compound, "Compound X," a derivative of 7-Fluoro-3-iodo-6-methoxyquinoline, which has demonstrated potent in vitro inhibitory activity against the c-Met receptor tyrosine kinase. The following sections will outline the critical steps for validating its in vivo efficacy.

Comparative Analysis of In Vivo Efficacy: A Hypothetical Case Study

To provide a practical context, we will compare the projected in vivo performance of our hypothetical "Compound X" with an established c-Met inhibitor, Tivantinib (ARQ 197). This comparative approach is crucial for benchmarking the potential of a new drug candidate.

ParameterCompound X (Hypothetical Data)Tivantinib (Reference Drug)Rationale & Justification
Target(s) c-Metc-Met (non-ATP competitive)Demonstrating target engagement is the first step in validating the mechanism of action.
In Vivo Model Human Gastric Carcinoma (GTL-16) Xenograft in Nude MiceVarious xenografts, including lung, colon, and gastric cancers.[5]The choice of a cell line with high c-Met expression is critical for a target-driven study.
Dosage & Administration 50 mg/kg, oral, daily200 mg/kg, oral, daily.[5]Dosing is determined by prior maximum tolerated dose (MTD) studies.
Tumor Growth Inhibition (TGI) > 60%Significant reduction in tumor volume.[5]TGI is the primary endpoint for assessing anti-tumor efficacy.
Mechanism of Action Inhibition of c-Met phosphorylation and downstream signaling (e.g., Akt, ERK).Inhibition of c-Met downstream effectors, leading to anti-proliferative and pro-apoptotic effects.[5]In vivo pharmacodynamic studies are essential to confirm the on-target activity.
Reported IC50 (c-Met) 5 nM~30 nMA lower IC50 value in vitro suggests higher potency, which should translate to in vivo efficacy.

Experimental Protocols for In Vivo Validation

Detailed and reproducible methodologies are the bedrock of trustworthy preclinical data. The following protocols outline the key experiments required to validate the in vivo efficacy of a novel quinoline-based kinase inhibitor like "Compound X."

Human Tumor Xenograft Model

This protocol describes the establishment and use of a human tumor xenograft model in immunodeficient mice to assess the in vivo antitumor activity of a test compound.[6][7]

Objective: To evaluate the ability of "Compound X" to inhibit the growth of c-Met-driven tumors in a living organism.

Methodology:

  • Cell Culture: Human gastric cancer cells (GTL-16), which exhibit c-Met amplification, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used for this study. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: GTL-16 cells (5 x 10^6 cells per mouse) are suspended in a 1:1 mixture of culture medium and Matrigel and are implanted subcutaneously into the right flank of each mouse.[8]

  • Tumor Growth Monitoring: Tumor volumes are measured twice weekly with calipers using the formula: Volume = (length x width^2) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 150-200 mm^3, the mice are randomized into treatment and control groups (n=8-10 mice per group). "Compound X" is administered orally once daily at a predetermined dose (e.g., 50 mg/kg). The vehicle control group receives the formulation buffer alone.

  • Efficacy Evaluation: Treatment continues for 2-3 weeks. The primary endpoint is the inhibition of tumor growth, assessed by comparing the tumor volumes in the treated groups to the control group.[7] Body weight is monitored as an indicator of toxicity.

  • Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition (%TGI) is calculated at the end of the study. Statistical significance is determined using an appropriate test, such as a one-way ANOVA.

Pharmacodynamic (PD) Analysis

This protocol outlines the assessment of target engagement in the tumor tissue.

Objective: To confirm that "Compound X" inhibits c-Met phosphorylation in the tumor xenografts.[8]

Methodology:

  • Sample Collection: A separate cohort of tumor-bearing mice is treated with a single dose of "Compound X" or vehicle. Tumors are collected at various time points post-dose (e.g., 2, 6, 12, and 24 hours).

  • Tissue Processing: The collected tumors are snap-frozen in liquid nitrogen and stored at -80°C. For analysis, tumors are homogenized in lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis: Protein lysates are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated c-Met (p-c-Met) and total c-Met. Downstream signaling proteins like p-Akt and p-ERK can also be assessed.

  • Data Analysis: The band intensities are quantified using densitometry software. The ratio of p-c-Met to total c-Met is calculated to determine the extent of target inhibition over time.

Visualizing Key Concepts

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

G cluster_0 In Vivo Efficacy Workflow Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Tumor Growth Tumor Growth Tumor Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Treatment Randomization->Treatment Data Analysis Data Analysis Treatment->Data Analysis

Caption: A streamlined workflow for in vivo efficacy studies.

cMet_pathway HGF HGF c-Met c-Met HGF->c-Met PI3K PI3K c-Met->PI3K RAS RAS c-Met->RAS Compound_X Compound X Compound_X->c-Met Akt Akt PI3K->Akt Proliferation_Survival Proliferation & Survival Akt->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival

Caption: The HGF/c-Met signaling pathway and the inhibitory action of Compound X.

Conclusion and Future Directions

The successful in vivo validation of a novel quinoline-based kinase inhibitor is a critical milestone in its preclinical development. By employing robust and well-validated experimental models and protocols, researchers can generate the high-quality data necessary to support the advancement of a compound toward clinical trials. While traditional animal models remain a cornerstone of preclinical testing, the emergence of more complex systems like patient-derived xenografts (PDX) and humanized mouse models offers the potential for even greater clinical translatability.[6][9] The FDA Modernization Act 2.0 also encourages the exploration of advanced in vitro models, such as 3D cell cultures, to supplement and refine animal testing.[10][11] Future studies should aim to incorporate these advanced models to build a more comprehensive and predictive preclinical data package.

References

  • TheraIndx. Preclinical Animal Models for Drug Development & Cancer Drug Discovery. [Link]

  • Cancers (Basel). Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. [Link]

  • AACR Journals. A Selective Small Molecule Inhibitor of c-Met Kinase Inhibits c-Met-Dependent Phenotypes in Vitro and Exhibits Cytoreductive Antitumor Activity in Vivo. [Link]

  • PharmaLegacy. Preclinical Oncology CRO. [Link]

  • Champions Oncology. In Vivo Preclinical Mouse Models. [Link]

  • PubMed. Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. [Link]

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